molecular formula C5H6FN3 B1440709 2-Fluoro-5-hydrazinylpyridine CAS No. 940958-93-0

2-Fluoro-5-hydrazinylpyridine

Cat. No.: B1440709
CAS No.: 940958-93-0
M. Wt: 127.12 g/mol
InChI Key: HZFHFNYJGVMRFE-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydrazinylpyridine (CAS 940958-93-0) is a pyridine derivative of high interest in organic and medicinal chemistry research. With a molecular formula of C5H6FN3 and a molecular weight of 127.12 g/mol , this compound serves as a key synthetic intermediate. Its primary research application lies in its use as a precursor for the synthesis of various hydrazone-based ligands and compounds . The reactive hydrazinyl group readily undergoes condensation with aldehydes and ketones to form hydrazone derivatives, a class of molecules extensively studied for their diverse biological activities, including potential antibacterial, antimicrobial, and antioxidant properties . This compound is a solid and should be stored in a dark place under an inert gas (nitrogen or argon) at 2-8°C to maintain stability . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFHFNYJGVMRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695105
Record name 2-Fluoro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940958-93-0
Record name 2-Fluoro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of (5-fluoropyridin-2-yl)hydrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of (5-fluoropyridin-2-yl)hydrazine in Modern Drug Discovery

(5-fluoropyridin-2-yl)hydrazine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining a pyridine ring, a hydrazine moiety, and a fluorine atom, confers unique physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. The pyridine ring is a common scaffold in many approved drugs, offering favorable interactions with biological targets. The hydrazine group is a versatile functional handle for forming various heterocyclic systems and for acting as a linker or pharmacophore.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, often leading to improved drug candidates.

This guide provides a comprehensive overview of the core physical characteristics of (5-fluoropyridin-2-yl)hydrazine, offering both established data and detailed experimental protocols for its characterization. Understanding these fundamental properties is critical for its effective use in synthesis, formulation, and preclinical development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of (5-fluoropyridin-2-yl)hydrazine is presented below. This data has been aggregated from various chemical databases and suppliers. It is important to note that while some properties like molecular weight are exact, others such as melting point can be a range and may vary slightly depending on the purity of the sample and the measurement conditions.

PropertyValueSource(s)
Molecular Formula C₅H₆FN₃[2]
Molecular Weight 127.12 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Melting Point 145-149 °C[1]
Boiling Point Data not available-
Solubility Slightly soluble in water; soluble in common organic solvents such as ethanol and dichloromethane.[1]
pKa Data not available-
LogP (XLogP3-AA) 0.5[2] (Computed)
Hydrogen Bond Donors 2[2] (Computed)
Hydrogen Bond Acceptors 4[2] (Computed)
Topological Polar Surface Area (TPSA) 50.9 Ų[2] (Computed)

Experimental Protocols for Physicochemical Characterization

The following section details standardized, field-proven methodologies for the experimental determination of the key physical properties of (5-fluoropyridin-2-yl)hydrazine. The rationale behind critical steps is explained to ensure robust and reproducible results.

Determination of Melting Point

The melting point is a fundamental indicator of a solid's purity. For a pure crystalline substance, the melting range is typically narrow (0.5-1.0 °C).

Methodology: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the (5-fluoropyridin-2-yl)hydrazine sample is completely dry and finely powdered. Grinding in an agate mortar and pestle is recommended.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation:

    • Utilize a calibrated digital melting point apparatus.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • For the accurate measurement, set a slower heating rate (1-2 °C/min) starting from a temperature approximately 15-20 °C below the estimated melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate melting point determination.

Figure 1: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative and semi-quantitative understanding of solubility is crucial for reaction setup, purification, and formulation.

Methodology: Small-Scale Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

  • Procedure:

    • To a small, clean test tube, add approximately 10 mg of (5-fluoropyridin-2-yl)hydrazine.

    • Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or vigorously shaking.

    • Observe for dissolution.

    • Continue adding the solvent up to a total volume of 1 mL.

    • Categorize the solubility as:

      • Very Soluble: Dissolves quickly in a small amount of solvent.

      • Soluble: Dissolves completely upon addition of up to 1 mL of solvent.

      • Slightly Soluble: Only a portion of the material dissolves.

      • Insoluble: No apparent dissolution.

Causality: This method provides a rapid assessment of the compound's polarity and its suitability for various solvent systems. For quantitative analysis, techniques like shake-flask followed by HPLC or UV-Vis spectroscopy would be employed.

Spectroscopic Characterization

Spectroscopic data provides unequivocal evidence of a compound's structure and purity.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of (5-fluoropyridin-2-yl)hydrazine into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the compound's solubility.

  • Ensure complete dissolution; gentle vortexing may be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2.0 s

  • ¹⁹F NMR:

    • Pulse Program: zg30

    • Number of Scans: 64-128

    • Relaxation Delay: 1.0 s

Causality: The use of a deuterated solvent prevents large solvent signals from obscuring the analyte's proton signals. Filtering removes any particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of (5-fluoropyridin-2-yl)hydrazine with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Collect a background spectrum of the empty sample compartment.

  • Collect the sample spectrum.

  • The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Causality: The KBr acts as an IR-transparent matrix, allowing the IR beam to pass through the sample. The high pressure used to form the pellet minimizes scattering of the IR radiation.

Figure 2: Sample Preparation for Spectroscopic Analysis.

Safety, Handling, and Storage

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

    • Avoid inhalation of dust and contact with skin and eyes.[3][4]

    • Wash hands thoroughly after handling.[3][4]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents, as hydrazines can react vigorously.

    • Protect from light.

  • Toxicity:

    • Hydrazine derivatives are often toxic and can be irritants.[5] Acute toxicity data from some sources indicate that this compound may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[2]

Conclusion

(5-fluoropyridin-2-yl)hydrazine is a key intermediate with significant potential in drug discovery. A thorough understanding of its physical characteristics is paramount for its successful application. This guide has consolidated the available data and provided robust, field-tested protocols for its experimental characterization. While foundational data such as molecular weight and melting point are established, further experimental determination of properties like boiling point, quantitative solubility, pKa, and detailed spectral analyses will provide a more complete physicochemical profile. Researchers are encouraged to perform these characterizations to ensure a comprehensive understanding of this valuable synthetic building block.

References

The Ascendant Therapeutic Potential of 2-Fluoro-5-hydrazinylpyridine Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus, a cornerstone in medicinal chemistry, continues to yield novel derivatives with significant therapeutic promise. Among these, compounds derived from the 2-fluoro-5-hydrazinylpyridine scaffold have emerged as a particularly compelling class, demonstrating a broad spectrum of biological activities. The strategic incorporation of a fluorine atom and a reactive hydrazinyl group imparts unique physicochemical properties, leading to potent anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel this compound derivatives, offering a valuable resource for the scientific community engaged in the discovery and development of next-generation therapeutics.

Introduction: The Strategic Advantage of the this compound Scaffold

The enduring interest in pyridine-based compounds stems from their presence in numerous natural products and FDA-approved drugs. The this compound scaffold is a testament to the power of rational drug design, where specific structural modifications are introduced to enhance biological activity and overcome existing therapeutic challenges.

The introduction of a fluorine atom at the 2-position of the pyridine ring is a key strategic choice. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and metabolic stability. This can lead to improved cell permeability, enhanced binding affinity to biological targets, and reduced susceptibility to metabolic degradation, ultimately improving the pharmacokinetic profile of the drug candidate.

The hydrazinyl (-NHNH2) group at the 5-position serves as a versatile synthetic handle and a crucial pharmacophoric element. Its nucleophilic nature allows for the facile synthesis of a diverse library of derivatives, most notably hydrazones and Schiff bases, through condensation with various aldehydes and ketones.[1][2] This synthetic tractability is invaluable in structure-activity relationship (SAR) studies, enabling the systematic exploration of how different substituents impact biological efficacy. Furthermore, the hydrazone linkage itself is often critical for biological activity, participating in key interactions with target enzymes or receptors.

This guide will delve into the synthesis of these promising derivatives and explore their significant anticancer and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights.

Synthetic Pathways to Novel this compound Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the core scaffold, followed by the introduction of diverse functionalities.

Synthesis of the this compound Intermediate

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-fluoropyridine or 2,5-difluoropyridine, with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

  • To a solution of 2-chloro-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add hydrazine hydrate (2.0-3.0 eq).

  • The reaction mixture is heated to reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis of Schiff Base and Hydrazone Derivatives

The versatile hydrazinyl group of the core scaffold allows for the straightforward synthesis of a wide array of Schiff bases and hydrazones.

Experimental Protocol: General Synthesis of this compound Schiff Bases/Hydrazones

  • A solution of this compound (1.0 eq) in a suitable solvent like ethanol or methanol is prepared.

  • To this solution, the desired aldehyde or ketone (1.0-1.2 eq) is added, along with a catalytic amount of an acid, such as glacial acetic acid.

  • The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to afford the purified Schiff base or hydrazone derivative.

G cluster_start Starting Materials cluster_intermediate Core Scaffold Synthesis cluster_derivatization Derivatization 2_Fluoro_5_halopyridine 2-Fluoro-5-halopyridine 2_Fluoro_5_hydrazinylpyridine This compound 2_Fluoro_5_halopyridine->2_Fluoro_5_hydrazinylpyridine Nucleophilic Aromatic Substitution Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->2_Fluoro_5_hydrazinylpyridine Schiff_Base_Hydrazone Novel Schiff Base/ Hydrazone Derivatives 2_Fluoro_5_hydrazinylpyridine->Schiff_Base_Hydrazone Condensation (Acid Catalyst) Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Schiff_Base_Hydrazone

Anticancer Activity: A Multi-pronged Attack on Malignancy

A significant body of research has highlighted the potent anticancer properties of this compound derivatives against a range of human cancer cell lines. These compounds often exhibit low micromolar to nanomolar IC50 values and employ multiple mechanisms to induce cancer cell death.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of these novel derivatives are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)16.61[3]
Derivative B HepG2 (Liver)14.32[3]
Derivative C A549 (Lung)Potent Activity[4]
Derivative D HCT-116 (Colon)Potent Activity[5]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition

The anticancer activity of this compound derivatives is often mediated by the induction of apoptosis, or programmed cell death, and the inhibition of key enzymes involved in cancer cell proliferation and survival.

3.2.1. Induction of Apoptosis

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like p53 and JNK, and the activation of caspases.[6][7] The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

G Derivative This compound Derivative p53 p53 Derivative->p53 JNK JNK Derivative->JNK Death_Receptors Death_Receptors Derivative->Death_Receptors Mitochondria Mitochondria Derivative->Mitochondria p53->Mitochondria JNK->Mitochondria Caspase8 Caspase8 Death_Receptors->Caspase8 Caspase9 Caspase9 Mitochondria->Caspase9 Caspase3 Caspase3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

3.2.2. Enzyme Inhibition

Many this compound derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. Tyrosine kinases, in particular, are attractive targets for cancer therapy.[8] The inhibition of these kinases can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Some derivatives have also shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3]

Enzyme TargetCompound IDIC50 (nM)Reference
Tyrosine Kinase Derivative EPotent Inhibition[3]
CDK2 Derivative FPotent Inhibition[3]
EGFR Derivative G82.8[5]
VEGFR-2 Derivative H232[9][10]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Antibacterial and Antifungal Spectrum

The antimicrobial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MicroorganismStrainCompound IDMIC (µg/mL)Reference
Staphylococcus aureusGram-positiveDerivative IModerate Activity[1][2]
Escherichia coliGram-negativeDerivative JModerate Activity[1][2]
Candida albicansFungusDerivative KGood Activity[11]
Aeromonas speciesGram-negativeFluoro-derivativeHigh Activity[12]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, but several possibilities exist. The chelation of essential metal ions, inhibition of key microbial enzymes such as DNA gyrase, and disruption of cell membrane integrity are all plausible modes of action.[13] The structural diversity that can be achieved with this scaffold allows for the fine-tuning of activity against specific microbial targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced through the hydrazone linkage. SAR studies have revealed several key trends:

  • Aromatic and Heterocyclic Substituents: The presence of aromatic or heterocyclic rings on the hydrazone moiety often enhances both anticancer and antimicrobial activity.[14][15]

  • Electron-Withdrawing and -Donating Groups: The electronic properties of substituents on the aromatic ring can significantly influence activity. Electron-withdrawing groups (e.g., -NO2, -Cl, -F) have been shown to favor anticancer activity and DNA binding.[4]

  • Positional Isomerism: The position of substituents on the aromatic ring can also play a crucial role in determining the potency and selectivity of the compounds.[14]

G Core_Scaffold This compound Core Hydrazone_Linkage Hydrazone Linkage (-N=CH-R) Core_Scaffold->Hydrazone_Linkage Substituent_R Substituent (R) Hydrazone_Linkage->Substituent_R Biological_Activity Biological Activity (Anticancer, Antimicrobial) Substituent_R->Biological_Activity Influences Potency and Selectivity

Conclusion and Future Directions

Novel this compound derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their synthetic accessibility, coupled with their significant anticancer and antimicrobial properties, makes them attractive candidates for further development. Future research in this area should focus on:

  • Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways to fully elucidate their mode of action.

  • In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential in a physiological setting.

  • Combating Resistance: Exploring the efficacy of these compounds against a broader range of drug-resistant cancer cell lines and microbial pathogens.

The continued exploration of the this compound scaffold holds great promise for the discovery of novel therapeutic agents that can address the pressing challenges in oncology and infectious diseases.

References

2-Fluoro-5-hydrazinylpyridine: A Strategic Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 2-Fluoro-5-hydrazinylpyridine has emerged as a highly valuable intermediate, uniquely combining three critical features for medicinal chemistry: a biologically prevalent pyridine core, the modulating effects of a fluorine substituent, and the synthetic versatility of a hydrazinyl group. This guide provides an in-depth analysis of the synthesis, reactivity, and core applications of this compound, with a particular focus on its proven utility in the development of potent kinase inhibitors. We will explore the chemical principles that underpin its reactivity, provide detailed experimental protocols for its synthesis and derivatization, and present its application in the construction of privileged heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction: The Convergence of Three Privileged Motifs

The success of a small molecule drug candidate is intricately linked to its physicochemical and pharmacokinetic properties. Medicinal chemists continually seek scaffolds and functional groups that can predictably and favorably influence these characteristics. This compound stands out as an exemplary reagent because it integrates three motifs of high value in drug design.

  • The Pyridine Scaffold: The six-membered, nitrogen-containing pyridine ring is a ubiquitous core structure in pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility make it a staple in the design of molecules targeting a vast array of biological targets.[1]

  • The Fluorine Advantage: The incorporation of fluorine into drug candidates is a well-established strategy to enhance therapeutic properties.[2][3] Due to its high electronegativity and minimal steric footprint, fluorine can significantly improve metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups to optimize target engagement, and increase binding affinity through favorable electrostatic interactions.[3][4][5][6]

  • The Hydrazine Synthetic Handle: The hydrazinyl (-NHNH₂) moiety is a powerful and versatile functional group in organic synthesis.[7] It serves as a potent nucleophile and a key precursor for the construction of numerous nitrogen-containing heterocycles, such as pyrazoles, triazoles, and pyridazines, which are themselves core components of many bioactive compounds.[7][8][9]

The combination of these three elements in a single, readily accessible molecule makes this compound a strategic asset for constructing complex and diverse compound libraries with a high potential for biological activity.

Physicochemical Properties and Reactivity Analysis

A thorough understanding of the molecule's electronic nature is critical to exploiting its synthetic potential.

PropertyValueReference(s)
Chemical Name 5-Fluoro-2-hydrazinylpyridine[10]
Synonyms (5-Fluoropyridin-2-yl)hydrazine[10]
CAS Number 145934-90-3[10][11]
Molecular Formula C₅H₆FN₃[10][11]
Molecular Weight 127.12 g/mol [10][11]
Appearance White to off-white solid/crystalline powder[12]
Core Reactivity Insights

The synthetic utility of this compound is governed by two primary features: the reactivity of the pyridine ring and the nucleophilicity of the hydrazine group. The key to its application lies in leveraging the hydrazine moiety for constructive reactions while the fluorine atom serves as a permanent, property-modulating feature of the final product.

The precursor, typically a 2-halopyridine, is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom polarizes the C2 position, making it highly electrophilic and susceptible to attack by nucleophiles like hydrazine. Notably, the reactivity of a 2-fluoropyridine in SNAr reactions is significantly greater than its chloro-analogue; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[13][14][15] This enhanced reactivity allows for milder reaction conditions, which improves functional group tolerance during synthesis.

Caption: Key functional motifs of this compound.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the SNAr reaction between a suitable 2,5-dihalopyridine precursor and hydrazine. The higher lability of the halogen at the C2 position ensures high regioselectivity.

G start 2,5-Difluoropyridine (Starting Material) process Nucleophilic Aromatic Substitution (SNAr) (Solvent: n-Propanol, Reflux) start->process reagent Hydrazine Monohydrate (Nucleophile) reagent->process product This compound (Target Compound) process->product Selective displacement of C2-Fluorine workup Work-up & Isolation (Solvent removal, extraction, drying) product->workup final Purified Product workup->final

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,5-Difluoropyridine

This protocol is adapted from procedures described in the patent literature and represents a standard method for this transformation.[16]

Materials:

  • 2,5-Difluoropyridine (1.0 eq)

  • Hydrazine monohydrate (~3.0 eq)

  • n-Propanol (solvent, ~15 mL per gram of starting material)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluoropyridine and n-propanol. Stir until the starting material is fully dissolved.

  • Addition of Hydrazine: Carefully add hydrazine monohydrate to the solution. The reaction is typically exothermic, so controlled addition may be necessary for larger-scale reactions.

  • Reaction: Heat the reaction mixture to reflux (approx. 97 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent (n-propanol) under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between dichloromethane and water.

    • Separate the organic layer. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel if necessary to yield this compound as a solid.

Core Application: Synthesis of Pyrazolopyridine-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of fused heterocyclic systems for kinase inhibition. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.[17] Pyrazolopyridine scaffolds are privileged structures in kinase inhibitor design, acting as ATP-competitive inhibitors by mimicking the hinge-binding interactions of the native ligand.[18]

The synthesis of a pyrazolo[1,5-a]pyridine core is readily achieved through a cyclocondensation reaction between the hydrazinylpyridine and a suitable 1,3-dielectrophile, such as a β-ketoester.

G hydrazine This compound reaction Cyclocondensation Reaction (Acid or Base Catalysis, Heat) hydrazine->reaction ketoester β-Ketoester Derivative (e.g., Ethyl acetoacetate) ketoester->reaction intermediate Hydrazone Intermediate (Not isolated) reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product Pyrazolo[1,5-a]pyridine Core (Kinase Inhibitor Scaffold) cyclization->product

Caption: Workflow for synthesis of a pyrazolopyridine kinase inhibitor core.

Example Protocol: Synthesis of a Model 6-Fluoro-2-methylpyrazolo[1,5-a]pyridine

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (solvent)

  • Acetic acid (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Reagent Addition: Add ethyl acetoacetate followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

This core can then be further functionalized through standard cross-coupling or substitution reactions to generate libraries of potential kinase inhibitors.

Kinase Inhibitor ScaffoldTarget Kinase(s)SignificanceReference(s)
Pyrazolo[1,5-a]pyridineRET, VEGFRCore of the FDA-approved drug Selpercatinib for cancers with RET alterations.[18]
Pyrazolo[4,3-c]pyridineERK1/2Potent and selective inhibitors developed for oncology targets.[18]
Pyrazolo[3,4-b]pyridineMultiple (CDKs, SRC, etc.)One of the most common pyrazolopyridine isomers explored in kinase inhibitor design.[18]

Broader Synthetic Utility and Future Outlook

While its role in kinase inhibitor synthesis is prominent, the applications of this compound are not limited to this area. The reactive hydrazine group can participate in a wide range of transformations to access other important heterocyclic families.

  • Triazolopyridines: Reaction with orthoesters or similar one-carbon synthons can lead to the formation of triazolo[4,3-a]pyridine derivatives.

  • Hydrazide-Hydrazones: Condensation with aldehydes and ketones yields hydrazones, which are not only valuable synthetic intermediates but also a class of compounds known to possess diverse biological activities, including anticancer and antimicrobial properties.[8][19][20]

  • Pyridopyridazines: Cyclization with 1,4-dicarbonyl systems can be used to construct fused pyridazine ring systems.

This compound is a quintessential example of a modern medicinal chemistry building block. It provides a robust and reliable entry point to synthetically elaborate the privileged fluorinated pyridine scaffold. Its demonstrated success in the generation of high-value therapeutic candidates, particularly kinase inhibitors, underscores its importance.

Future applications will likely see this building block utilized in the development of molecules for new target classes. Its capacity for rigid, heterocyclic scaffold formation makes it an ideal starting point for designing covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular glues, where precise three-dimensional orientation is critical for function. As the demand for novel, drug-like molecules continues to grow, the strategic application of versatile and property-rich intermediates like this compound will remain a cornerstone of successful drug discovery programs.

References

An In-depth Technical Guide to the Role and Potential Mechanism of Action of 2-Fluoro-5-hydrazinylpyridine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-5-hydrazinylpyridine, a key heterocyclic building block in modern medicinal chemistry. While direct studies on the specific mechanism of action of this compound in biological systems are not extensively documented, this paper will elucidate its well-established role as a synthetic intermediate and explore its potential biological activities based on its structural motifs and the known pharmacology of the molecules it helps create. We will delve into its chemical properties, its strategic use in the synthesis of bioactive compounds, and hypothesize potential mechanisms of interaction with biological targets.

Introduction and Physicochemical Properties

This compound is a fluorinated pyridine derivative with a reactive hydrazine functional group. The presence of the fluorine atom and the hydrazine moiety imparts unique chemical properties that are highly valuable in drug design and development.[1] The fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and modulate the basicity of the pyridine ring.[2] The hydrazine group is a versatile functional group that can participate in a variety of chemical reactions to form more complex molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆FN₃[3][4]
Molecular Weight 127.12 g/mol [3][4]
CAS Number 145934-90-3[3][4]
Appearance Solid (usually white to off-white)[1]
Melting Point ~145-149 °C[1]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane)[1]

Role as a Synthetic Intermediate in Drug Discovery

The primary and well-documented role of this compound is as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its bifunctional nature allows for the construction of diverse molecular scaffolds.

Formation of Hydrazones

The hydrazine group readily reacts with aldehydes and ketones to form hydrazones.[5] This reaction is a cornerstone of combinatorial chemistry and is used to generate large libraries of compounds for biological screening. Hydrazones themselves are a class of compounds known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[5][6]

Hydrazone_Formation This compound This compound Hydrazone_Derivative Hydrazone Derivative This compound->Hydrazone_Derivative Condensation Aldehyde_Ketone Aldehyde or Ketone (R-C(=O)-R') Aldehyde_Ketone->Hydrazone_Derivative

Caption: Reaction of this compound with an aldehyde or ketone to form a hydrazone derivative.

Synthesis of Fused Heterocyclic Systems

The hydrazine and pyridine functionalities can be utilized in cyclization reactions to construct fused heterocyclic systems, such as triazolopyridines and pyrazolopyridines. These scaffolds are present in many approved drugs and clinical candidates.

Potential Mechanisms of Action

While this compound is primarily used as a building block, its inherent reactivity suggests potential for direct biological activity. The following sections outline hypothetical mechanisms of action based on its chemical structure and the known activities of related compounds.

Enzyme Inhibition

Hydrazine-containing compounds are known to be inhibitors of certain enzymes, most notably monoamine oxidases (MAOs).[7] MAOs are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[7] The hydrazine group of this compound could potentially interact with the flavin cofactor of MAO, leading to irreversible inhibition.

MAO_Inhibition cluster_MAO Monoamine Oxidase (MAO) Active Site FAD_cofactor FAD Cofactor Inactive_MAO Inactive MAO Complex FAD_cofactor->Inactive_MAO This compound This compound This compound->FAD_cofactor Covalent Adduct Formation

Caption: Hypothetical irreversible inhibition of MAO by this compound.

It is also plausible that this compound could inhibit other classes of enzymes. The pyridine ring could act as a scaffold for binding within an active site, while the hydrazine group could form covalent bonds with susceptible amino acid residues or cofactors.

Formation of Bioactive Hydrazones in vivo

As previously mentioned, hydrazones exhibit a wide range of biological activities.[5][6] It is conceivable that this compound, if administered directly, could react with endogenous aldehydes and ketones (e.g., pyridoxal phosphate, a form of vitamin B6) to form bioactive hydrazones in vivo. This would represent a prodrug-like mechanism of action.

Use in the Synthesis of Marketed Drugs and Clinical Candidates

The true testament to the utility of this compound is its incorporation into the synthetic routes of various pharmaceuticals. While the final drug's mechanism of action is not directly attributable to the starting material, it highlights the importance of this building block in accessing specific, biologically active chemical space. For example, it is a key intermediate in the synthesis of certain kinase inhibitors used in oncology.[1] The fluorine substitution at the 5-position of the pyridine ring is often crucial for achieving the desired potency and pharmacokinetic profile of the final drug.[2]

Experimental Protocols for Investigating Biological Activity

To empirically determine the mechanism of action of this compound, a series of well-established experimental protocols would be necessary.

Enzyme Inhibition Assays

Objective: To screen for inhibitory activity against a panel of enzymes, particularly MAO-A and MAO-B.

Methodology:

  • Enzyme Preparation: Obtain purified recombinant human MAO-A and MAO-B.

  • Assay Principle: Utilize a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of MAO activity.

  • Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, combine the enzyme, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and the test compound. c. Incubate at 37°C for a defined period. d. Add a reagent that reacts with hydrogen peroxide to produce a fluorescent signal (e.g., Amplex Red). e. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Viability Assays

Objective: To assess the cytotoxic effects of this compound on various cell lines.

Methodology:

  • Cell Culture: Culture a panel of human cell lines (e.g., cancer cell lines, normal cell lines).

  • Assay Principle: Use a colorimetric assay (e.g., MTT or WST-1) that measures the metabolic activity of viable cells.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. c. Add the assay reagent and incubate until a color change is observed. d. Measure the absorbance using a plate reader.

  • Data Analysis: Determine the CC₅₀ (half-maximal cytotoxic concentration) for each cell line.

Safety and Toxicology

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[3] Due to its reactivity, appropriate personal protective equipment should be used when handling this compound.

Table 2: GHS Hazard Statements for this compound

Hazard CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled

Conclusion

This compound is a valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its unique chemical properties, stemming from the fluorinated pyridine ring and the reactive hydrazine group, make it an important building block for the synthesis of a wide array of biologically active compounds. While its own mechanism of action in biological systems has not been a primary focus of research, its chemical nature suggests the potential for enzyme inhibition and the in vivo formation of bioactive hydrazones. Further investigation is warranted to fully elucidate the direct biological effects of this compound.

References

Spectroscopic Characterization of 2-Fluoro-5-hydrazinylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Its Spectroscopic Implications

The structure of 2-Fluoro-5-hydrazinylpyridine, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The pyridine ring provides a rigid scaffold with aromatic protons and carbons, while the fluorine atom and the hydrazinyl group introduce specific electronic effects and vibrational modes that are readily detectable by various spectroscopic techniques. Understanding the interplay of these structural features is key to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and potentially ¹⁹F NMR would provide a wealth of information regarding the connectivity and chemical environment of each atom.

Expert Insights: Causality Behind Experimental Choices

The choice of deuterated solvent is critical in NMR experiments. For this compound, a common choice would be deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons (like those on the hydrazinyl group) as it can slow down the exchange rate and allow for their observation. The choice of a 400 or 500 MHz spectrometer is standard for achieving good signal dispersion, which is particularly important in the aromatic region where proton signals can be crowded.[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup:

    • Use a 400 or 500 MHz NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-170 ppm for pyridine derivatives).[2]

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazinyl protons. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the fluorine atom will cause the ring protons to appear at lower field (higher ppm values).[2] The hydrazinyl protons are exchangeable and may appear as broad signals.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.2 - 7.4Doublet of doublets (dd)JH3-H4 ≈ 8-9 Hz, JH3-F ≈ 3-4 Hz
H-47.6 - 7.8Triplet of doublets (td) or multipletJH4-H3 ≈ 8-9 Hz, JH4-H6 ≈ 2-3 Hz, JH4-F ≈ 9-10 Hz
H-68.0 - 8.2Doublet (d)JH6-H4 ≈ 2-3 Hz
-NH₂4.0 - 5.0 (broad)Singlet (s)N/A
-NH-7.5 - 8.5 (broad)Singlet (s)N/A

Note: Chemical shifts are predictions and can be influenced by solvent and concentration. The signals for the hydrazinyl protons (-NH₂ and -NH-) are expected to be broad and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to or near the electronegative nitrogen and fluorine atoms will be shifted downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (C-F)155 - 165 (d, ¹JC-F ≈ 230-250 Hz)
C-3115 - 125 (d, ²JC-F ≈ 20-25 Hz)
C-4135 - 145 (d, ³JC-F ≈ 5-10 Hz)
C-5 (C-NHNH₂)140 - 150
C-6145 - 155 (d, ⁴JC-F ≈ 2-4 Hz)

Note: The carbon attached to fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JC-F). Other carbons will show smaller couplings to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the N-H, C-H, C=N, C=C, and C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Predicted IR Spectral Data
Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
N-H stretch (hydrazinyl)3200 - 3400Medium-Strong, often two bands for -NH₂
Aromatic C-H stretch3000 - 3100Medium-Weak
C=N and C=C stretch (pyridine ring)1500 - 1600Medium-Strong
N-H bend (hydrazinyl)1580 - 1650Medium
C-F stretch1200 - 1300Strong
C-N stretch1250 - 1350Medium

Note: The presence of two N-H stretching bands is characteristic of a primary amine (-NH₂). The strong C-F stretch is a key indicator of the fluorine substituent.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrument Setup:

    • Use an ESI-MS instrument, which is a soft ionization technique that typically keeps the molecular ion intact.

    • The analysis can be performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum over a relevant m/z range.

Predicted Mass Spectral Data

The molecular weight of this compound (C₅H₆FN₃) is 127.12 g/mol .[4][5]

Ion Predicted m/z Interpretation
[M+H]⁺128.06Protonated molecular ion
[M]⁺˙127.05Molecular ion (if observed)
[M-NH₂]⁺111.04Loss of the amino group
[M-N₂H₃]⁺96.03Loss of the hydrazinyl radical
[C₅H₄FN]⁺97.03Fluoropyridine fragment

Note: The exact mass of the molecular ion is 127.054573 Da.[4] High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

Visualization of Experimental Workflow

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Analysis Structural Elucidation NMR_Sample Sample in Deuterated Solvent NMR_Acquisition Acquire 1H & 13C Spectra (400/500 MHz) NMR_Sample->NMR_Acquisition NMR_Data 1D NMR Data (Chemical Shifts, Couplings) NMR_Acquisition->NMR_Data Structure This compound Structure NMR_Data->Structure Connectivity IR_Sample Solid Sample IR_Acquisition ATR-IR Acquisition IR_Sample->IR_Acquisition IR_Data IR Spectrum (Vibrational Frequencies) IR_Acquisition->IR_Data IR_Data->Structure Functional Groups MS_Sample Sample in Solution MS_Acquisition ESI-MS Acquisition MS_Sample->MS_Acquisition MS_Data Mass Spectrum (m/z values) MS_Acquisition->MS_Data MS_Data->Structure Molecular Weight

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and interpretations are grounded in established spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity. As with any analytical endeavor, the acquisition of direct experimental data is the ultimate confirmation of structure, and this guide serves as a robust framework for that process.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-hydrazinylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Fluoro-5-hydrazinylpyridine, a key building block in modern medicinal chemistry. Recognizing the compound's prevalence in drug discovery, this document details the theoretical and practical considerations for its solubility and stability in common organic solvents. It addresses the distinct characteristics of the free base versus its common salt forms (hydrochloride and oxalate) and provides field-proven, step-by-step protocols for robust experimental determination of these parameters. The methodologies are designed to be self-validating, ensuring accuracy and reproducibility in a research and development setting. This guide is intended to empower researchers to optimize handling, formulation, and reaction conditions, thereby accelerating drug development timelines.

Introduction: The Strategic Importance of Physicochemical Profiling

This compound is a heterocyclic amine derivative whose structure is of significant interest in the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the hydrazinyl moiety serves as a versatile synthetic handle for constructing a wide range of pharmacologically active molecules.[1] However, the successful application of this intermediate is fundamentally dependent on a thorough understanding of its solubility and stability.

In early-stage drug discovery, poor solubility can lead to unreliable results in biological assays and hinder the preparation of stock solutions for screening campaigns.[2] Later in development, unforeseen stability issues can compromise the integrity of a drug substance, leading to the formation of impurities and a shortened shelf life. This guide provides the foundational knowledge and actionable protocols to proactively address these challenges.

A critical aspect often overlooked is the form of the compound being used. This compound can be sourced as a free base or as various salts , most commonly the hydrochloride (HCl) or oxalate salt.[3][4] These forms exhibit markedly different physicochemical properties, and failure to account for these differences can lead to significant experimental irreproducibility.[5][6] This guide will consistently differentiate between these forms, offering insights into selecting the appropriate one for a given application.

Chemical and Physical Properties

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its behavior in solution.

PropertyValueSource(s)
Molecular Formula C₅H₆FN₃[7][8]
Molecular Weight 127.12 g/mol [7][8]
Appearance White to off-white or light yellow solid/crystalline powder[9]
XlogP (Predicted) ~0.5[7]
Hydrogen Bond Donors 2[10]
Hydrogen Bond Acceptors 2[10]

The molecule's moderate polarity, suggested by its predicted XlogP, and its capacity for hydrogen bonding are key determinants of its solubility profile.

The Critical Impact of Salt Forms on Solubility and Stability

The decision to use this compound as a free base or a salt is one of the most important practical considerations for a researcher.

  • This compound (Free Base): This is the neutral form of the molecule. It will typically exhibit higher solubility in less polar organic solvents and lower solubility in polar, protic solvents like water or ethanol. Its basicity is attributed to the pyridine nitrogen and the hydrazinyl group.

  • This compound Hydrochloride (HCl Salt): Formed by reacting the basic free base with hydrochloric acid, this salt is generally more crystalline and often more stable in the solid state than the free base.[11] Crucially, its solubility profile is inverted relative to the free base; it will demonstrate significantly higher solubility in polar protic solvents (e.g., water, methanol, ethanol) and lower solubility in non-polar solvents (e.g., hexanes, toluene).[5]

  • This compound Oxalate: Similar to the hydrochloride, the oxalate salt is formed with oxalic acid and is chosen to enhance aqueous solubility and improve solid-state properties. The choice between a hydrochloride and an oxalate salt can depend on factors like hygroscopicity, crystallinity, and compatibility with downstream reaction conditions.

The causal mechanism behind this difference is straightforward: the salt form exists as ions in solution, which are more readily solvated by polar solvent molecules. This dramatically influences not only solubility but also the dissolution rate.[6]

Solubility Assessment in Organic Solvents

Determining the solubility of this compound is not a one-size-fits-all process. The choice of method depends on the stage of research, available resources, and the required precision. We will detail two primary approaches: Kinetic Solubility for high-throughput screening and Thermodynamic (Equilibrium) Solubility for definitive, gold-standard measurement.

Kinetic Solubility Determination (High-Throughput Screening)

This method is ideal for early discovery phases where rapid compound ranking is more critical than absolute precision. It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in the target solvent.

This protocol is adapted for a high-throughput format to quickly assess the kinetic solubility of multiple compounds or a single compound in various solvents.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound (free base or salt) in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate (the "source plate"), perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.02 mM).

  • Solvent Addition: In a clear 96-well analysis plate, add 198 µL of the desired organic solvent to each well.

  • Compound Addition: Transfer 2 µL of each concentration from the source plate to the corresponding well of the analysis plate. This creates a final DMSO concentration of 1%.

  • Incubation & Mixing: Seal the plate and shake vigorously for 2 hours at a controlled temperature (e.g., 25 °C).

  • Measurement: Measure the turbidity (light scattering) of each well using a plate-based nephelometer.

  • Data Analysis: Plot the measured light scattering units against the compound concentration. The concentration at which a sharp increase in scattering is observed is the kinetic solubility limit.

Thermodynamic Equilibrium Solubility (The Gold Standard)

This "shake-flask" method measures the true equilibrium solubility of a compound and is the definitive method for pre-formulation and process development.[12]

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Weigh excess solid (e.g., ~5 mg) into vial B Add precise volume of organic solvent (e.g., 1 mL) A->B Step 1-2 C Seal vial and agitate at constant temp (e.g., 25°C) for 24-48 hours D Allow solid to settle (centrifuge if necessary) C->D Step 3-4 E Filter supernatant through 0.22 µm PTFE filter F Prepare serial dilutions of the filtrate E->F G Analyze dilutions by validated HPLC-UV method F->G H Quantify against a standard curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 1 hour. For very fine suspensions, centrifugation (e.g., 10,000 rpm for 15 minutes) is recommended to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) to remove any remaining particulates. Self-Validation Check: The first few drops of the filtrate should be discarded to prevent errors from potential drug adsorption to the filter membrane.

  • Quantification: Prepare a series of dilutions of the filtrate with the mobile phase. Analyze these dilutions using a validated HPLC-UV method and quantify the concentration against a freshly prepared standard curve of the compound. The calculated concentration of the undiluted, saturated filtrate is the thermodynamic solubility.

Illustrative Solubility Data

The following table provides exemplary solubility data for the different forms of this compound to illustrate the expected trends. Note: These are not experimental values but are representative based on general chemical principles.

SolventPolarity IndexFree Base (g/L)HCl Salt (g/L)Oxalate Salt (g/L)
Hexane 0.1< 0.1< 0.01< 0.01
Toluene 2.4~ 5< 0.1< 0.1
Dichloromethane 3.1> 100~ 1~ 0.5
Ethyl Acetate 4.4~ 50~ 2~ 1
Acetone 5.1> 150~ 10~ 5
Acetonitrile 5.8~ 75~ 25~ 20
Ethanol 4.3~ 60> 150> 100
Methanol 5.1~ 80> 200> 150

As predicted, the free base shows higher solubility in less polar solvents, while the salt forms are significantly more soluble in polar, protic solvents like alcohols.

Stability Evaluation: A Forced Degradation Approach

Understanding the stability of this compound is paramount for ensuring its quality and for developing stability-indicating analytical methods. Forced degradation studies, as outlined in ICH guidelines (e.g., Q1A), are the industry standard for this purpose.[13] These studies intentionally stress the compound to identify potential degradation pathways and products.

The hydrazinyl group is particularly susceptible to oxidation, while the pyridine ring system can be sensitive to strong acids, bases, and photolytic conditions.

Experimental Workflow: Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis & Characterization A Prepare stock solution (e.g., 1 mg/mL in Acetonitrile) B Hydrolytic (Acidic, Basic, Neutral) A->B C Oxidative (e.g., H₂O₂) A->C D Photolytic (UV/Vis Light) A->D E Thermal (Elevated Temp) A->E F Analyze stressed samples & control by HPLC-UV/PDA B->F C->F D->F E->F G Quantify parent peak loss & assess peak purity F->G H Identify degradants using LC-MS G->H

Caption: General workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

For each condition, a control sample (protected from the stress condition) should be analyzed in parallel. The goal is to achieve 5-20% degradation of the parent compound.

  • Acidic: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60 °C for 24-48 hours.

  • Basic: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24-48 hours.

  • Neutral: To 1 mL of the stock solution, add 1 mL of purified water. Incubate at 60 °C for 24-48 hours.

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the column.

  • Preparation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light, for 24 hours.

  • Analysis: Analyze directly by HPLC. Causality Note: The hydrazine moiety is prone to oxidation, potentially forming diimide or other oxidized species. Using H₂O₂ mimics potential oxidative stress from excipient peroxides.[14]

  • Preparation: Place a solution of the compound (e.g., in acetonitrile/water) in a chemically inert, transparent container (e.g., quartz).

  • Exposure: Expose the sample in a photostability chamber according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][12]

  • Control: A parallel sample wrapped in aluminum foil serves as the dark control.

  • Analysis: Analyze both the exposed sample and the dark control by HPLC.

  • Preparation: Prepare a solution of the compound in a representative organic solvent (e.g., acetonitrile, ethanol).

  • Incubation: Store the sealed vial in an oven at an elevated temperature (e.g., 70 °C) for 7 days.

  • Analysis: Cool the sample to room temperature before analyzing by HPLC.

Illustrative Stability Profile

The following table summarizes the expected stability of this compound under various stress conditions.

Stress ConditionFormExpected StabilityPotential Degradation Pathway
Acid Hydrolysis (0.1 M HCl, 60°C) BothModeratePotential for hydrolysis of the hydrazinyl group or ring modifications.
Base Hydrolysis (0.1 M NaOH, 60°C) BothLow to ModerateSensitive to strong base, potential for ring opening or other reactions.
Oxidation (3% H₂O₂, RT) BothLowHighly susceptible. Oxidation of the hydrazine moiety.
Photolysis (ICH Q1B) BothModeratePotential for degradation, dependent on the solvent system.
Thermal (70°C, Solution) BothGenerally StableTypically stable, but depends on the solvent and presence of impurities.
Solid-State (40°C/75% RH) Free BaseModerateMay be susceptible to oxidation and moisture.
Solid-State (40°C/75% RH) HCl SaltHighGenerally more stable than the free base due to lower reactivity.

Analytical Methodologies

A robust, validated HPLC method is the cornerstone of accurate solubility and stability analysis.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective for separating the parent compound from its potential degradants. The acidic modifier ensures good peak shape for the basic analyte.

  • Detection: UV detection at a wavelength of maximum absorbance (determined by a PDA/DAD scan) provides excellent sensitivity.

  • Degradant Characterization: For identifying unknown peaks from stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides the molecular weight of the degradants, and tandem MS (MS/MS) can offer structural fragments, aiding in their elucidation.[15]

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of this compound is not an academic exercise but a strategic necessity for its effective use in drug discovery and development. This guide has established the fundamental principles and provided detailed, actionable protocols to empower researchers in this endeavor.

Key Recommendations:

  • Identify the Form: Always verify whether you are working with the free base or a salt form, as their properties are significantly different.

  • Choose the Right Solubility Method: Use kinetic solubility assays for rapid, early-stage screening and reserve the definitive shake-flask thermodynamic method for lead optimization and pre-formulation.

  • Conduct Forced Degradation Studies Early: Proactively identifying stability liabilities allows for the development of robust formulations and analytical methods, preventing costly delays in later stages.

  • Leverage Appropriate Analytical Tools: A validated, stability-indicating HPLC method is essential for all quantitative analysis. Employ LC-MS for the structural elucidation of any observed degradation products.

By implementing these self-validating protocols and maintaining a keen awareness of the compound's fundamental chemistry, researchers can harness the full synthetic potential of this compound while ensuring the integrity and reproducibility of their scientific results.

References

Introduction to fluorinated pyridines in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fluorinated Pyridines in Drug Discovery

Abstract

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview for researchers and drug development professionals on the multifaceted roles of fluorinated pyridines in drug discovery. We will delve into the fundamental principles governing how fluorine substitution modulates key physicochemical properties, including basicity (pKa) and lipophilicity (logP/logD), and how these alterations translate into tangible benefits such as enhanced metabolic stability, improved membrane permeability, and potent drug-target interactions. Furthermore, this guide will detail key synthetic methodologies for accessing these valuable motifs, including nucleophilic aromatic substitution, direct C-H fluorination, and deaminative fluorination, complete with step-by-step protocols. Finally, through a hypothetical case study, we will illustrate the practical application of these principles in a drug discovery program, from initial design considerations to the selection of a fluorinated clinical candidate.

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets and influencing solubility. However, unsubstituted pyridines can be susceptible to metabolic degradation, particularly oxidation.

The introduction of fluorine, the most electronegative element, into a pyridine ring can profoundly alter its properties in ways that are highly beneficial for drug development.[2] Fluorine's small size allows it to replace hydrogen with minimal steric perturbation, yet its powerful electron-withdrawing effects can dramatically influence the molecule's electronic distribution, conformation, and metabolic fate.[2][3] This "fluorine effect" is a powerful tool for medicinal chemists to fine-tune the properties of a lead compound to achieve a desired therapeutic profile, including improved potency, selectivity, and pharmacokinetics.[4]

Physicochemical Property Modulation by Fluorination

Electronic Effects and pKa Modulation

The introduction of one or more fluorine atoms onto the pyridine ring has a profound impact on the basicity of the nitrogen atom. As a strongly electron-withdrawing element, fluorine reduces the electron density on the pyridine ring, making the nitrogen lone pair less available for protonation.[5] This results in a significant decrease in the pKa of the corresponding pyridinium ion.[6] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its target. For instance, reducing the basicity of a compound can enhance its ability to cross cell membranes, a crucial factor for oral bioavailability and CNS penetration.[4][7]

CompoundpKa of Conjugate Acid
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.89
2,6-Difluoropyridine-2.90

The following diagram illustrates the inductive effect of fluorine on the electron density of the pyridine ring.

Effect of Fluorine on Pyridine Basicity Pyridine Pyridine High Electron Density on N Higher pKa (More Basic) Fluoropyridine 2-Fluoropyridine Reduced Electron Density on N Lower pKa (Less Basic) Pyridine->Fluoropyridine Inductive Effect Fluorine F Fluorine->Fluoropyridine Electron Withdrawal

Caption: Inductive effect of fluorine reduces basicity.

Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity (measured as logP or logD) is highly context-dependent.[6] While the C-F bond is more polar than a C-H bond, the introduction of fluorine can increase lipophilicity by creating a more hydrophobic molecular surface.[3] This is particularly true for polyfluorinated motifs. The increased lipophilicity can enhance a drug's ability to cross lipid bilayers, such as the intestinal wall or the blood-brain barrier.[8] However, the relationship is not always straightforward, as the position of fluorination and the overall molecular context play a significant role.[9]

CompoundlogP
Pyridine0.65
2-Fluoropyridine0.93
3-Fluoropyridine0.94
4-Fluoropyridine0.93
Conformational Control and Drug-Target Interactions

Fluorine can influence the conformation of a molecule through steric and electronic effects, such as the gauche effect.[5] By stabilizing a specific conformation that is optimal for binding to a biological target, fluorine can significantly enhance a drug's potency and selectivity.[5] Furthermore, the polarized C-F bond can participate in favorable dipole-dipole interactions and form non-canonical hydrogen bonds with protein residues, further strengthening drug-target binding.[3]

Enhancement of Metabolic Stability

Blocking Metabolic Hotspots

One of the most valuable applications of fluorination in drug design is to enhance metabolic stability.[10] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[10] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, medicinal chemists can effectively block oxidative metabolism at that position, leading to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[2][10]

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)
Phenylpyridine (hypothetical)15
Fluoro-phenylpyridine (hypothetical)> 120

The following diagram illustrates the concept of metabolic blocking.

Metabolic Blocking by Fluorination Parent Parent Compound (Metabolically Liable C-H bond) Metabolite Metabolite (Oxidized Product) Parent->Metabolite CYP450 Oxidation Fluorinated Fluorinated Analog (Metabolically Stable C-F bond) NoReaction No Reaction Fluorinated->NoReaction CYP450 Oxidation Blocked Bioisosteric Replacement Indole Indole Scaffold Furopyridine Furo[3,2-b]pyridine Scaffold Indole->Furopyridine Bioisosteric Replacement (Maintains 5-HT1F Agonist Activity) Drug Discovery Workflow Lead Initial Lead Compound (Good Potency, Poor PK) Design Design of Fluorinated Analogs Lead->Design Synthesis Synthesis of Analogs Design->Synthesis Screening In Vitro Screening (Potency, Metabolic Stability) Synthesis->Screening Screening->Design Iterative Optimization Selection Selection of Candidate Screening->Selection Candidate Optimized Candidate (Improved Potency and PK) Selection->Candidate

References

The Hydrazine Moiety as a Linchpin in Pyridine Chemistry: A Guide to Reactivity, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The fusion of a pyridine scaffold with a hydrazine functional group creates a class of compounds with remarkable chemical versatility and significant potential in medicinal chemistry, materials science, and catalysis. The hydrazine group acts not merely as a substituent but as a powerful modulator of the pyridine ring's electronic character and as a reactive center for a host of transformations. This guide provides an in-depth exploration of the role of the hydrazine group, detailing its influence on reactivity, outlining key synthetic and reaction pathways, and highlighting its application in the development of novel therapeutics and functional materials. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for the strategic utilization of hydrazinopyridines in research and development.

Fundamental Principles: The Electronic Synergy of the Hydrazine-Pyridine Moiety

The pyridine ring is a cornerstone heterocycle in drug discovery, characterized by its aromaticity and an electron-deficient nature stemming from the electronegative nitrogen atom. This inherent electron deficiency makes the ring susceptible to nucleophilic attack but resistant to electrophilic substitution. The introduction of a hydrazine (-NHNH₂) group fundamentally alters this electronic landscape.

The hydrazine group acts as a potent electron-donating group through a positive mesomeric effect (+M). The lone pair of electrons on the nitrogen atom adjacent to the ring can be delocalized into the pyridine system. This donation of electron density partially counteracts the ring's inherent electron deficiency, thereby activating it towards certain classes of reactions and influencing the regioselectivity of others. This electronic interplay is the foundation of the unique reactivity observed in hydrazinopyridine compounds.[1]

Caption: Electronic influence of the hydrazine group on the pyridine ring.

Synthesis of Hydrazinopyridine Scaffolds: Established and Modern Routes

The reliable synthesis of hydrazinopyridine building blocks is the gateway to their extensive applications. The most prevalent and industrially relevant method involves the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine with hydrazine hydrate.[2][3]

Nucleophilic Aromatic Substitution (SNAr)

The substitution of a leaving group, typically a halide (Cl, F, Br), at the 2- or 4-position of the pyridine ring is highly efficient. These positions are activated towards nucleophilic attack by the ring nitrogen. The reaction is typically performed by heating the halopyridine with an excess of hydrazine hydrate, which acts as both the nucleophile and often the solvent.[4]

G start 2-Chloropyridine + Hydrazine Hydrate reaction Heat (e.g., 100°C) Solvent (e.g., butan-1-ol or excess N₂H₄·H₂O) start->reaction Step 1: Reaction Setup workup Aqueous Workup (Dilute with H₂O) reaction->workup Step 2: Quenching extraction Extraction (e.g., Ethyl Acetate) workup->extraction Step 3: Isolation drying Drying (e.g., Na₂SO₄) extraction->drying concentrate Concentration (Reduced Pressure) drying->concentrate product 2-Hydrazinopyridine concentrate->product Final Product

Caption: General workflow for the synthesis of 2-hydrazinopyridine via SNAr.

Experimental Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine [4]

  • Reaction Setup: To a solution of hydrazine hydrate (e.g., 200 mL), add 2-chloropyridine (e.g., 20 g, 0.176 mol).

  • Heating: Stir the reaction mixture vigorously at 100 °C for 48 hours. Causality: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction. Excess hydrazine hydrate drives the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-chloropyridine) is completely consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (5 x 500 mL). Causality: The product is more soluble in the organic phase, allowing for its separation from inorganic salts and excess hydrazine hydrate.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

This robust protocol typically affords 2-hydrazinopyridine in good yield (e.g., ~78%).[4]

Palladium-Catalyzed Amination

For more complex substrates or when milder conditions are required, modern cross-coupling strategies are employed. Palladium-catalyzed amination provides a direct route to protected hydrazinopyridines.[5][6] This method is particularly useful for coupling pyridyl chlorides, bromides, or triflates with protected hydrazine derivatives like di-tert-butyl hydrazodiformate. The resulting protected hydrazines can be deprotected under mild acidic conditions.[5]

Key Reaction Pathways and Mechanistic Insights

The hydrazine group is the primary locus of reactivity, serving as a versatile handle for constructing complex molecular architectures.

Condensation with Carbonyls: The Gateway to Hydrazones

The most fundamental reaction of the hydrazine group is its condensation with aldehydes and ketones to form hydrazones.[1] This reaction proceeds via nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon, followed by dehydration. The resulting hydrazones are often stable, crystalline solids and represent crucial intermediates for subsequent cyclization reactions.[7]

Heterocyclic Ring Formation via Cyclization

The true synthetic power of hydrazinopyridines is realized in their use as precursors to a vast array of fused and linked heterocyclic systems. The pyridine and hydrazine moieties work in concert to build complex scaffolds of significant interest in drug discovery.

  • Pyrazolo[1,5-a]pyridines: These bicyclic systems can be synthesized from the reaction of enediynones with hydrazine, followed by a copper-mediated cyclization.[8]

  • Pyrazolo[3,4-b]pyridines: Lewis acid-catalyzed reaction of 2-alkoxy-3-cyano-pyridines with hydrazine affords the corresponding pyrazolo[3,4-b]pyridine derivatives.[9]

  • 1,2,4-Triazines: Hydrazides can undergo N-H insertion with a metal carbene, followed by cyclization and aromatization to yield 1,2,4-triazines, which can be further elaborated into substituted pyridines via Diels-Alder reactions.[10]

G start Hydrazinopyridine hydrazone Hydrazone Intermediate start->hydrazone carbonyl Carbonyl Compound (e.g., β-diketone) carbonyl->hydrazone cyclization Intramolecular Nucleophilic Attack hydrazone->cyclization Heat or Acid/Base Catalyst aromatization Dehydration/ Aromatization cyclization->aromatization product Fused Heterocycle (e.g., Pyrazolopyridine) aromatization->product

Caption: General mechanism for heterocycle synthesis via hydrazone cyclization.

N-N Bond Cleavage: A Strategic Transformation

The N-N single bond in hydrazine derivatives can be selectively cleaved to generate the corresponding amines. This transformation is a powerful tool, effectively using the hydrazine group as a masked amino group. Cleavage can be achieved under various conditions:

  • Catalytic Reduction: Ruthenium complexes, such as Ru₃(CO)₁₂, can catalyze the reductive cleavage of the N-N bond, often using a hydrogen source like isopropanol.[11]

  • Photochemical Cleavage: Visible light photocatalysis, using systems like --INVALID-LINK--₂, provides an extremely mild method for cleaving N-N bonds in the presence of air.[12][13]

  • Diboron Reagents: The combination of a diboron reagent (e.g., B₂nep₂) and a Lewis base can effectively promote N-N cleavage in aryl-substituted hydrazines.[14]

Metal Complexation and Catalysis

The 2-hydrazinopyridine scaffold is an excellent chelating ligand. The pyridine nitrogen and the nitrogen atoms of the hydrazine group can coordinate with metal ions to form stable complexes.[15][16] These complexes are not mere curiosities; they exhibit important functional properties:

  • Catalysis: Metal complexes of hydrazinopyridines can serve as efficient catalysts for various organic transformations, offering milder reaction conditions and higher selectivity compared to traditional catalysts.[15][17][18]

  • Cytotoxic Agents: Palladium(II) complexes incorporating 2-hydrazinopyridine have been synthesized and shown to exhibit moderate to good cytotoxic effects against various cancer cell lines.[19]

  • Materials Science: Incorporation of these metal complexes into polymers can lead to materials with tailored thermal, conductive, or optical properties.[15]

Applications in Drug Discovery and Development

The structural motifs accessible from hydrazinopyridines are frequently found in biologically active molecules. Their utility in drug discovery is multifaceted.[20]

  • Scaffolds for Bioactive Compounds: They are key intermediates in the synthesis of antibacterial, antifungal, anti-inflammatory, and antitumor agents.[1][7][21] For example, hydrazide-hydrazone derivatives have been utilized to synthesize coumarin, thiazole, and thiophene derivatives with potent antitumor activity against breast, lung, and CNS cancer cell lines.[7]

  • Enzyme Inhibition: The hydrazine functional group can act as a "warhead" for the irreversible inhibition of certain enzymes. Phenelzine, a well-known hydrazine-containing drug, functions by irreversibly inhibiting monoamine oxidase (MAO) through a radical mechanism that targets the FAD cofactor.[22] This mechanism-based inhibition strategy is a powerful tool in drug design, and hydrazinopyridines offer a platform to develop targeted inhibitors for other cofactor-dependent enzymes.[22]

Compound ClassBiological ActivityReference
Hydrazide-HydrazonesAntitumor, Antibacterial, Antifungal[7]
Pyrazolo[3,4-b]pyridinesAntimicrobial[9]
Palladium-Hydrazinopyridine ComplexesCytotoxic (Anticancer)[19]
Tetrahydroacridine DerivativesAntibiotics (targeting SPase I)[23]

Table 1: Examples of Bioactive Compound Classes Derived from Hydrazinopyridine Chemistry.

Analytical and Spectroscopic Characterization

The unambiguous characterization of hydrazinopyridine derivatives is essential for confirming their structure and purity. Standard spectroscopic techniques are routinely employed.

TechniqueKey Spectroscopic FeaturesReference(s)
¹H NMR -NH and -NH₂ Protons: Broad singlets, often exchangeable with D₂O. Chemical shift is highly variable. Aromatic Protons: Signals in the aromatic region (δ 6.5-8.5 ppm) showing characteristic pyridine coupling patterns.[4][7]
¹³C NMR Pyridine Carbons: Signals typically in the range of δ 110-160 ppm. The carbon bearing the hydrazine group (C2) is significantly shielded.[7]
IR Spectroscopy N-H Stretch: One or two sharp bands in the 3200-3400 cm⁻¹ region. C=N Stretch (in Hydrazones): A strong band around 1630-1690 cm⁻¹.[7][24]
Mass Spectrometry Provides the molecular ion peak [M+H]⁺, confirming the molecular weight.[4]

Table 2: Summary of Key Spectroscopic Data for Characterization of Hydrazinopyridines.

Conclusion and Future Outlook

The hydrazine group is a transformative functional group in pyridine chemistry. It serves as an electronic modulator, a potent nucleophile, a precursor for complex heterocycles, a cleavable "masked amine," and a versatile ligand for metal complexation. This chemical dexterity makes hydrazinopyridines invaluable building blocks for professionals in drug discovery, enabling the rapid assembly of diverse and complex molecular architectures. Future research will likely focus on expanding the scope of their catalytic applications, developing novel bioorthogonal reactions involving the hydrazine moiety, and leveraging these scaffolds to tackle challenging therapeutic targets, particularly in the realms of antibiotic resistance and oncology.[23][25]

References

A Guide to the Safe Handling of 2-Fluoro-5-hydrazinylpyridine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safety, handling, and material safety data for 2-Fluoro-5-hydrazinylpyridine (CAS No: 940958-93-0 / 145934-90-3), a key intermediate in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with field-proven protocols to ensure the safe and effective use of this compound in a laboratory setting.

Introduction: Understanding the Compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a fluorine atom and a hydrazine group. This unique structure makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The hydrazine group offers a reactive site for forming new carbon-nitrogen bonds, while the fluorinated pyridine core imparts specific electronic properties and metabolic stability to target molecules.[1] However, the very features that make it synthetically useful—the reactive hydrazine moiety and the pyridine backbone—also necessitate stringent safety protocols.

Section 1: Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified as a hazardous substance. Aggregated GHS information from multiple suppliers indicates several primary hazards.[2]

The compound is harmful if swallowed or in contact with skin and causes significant skin and eye irritation.[2][3] Some classifications also indicate it may be toxic if inhaled.[2] The presence of the hydrazine functional group warrants particular caution, as some hydrazine derivatives are known to be corrosive, allergenic, and potential carcinogens.

Table 1: GHS Hazard Summary for this compound

Hazard Class Hazard Statement GHS Pictogram Signal Word
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[2][3] GHS07 Warning
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin[2] GHS07 Warning
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation[2] GHS07 Warning
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritation[2][3] GHS07 Warning

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[4] | GHS07 | Warning |

Note: Classifications can vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) provided with the material.

Section 2: Physical and Chemical Properties

The physical properties of this compound influence its behavior in the laboratory and are critical for designing safe experiments and storage solutions. It is typically a white to light yellow crystalline powder.[1]

Table 2: Key Physical and Chemical Properties

Property Value Source
Molecular Formula C₅H₆FN₃ [2][3][5]
Molecular Weight 127.12 g/mol [2][3][5]
Appearance White to light yellow crystalline powder [1]
Melting Point ~145-149 °C [1]
Boiling Point (Predicted) 280.1 ± 25.0 °C at 760 mmHg [5]
Flash Point (Predicted) 123.2 ± 23.2 °C [5]
Density (Predicted) 1.4 ± 0.1 g/cm³ [5]

| Stability | Stable under recommended storage conditions. May be sensitive to light and air. |[1][3] |

Section 3: Exposure Controls and Personal Protection

Controlling exposure is paramount. A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls

The primary engineering control for handling this compound, especially when dealing with the solid powder or creating solutions, is a certified chemical fume hood.[6][7] The fume hood ensures that any dust or vapors are contained and exhausted away from the user. The work area should also be equipped with an accessible emergency eyewash station and a safety shower.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.[7][9]

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part Equipment Rationale and Specifications
Hands Chemical-resistant gloves Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[6] Butyl rubber may also be suitable.[8] Avoid latex gloves. Always check the manufacturer's glove compatibility chart.[8]
Eyes/Face Safety goggles with side shields or a face shield Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and splashes.[6][9][10]
Body Fully-buttoned laboratory coat A lab coat made of a sturdy material protects the skin on the arms and body from accidental contact.[6][9] For larger quantities or tasks with a high splash risk, a chemical-resistant apron or suit should be worn over the lab coat.[9][11]

| Respiratory | NIOSH-approved respirator | A respirator is necessary if working outside of a fume hood or if dust/aerosol generation is unavoidable. A half-mask or full-face respirator with appropriate particulate and organic vapor cartridges should be used.[10][11] Users must be fit-tested and trained.[8] |

Section 4: Safe Handling and Storage Protocol

A systematic workflow minimizes risks during handling. The following protocol outlines the essential steps for safely using this compound in a research setting.

Experimental Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_storage Storage prep 1. Review SDS & Procedure ppe 2. Don Correct PPE hood 3. Prepare Fume Hood weigh 4. Weigh Compound hood->weigh In Fume Hood dissolve 5. Dissolve/React weigh->dissolve store Store Securely weigh->store Return unused solid quench 6. Quench Reaction dissolve->quench waste 7. Segregate Waste quench->waste decon 8. Decontaminate Surfaces waste->decon remove_ppe 9. Remove PPE decon->remove_ppe

Caption: Safe Handling Workflow for this compound.

Step-by-Step Methodology
  • Pre-Handling Review : Before entering the lab, thoroughly review the Safety Data Sheet (SDS) and the planned experimental procedure. Identify all potential hazards and ensure necessary safety controls are in place.[7]

  • Don PPE : Put on all required PPE as detailed in Table 3. Ensure gloves are inspected for any signs of damage before use.

  • Prepare Work Area : Ensure the chemical fume hood is operational.[6] Clear the workspace of any unnecessary items. Keep containers of the chemical tightly closed when not in use to minimize exposure to air and moisture.[12]

  • Weighing the Compound : Conduct all transfers and weighing of the solid powder inside the fume hood to contain any dust. Use a draft shield on the balance if necessary. Handle the compound gently to avoid creating airborne dust.

  • Dissolution and Reaction : When adding the compound to a solvent or reaction mixture, do so slowly and carefully. If the reaction is exothermic, ensure adequate cooling is available.

  • Post-Reaction Workup : Any quenching or workup procedures should be performed with the same level of caution, as the compound or its derivatives may still be present.

  • Waste Segregation : All waste containing this compound, including contaminated consumables like gloves, weigh paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[8] Do not mix with incompatible waste streams.

  • Decontamination : Thoroughly wipe down the work surfaces within the fume hood, the balance, and any contaminated equipment with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.[13]

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and goggles. Wash hands thoroughly with soap and water immediately after removing gloves.[14]

  • Storage : Store this compound in its original, tightly sealed container in a cool, dry, and dark place, such as a refrigerator designated for chemicals (2-8°C).[3][4] It should be stored away from incompatible materials like strong oxidizing agents and acids.[8]

Section 5: First-Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[13][15]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6][13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[17]

  • Accidental Release : For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert, dry substance (e.g., sand, vermiculite) and place it into a sealed container for hazardous waste disposal.[8][13] Evacuate the area for large spills and contact the institution's environmental health and safety (EHS) department.

Section 6: Stability and Reactivity

While relatively stable under proper storage conditions, this compound can react with certain substances.

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][15]

  • Hazardous Decomposition Products : Thermal decomposition can produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[15]

  • Conditions to Avoid : Keep away from heat, sparks, open flames, and other ignition sources.[14][17] Protect from light and moisture.[3]

Section 7: Disposal Considerations

Disposal of this compound and its containers must be handled as hazardous waste.

  • Chemical Waste : Collect waste material in a dedicated, properly labeled, and sealed container.[8]

  • Regulatory Compliance : Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Contact your institution's EHS department for specific guidance on waste disposal procedures.[13]

References

Whitepaper: Strategic Discovery of Novel Bioactive Compounds from 2-Fluoro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[3] This guide provides a comprehensive technical framework for researchers and drug development professionals on the strategic utilization of a highly functionalized starting material, 2-Fluoro-5-hydrazinylpyridine, for the discovery of novel bioactive compounds. We will explore the rationale behind synthetic strategies, provide detailed experimental protocols, and outline a workflow for biological evaluation and hit identification. The methodologies described herein are designed to be self-validating, ensuring scientific rigor from initial synthesis to final biological characterization.

Introduction: The Strategic Value of the this compound Scaffold

The selection of a starting material is a critical decision in any drug discovery campaign. This compound is an exemplary scaffold for several strategic reasons:

  • The Pyridine Core: As a bioisostere of benzene, the pyridine ring is a well-tolerated motif in human physiology and is a key component in numerous pharmaceuticals targeting a wide array of diseases, from cancer to hypertension.[2][3][4]

  • The Hydrazine Moiety: The hydrazine group (-NHNH₂) is a versatile chemical handle.[5] It is highly nucleophilic and readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages.[6][7] This reaction is exceptionally reliable for building large, diverse libraries of compounds, as thousands of aldehydes and ketones are commercially available.

  • The Fluorine Atom: The introduction of fluorine into a drug candidate can profoundly enhance its pharmacological properties.[8] The strong electron-withdrawing nature of fluorine at the 5-position influences the electronic distribution of the entire pyridine ring, potentially modulating binding affinity. Furthermore, fluorine can block sites of metabolism, increasing the metabolic stability and bioavailability of a compound.[5][8]

This combination of a privileged core, a versatile reactive handle, and a key pharmacomodulating atom makes this compound an ideal starting point for generating novel chemical entities with high potential for biological activity.

Overall Discovery Workflow

The process of discovering a novel bioactive compound from a starting scaffold follows a logical and iterative progression. The workflow is designed to maximize efficiency and generate clear, actionable data at each stage.

G A Starting Material (this compound) B Library Synthesis (e.g., Hydrazone Formation) A->B C Structural Characterization (NMR, MS, HPLC) B->C D Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) C->D E Hit Identification & Confirmation D->E F Secondary / Target-Specific Assays E->F G Structure-Activity Relationship (SAR) & Lead Optimization F->G G->B Iterative Redesign G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Novel Hydrazone Inhibitor Inhibitor->Kinase1

References

Methodological & Application

Synthesis of 2-Fluoro-5-hydrazinylpyridine from 2-fluoro-5-halopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Fluoro-5-hydrazinylpyridine from 2-Fluoro-5-halopyridine

Abstract: This comprehensive guide provides detailed protocols and technical insights for the synthesis of this compound, a critical building block in contemporary drug discovery and development. The primary method detailed is the nucleophilic aromatic substitution (SNAr) of a 2-fluoro-5-halopyridine with hydrazine hydrate. This document is intended for researchers, scientists, and process chemists, offering in-depth explanations of mechanistic principles, step-by-step experimental procedures, critical safety protocols for handling hazardous reagents like hydrazine hydrate, and robust analytical methods for product verification.

Introduction and Strategic Importance

This compound is a key heterocyclic intermediate, valued for its role in the synthesis of a wide array of pharmacologically active compounds. The unique electronic properties imparted by the fluorine atom, combined with the reactive hydrazine moiety, make it a versatile synthon for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

This application note details a reliable and scalable laboratory synthesis from readily available 2-fluoro-5-halopyridine precursors. The core of this transformation is a nucleophilic aromatic substitution (SNAr) reaction, a fundamental process in heterocyclic chemistry. We will explore the causality behind reagent selection, reaction conditions, and safety procedures to ensure a successful and safe synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This effect is amplified by the presence of the strongly electron-withdrawing fluorine atom at the 2-position.

Causality of Experimental Choices:

  • Starting Material: The reaction can be effectively performed using either 2-fluoro-5-chloropyridine or 2-fluoro-5-bromopyridine. While 2-fluoro-5-bromopyridine is typically more reactive due to bromide being a better leaving group than chloride, 2-fluoro-5-chloropyridine is often more cost-effective for large-scale synthesis. The choice may depend on desired reaction kinetics versus raw material cost.

  • Nucleophile & Reagent Stoichiometry: Hydrazine hydrate serves as the nitrogen nucleophile. It is crucial to use a significant excess of hydrazine hydrate.[1] This high concentration serves two purposes: firstly, it drives the reaction equilibrium towards the product according to Le Châtelier's principle; secondly, and more critically, it minimizes the formation of undesired bis-pyridine hydrazine side products.

  • Solvent Selection: Protic solvents such as n-propanol, ethanol, or butan-1-ol are commonly employed.[2][3][4] These solvents are effective at solvating the transition state and the ionic intermediates of the SNAr mechanism. In some cases, polar aprotic solvents like N,N-dimethylformamide (DMF) can also be used.[2][5]

  • Thermal Conditions: The reaction requires heating, typically to reflux, to provide sufficient activation energy for the nucleophilic attack and displacement of the halide.[2][3][4]

Visualizing the SNAr Mechanism

SNAr_Mechanism Reactants 2-Fluoro-5-halopyridine + Hydrazine Meisenheimer Meisenheimer Complex (σ-complex) Reactants->Meisenheimer Nucleophilic Attack Product This compound + H-X Meisenheimer->Product Elimination of Halide

Caption: The SNAr reaction pathway for hydrazinylpyridine synthesis.

Mandatory Safety Protocols: Handling Hydrazine Hydrate

Hydrazine and its hydrate are highly toxic, corrosive, suspected carcinogens, and combustible liquids.[6][7][8][9] Strict adherence to the following safety protocols is non-negotiable.

  • Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood with proper airflow.[9]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile gloves, inspected before use).[7] Use proper glove removal technique to avoid skin contact.[7]

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[9]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[9]

  • Emergency Preparedness:

    • Ensure immediate access to a safety shower and eyewash station.[10]

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6][8]

    • In case of inhalation, move the individual to fresh air and seek immediate medical attention.[6][8]

  • Storage & Handling: Store hydrazine hydrate in a cool, dry, well-ventilated area, away from heat, ignition sources, and incompatible materials (e.g., oxidizing agents, acids, metals).[6][7][10] Keep containers tightly closed under an inert atmosphere if possible.[6]

  • Waste Disposal: Dispose of hydrazine-containing waste in designated, labeled hazardous waste containers according to institutional and local regulations.[6][8][9] Do not pour down the drain.

Detailed Experimental Protocols

The following protocols are designed for laboratory-scale synthesis. All operations should be conducted with strict adherence to the safety measures outlined in Section 3.

Protocol 1: Synthesis from 2-Fluoro-5-chloropyridine

This protocol is adapted from established procedures for the synthesis of hydrazinopyridines.[4][11][12]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
2-Fluoro-5-chloropyridine131.545.00 g38.0Starting material
Hydrazine Hydrate (~64% N₂H₄)50.0623.8 mL47512.5 equivalents, acts as solvent
n-Propanol60.1075 mL-Reaction Solvent
Ethyl Acetate (EtOAc)88.11~300 mL-For extraction
Saturated NaCl solution (Brine)-~50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-chloropyridine (5.00 g, 38.0 mmol) and n-propanol (75 mL).

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (23.8 mL, 475 mmol) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 97-100°C) and maintain this temperature for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 8:2 Ethyl Acetate:Methanol. The starting material should be consumed.

  • Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the n-propanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.

Visualizing the Experimental Workflow

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification a 1. Charge Flask: 2-Fluoro-5-halopyridine + Solvent b 2. Add Hydrazine Hydrate a->b c 3. Heat to Reflux (6-8 hours) b->c d 4. Cool & Evaporate Solvent c->d Reaction Complete e 5. Extraction with EtOAc d->e f 6. Wash with H₂O & Brine e->f g 7. Dry & Concentrate f->g h 8. Purify Product (Recrystallization/Chromatography) g->h Final Pure this compound h->Final

Caption: A streamlined workflow for the synthesis of this compound.

Product Characterization and Analytical Control

Verifying the identity and purity of the final product is essential. The following analytical techniques are recommended.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessmentAromatic protons on the pyridine ring, and broad signals for the -NH and -NH₂ protons of the hydrazine group.
Mass Spectrometry (MS) Confirmation of molecular weightDetection of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₅H₇FN₃ (m/z ≈ 128.1).[4]
TLC Reaction monitoring and purity checkA single spot for the purified product, with an Rf value distinct from the starting material.
Melting Point Purity assessmentA sharp, defined melting point range for the crystalline solid product.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient heating or reaction time.Poor quality of hydrazine hydrate.Ensure the reaction reaches and maintains reflux temperature.Extend the reaction time.Use a fresh, verified bottle of hydrazine hydrate.
Low Yield Incomplete reaction.Loss of product during aqueous workup.Formation of side products.Increase the excess of hydrazine hydrate.Perform extractions carefully and consider back-extracting the aqueous layers.
Product is an Oil/Gummy Presence of impurities or residual solvent.Ensure complete removal of solvent under high vacuum.Attempt purification via column chromatography instead of recrystallization.
Multiple Spots on TLC Incomplete reaction.Presence of bis-pyridine byproduct or other impurities.Confirm sufficient excess of hydrazine hydrate was used.Optimize purification conditions (e.g., change chromatography solvent system).

References

Application Notes and Protocols: 2-Fluoro-5-hydrazinylpyridine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Fluoro-5-hydrazinylpyridine in Heterocyclic Chemistry

This compound is a key heterocyclic building block that offers a unique combination of reactive sites, making it an invaluable tool for the synthesis of a diverse array of fused and unfused heterocyclic systems. The presence of a fluorine atom at the 2-position, a hydrazine moiety at the 5-position, and the pyridine ring itself provides medicinal chemists and synthetic researchers with multiple avenues for molecular elaboration. The fluorine atom can modulate the electronic properties and metabolic stability of the resulting compounds, a desirable feature in drug discovery. The hydrazine group is a versatile functional handle for the construction of various five- and six-membered rings through cyclocondensation reactions. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic scaffolds.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the nucleophilic nature of the hydrazine moiety and the electrophilic character of the pyridine ring, which is further influenced by the electron-withdrawing fluorine atom. The hydrazine group can readily react with carbonyl compounds, orthoesters, and other electrophilic reagents to initiate cyclization cascades.

I. Synthesis of Pyrazolo[3,4-b]pyridines: A Gateway to Bioactive Scaffolds

The pyrazolo[3,4-b]pyridine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[1][2][3] The reaction of this compound with β-dicarbonyl compounds or their equivalents provides a direct and efficient route to this important heterocyclic system.

Mechanistic Pathway: Knorr-Type Cyclization

The synthesis of pyrazolo[3,4-b]pyridines from this compound and a 1,3-dicarbonyl compound generally proceeds through a Knorr-type pyrazole synthesis mechanism. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the other hydrazine nitrogen onto the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring fused to the pyridine core. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.[4][5]

G cluster_0 Knorr-Type Pyrazole Synthesis A This compound C Hydrazone Intermediate A->C Condensation B 1,3-Dicarbonyl Compound B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Fluorinated Pyrazolo[3,4-b]pyridine D->E Dehydration

Caption: General workflow for the Knorr-type synthesis of pyrazolo[3,4-b]pyridines.

Protocol 1: Synthesis of 3-Amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine

This protocol describes the synthesis of a key intermediate, 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine, which can be further functionalized. This specific synthesis utilizes a cyano-containing precursor that cyclizes with hydrazine hydrate, a reaction analogous to using this compound with a suitable three-carbon electrophile. A patent describes a process for preparing this valuable intermediate.[6]

Reaction Scheme:

(Adapted from general principles of pyrazolo[3,4-b]pyridine synthesis)

Materials:

  • 2-Chloro-5-fluoronicotinonitrile

  • Hydrazine hydrate

  • Ethanol

  • Suitable base (e.g., triethylamine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluoronicotinonitrile (1.0 eq) in ethanol.

  • Add a suitable base such as triethylamine (1.1 eq).

  • To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 3-amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine.

Expected Outcome:

This reaction is expected to yield the desired pyrazolo[3,4-b]pyridine in good yield. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR, MS).

ParameterValue
Reactants 2-Chloro-5-fluoronicotinonitrile, Hydrazine hydrate
Solvent Ethanol
Base Triethylamine
Temperature Reflux
Product 3-Amino-5-fluoro-1H-pyrazolo[3,4-b]pyridine

II. Fischer Indole Synthesis: Constructing Fluorinated Indole Scaffolds

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[7][8][9][10] Applying this reaction to this compound allows for the synthesis of fluorinated aza-indoles (pyrrolo[2,3-b]pyridines), which are of significant interest in medicinal chemistry.

Mechanistic Pathway: A[4][4]-Sigmatropic Rearrangement

The reaction proceeds through the formation of a hydrazone from this compound and the carbonyl compound. Under acidic catalysis, the hydrazone tautomerizes to an enamine, which then undergoes a[2][2]-sigmatropic rearrangement. This is followed by the loss of ammonia and aromatization to yield the indole ring.[7][8]

G cluster_1 Fischer Indole Synthesis A This compound C Hydrazone Formation A->C B Aldehyde or Ketone B->C D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst E Cyclization & Aromatization D->E F Fluorinated Aza-indole E->F -NH3

Caption: Key steps in the Fischer indole synthesis of aza-indoles.

Protocol 2: Proposed Synthesis of a 6-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivative

Materials:

  • This compound

  • Cyclohexanone

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl2 in acetic acid)

  • Ethanol

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in ethanol. Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 1-2 hours, monitoring the formation of the hydrazone by TLC.

  • Once the hydrazone formation is complete, remove the solvent under reduced pressure.

  • Indolization: To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

  • Heat the mixture to 100-150 °C with stirring for 1-3 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC until the hydrazone is consumed.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until the pH is basic.

  • The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield the corresponding fluorinated tetrahydro-aza-carbazole. The reaction conditions, particularly the temperature and choice of acid catalyst, may require optimization for this specific substrate.

ParameterValue
Reactants This compound, Cyclohexanone
Catalyst Polyphosphoric acid (PPA)
Temperature 100-150 °C
Product 6-Fluoro-1,2,3,4-tetrahydro-9H-pyrrolo[2,3-b]carbazole

III. Synthesis of Fluorinated Pyridazines: Accessing Diazine Scaffolds

Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their fluorinated derivatives have applications in medicinal and agrochemistry.[11][6][12] A common method for pyridazine synthesis involves the condensation of a hydrazine with a 1,4-dicarbonyl compound.[13][14][15][16][17]

Mechanistic Pathway: Double Condensation and Aromatization

The synthesis of pyridazines from this compound and a 1,4-dicarbonyl compound involves a double condensation reaction. The hydrazine moiety reacts with both carbonyl groups of the 1,4-dicarbonyl compound to form a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine.

G cluster_2 Pyridazine Synthesis A This compound C Dihydropyridazine Intermediate A->C Double Condensation B 1,4-Dicarbonyl Compound B->C D Fluorinated Pyridazine C->D Oxidation

Caption: General scheme for the synthesis of pyridazines from hydrazines.

Protocol 3: Proposed Synthesis of a Fluorinated Pyridazinyl-Pyridine

This is a proposed protocol based on general pyridazine synthesis methods.

Materials:

  • This compound

  • Hexane-2,5-dione

  • Acetic acid or another suitable solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and hexane-2,5-dione (1.0 eq) in glacial acetic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome:

This reaction should produce the corresponding 5-(3,6-dimethylpyridazin-1-yl)-2-fluoropyridine. The reaction time and temperature may need to be optimized for optimal yield.

ParameterValue
Reactants This compound, Hexane-2,5-dione
Solvent Glacial Acetic Acid
Temperature Reflux
Product 5-(3,6-Dimethylpyridazin-1-yl)-2-fluoropyridine

IV. Synthesis of 1,2,4-Triazoles: A Versatile Heterocyclic Core

1,2,4-Triazoles are a class of five-membered heterocycles with a broad spectrum of biological activities.[18][14][19][20][21] One common synthetic route involves the reaction of a hydrazine with a suitable one-carbon synthon, such as an orthoester or formamide, followed by cyclization.

Mechanistic Pathway: Condensation and Oxidative Cyclization

The synthesis of 1,2,4-triazoles from this compound can be achieved by reaction with an orthoester to form a hydrazono-ether intermediate. This intermediate can then undergo intramolecular cyclization with the elimination of alcohol to form the triazole ring. Alternatively, reaction with formamide can lead to an acylhydrazine intermediate which cyclizes upon heating.

G cluster_3 1,2,4-Triazole Synthesis A This compound C Intermediate A->C Condensation B Orthoester or Formamide B->C D Fluorinated 1,2,4-Triazole C->D Intramolecular Cyclization

Caption: General pathway for the synthesis of 1,2,4-triazoles from hydrazines.

Protocol 4: Proposed Synthesis of a 3-(5-Fluoro-pyridin-2-yl)-4H-[1][3][5]triazole

This is a proposed protocol based on established methods for 1,2,4-triazole synthesis.

Materials:

  • This compound

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a distillation head, combine this compound (1.0 eq) and triethyl orthoformate (excess, can act as both reagent and solvent).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct (typically 120-140 °C).

  • Continue heating until no more ethanol distills off.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Outcome:

This reaction is expected to yield the desired fluorinated 1,2,4-triazolyl-pyridine. The reaction should be driven to completion by the removal of the ethanol byproduct.

ParameterValue
Reactants This compound, Triethyl orthoformate
Catalyst p-Toluenesulfonic acid
Temperature 120-140 °C
Product 3-(5-Fluoro-pyridin-2-yl)-4H-[1]triazole

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of fluorinated heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry. The ability to readily access diverse heterocyclic scaffolds from this single starting material underscores its importance in the development of new chemical entities with potential therapeutic applications. Further exploration of the reactivity of this building block will undoubtedly lead to the discovery of novel and complex molecular architectures.

References

2-Fluoro-5-hydrazinylpyridine derivatization for LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE

Enhanced Detection of Carbonyl-Containing Compounds in Complex Matrices using 2-Fluoro-5-hydrazinylpyridine Derivatization for LC-MS/MS Analysis

Introduction

The accurate quantification of low-abundance analytes, particularly those containing carbonyl functional groups such as aldehydes and ketones, presents a significant challenge in modern analytical chemistry. These compounds are often implicated in a wide array of biological processes and can serve as critical biomarkers for disease states and environmental exposures. However, their inherent low ionization efficiency in electrospray ionization (ESI) mass spectrometry and poor retention in reversed-phase liquid chromatography often hinder sensitive and reliable detection. Chemical derivatization offers a robust solution by introducing a charged or easily ionizable moiety to the analyte, thereby enhancing its mass spectrometric response and improving chromatographic behavior.[1][2]

This application note details a comprehensive protocol for the derivatization of carbonyl compounds using this compound (2-FHP), a highly reactive and specific reagent for aldehydes and ketones. The resulting hydrazone derivatives exhibit significantly improved ionization efficiency, leading to lower limits of detection (LOD) and quantification (LOQ) in LC-MS/MS analysis. We will explore the underlying reaction mechanism, provide a detailed, step-by-step protocol for sample preparation and derivatization, and present a validated LC-MS/MS method for the analysis of the resulting derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the sensitivity and specificity of their analytical methods for carbonyl-containing compounds.

Scientific Principle: The Chemistry of 2-FHP Derivatization

The derivatization of carbonyl compounds with this compound proceeds via a nucleophilic addition-elimination reaction to form a stable hydrazone.[3] The hydrazine group (-NH-NH2) of 2-FHP acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically performed under acidic conditions, which catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The initial addition product, a carbinolamine intermediate, subsequently undergoes dehydration (loss of a water molecule) to form the final, stable hydrazone derivative.[2][3]

The key advantage of using 2-FHP lies in the incorporation of the pyridine ring into the analyte's structure. The basic nitrogen atom on the pyridine ring is readily protonated under the acidic mobile phase conditions commonly used in reversed-phase LC-MS, creating a permanently charged species. This pre-charged derivative exhibits significantly enhanced ionization efficiency in positive ion mode ESI, leading to a substantial increase in signal intensity.

Caption: Reaction of a carbonyl compound with 2-FHP to form a hydrazone.

Experimental Protocol: Derivatization of Carbonyl Compounds

This protocol provides a generalized procedure for the derivatization of carbonyl compounds in a biological matrix (e.g., plasma, urine) or a standard solution. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific analytes and matrices.[1]

1. Reagent Preparation:

  • Derivatization Reagent (2-FHP Solution): Prepare a 1 mg/mL solution of this compound (CAS 145934-90-3) in acetonitrile.[4] This solution should be prepared fresh daily and protected from light.

  • Catalyst Solution: Prepare a 0.1% (v/v) solution of trifluoroacetic acid (TFA) in acetonitrile.

  • Internal Standard (IS): A suitable stable isotope-labeled internal standard of the target analyte(s) should be used to account for matrix effects and variations in derivatization efficiency.

2. Sample Preparation:

  • Liquid Samples (e.g., plasma, urine):

    • To 100 µL of the sample, add 10 µL of the internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean microcentrifuge tube.

  • Solid Samples (e.g., tissue homogenates):

    • Homogenize the tissue in a suitable buffer.

    • Perform a liquid-liquid or solid-phase extraction (SPE) to isolate the analytes of interest.[5]

    • Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of acetonitrile.

3. Derivatization Reaction:

  • To the prepared sample extract (or 100 µL of a standard solution), add 50 µL of the 2-FHP solution and 10 µL of the catalyst solution.

  • Vortex briefly to mix.

  • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[6]

  • After incubation, cool the samples to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (100 µL) + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant AddReagents Add 2-FHP Solution & Catalyst Supernatant->AddReagents Incubate Incubate at 60°C for 60 min AddReagents->Incubate Evaporate Evaporate to Dryness Incubate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for 2-FHP derivatization and LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters for the analysis of 2-FHP derivatives. Method optimization is recommended for specific applications.

Parameter Condition
LC System UHPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: The precursor ion for the 2-FHP derivative will be the [M+H]+ of the derivatized analyte. The product ions are typically generated from the fragmentation of the hydrazone linker and the pyridine ring. It is essential to optimize the collision energy for each specific analyte-derivative to achieve the most intense and stable fragment ion for quantification. For example, a common fragmentation pathway for hydrazone derivatives involves the cleavage of the N-N bond.[1]

Method Validation and Performance

A well-validated analytical method is crucial for obtaining reliable and reproducible data.[7][8] Key validation parameters to assess include:

  • Linearity: The method should demonstrate a linear response over a defined concentration range. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) should be evaluated at multiple concentration levels (low, medium, and high QC samples). Acceptance criteria are typically within ±15% (±20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[9]

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte should be assessed to ensure that the method is not susceptible to ion suppression or enhancement.

  • Stability: The stability of the analyte in the biological matrix and the stability of the derivatized sample should be evaluated under various storage conditions.

Analyte Example Precursor Ion (m/z) Product Ion (m/z) LOD (pg/mL) Linear Range (pg/mL) Recovery (%) RSD (%)
Formaldehyde-2FHP154.195.1510 - 500095 - 105< 10
Acetaldehyde-2FHP168.195.11020 - 500092 - 103< 12
Acetone-2FHP182.1110.11550 - 1000098 - 108< 8
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Troubleshooting

Problem Potential Cause Suggested Solution
Low Derivatization Yield Incomplete reaction, degradation of reagent, inappropriate pH.Optimize reaction time and temperature. Prepare fresh 2-FHP solution. Ensure the reaction mixture is sufficiently acidic.
Poor Peak Shape Column overload, inappropriate mobile phase, secondary interactions with the column.Dilute the sample. Optimize the mobile phase composition and gradient. Consider a different column chemistry.
High Background Noise Contaminated reagents or solvents, impure derivatization reagent.Use high-purity solvents and reagents. Filter all solutions. Check the purity of the 2-FHP.
Inconsistent Results Inconsistent sample preparation, variability in derivatization, matrix effects.Ensure precise and consistent pipetting. Use an internal standard. Evaluate and minimize matrix effects through improved sample cleanup (e.g., SPE).[5]
Formation of Isomers E/Z isomers of the hydrazone may form, leading to split or broad peaks.[10]Optimize chromatographic conditions to separate isomers or find conditions where one isomer is predominantly formed.

Conclusion

The use of this compound as a derivatization agent provides a highly effective strategy for the sensitive and selective analysis of carbonyl-containing compounds by LC-MS/MS. The formation of stable, charged hydrazone derivatives significantly enhances ionization efficiency, leading to substantial improvements in detection limits. The detailed protocol and method parameters provided in this application note serve as a robust starting point for researchers to develop and validate high-performance analytical methods for a wide range of aldehydes and ketones in complex biological and environmental matrices.

References

Application of 2-Fluoro-5-hydrazinylpyridine in the Synthesis of Kinase Inhibitors: An Application Note and Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of a Privileged Synthon in Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the strategic design of small molecule kinase inhibitors remains a cornerstone of targeted therapy, particularly in oncology. Within the vast chemical space of potential inhibitors, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the ATP-binding site of kinases. The pyrazole and its fused heterocyclic derivatives, such as pyrazolopyrimidines, represent one such class of privileged scaffolds.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 2-Fluoro-5-hydrazinylpyridine as a key building block for the synthesis of potent and selective kinase inhibitors.

The unique molecular architecture of this compound offers a trifecta of advantageous features for kinase inhibitor design:

  • The Hydrazine Moiety: This functional group is a versatile precursor for the construction of the pyrazole ring, a core component of many successful kinase inhibitors. The reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a robust and well-established method for pyrazole synthesis.[3]

  • The Pyridine Ring: The pyridine nucleus is a common feature in kinase inhibitors, often involved in forming crucial hydrogen bond interactions with the hinge region of the kinase active site.

  • The Fluorine Atom: The incorporation of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate. It can improve metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving cell permeability and oral bioavailability.

This guide will delve into the synthetic applications of this compound, providing detailed protocols, mechanistic insights, and best practices for its use in the laboratory.

Synthetic Pathways and Core Reactions

The primary application of this compound in kinase inhibitor synthesis is its use as a precursor for the formation of N-substituted pyrazole and pyrazolopyrimidine scaffolds. The most common and efficient method to achieve this is through condensation reactions with β-dicarbonyl compounds or their reactive analogs.

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Intermediate cluster_3 Further Functionalization cluster_4 Final Product A This compound C Condensation/ Cyclization A->C B β-Dicarbonyl Compound or Enaminone B->C D Substituted Pyrazole or Pyrazolopyrimidine Core C->D E Cross-Coupling, etc. D->E F Kinase Inhibitor E->F

Caption: General synthetic workflow for kinase inhibitors using this compound.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Scaffold

This protocol describes a general procedure for the synthesis of a 7-(substituted)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors, through the reaction of this compound with a trifluoromethyl-β-diketone.

Step 1: Condensation and Cyclization

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the trifluoromethyl-β-diketone (1.1 eq).

  • Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine.

Rationale for Experimental Choices:

  • Solvent: Ethanol and isopropanol are commonly used as they are good solvents for the reactants and facilitate the removal of water formed during the condensation reaction.

  • Catalyst: The weak acid catalyst protonates the carbonyl oxygen of the β-diketone, increasing its electrophilicity and promoting the initial nucleophilic attack by the hydrazine.

  • Reflux: Heating the reaction provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the stable aromatic pyrazolopyrimidine ring.

Visualizing the Reaction Mechanism

G A This compound C Initial Condensation (Hydrazone formation) A->C Nucleophilic Attack B Trifluoromethyl-β-diketone B->C D Intramolecular Cyclization C->D Tautomerization & Attack E Dehydration D->E F Pyrazolo[1,5-a]pyrimidine Core E->F Aromatization

Caption: Simplified mechanism for pyrazolo[1,5-a]pyrimidine formation.

Application in Specific Kinase Inhibitor Synthesis: A Case Study

Hypothetical Synthesis of a JAK Inhibitor Precursor

This protocol outlines the synthesis of a key intermediate for a JAK inhibitor, demonstrating the practical application of this compound.

Materials:

  • This compound

  • (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one (a β-enaminone)

  • Ethanol

  • Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.27 g, 10 mmol) in ethanol (50 mL).

  • Add (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one (1.69 g, 11 mmol) to the solution.

  • Add glacial acetic acid (0.06 mL, 1 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) for 4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the target compound, 2-fluoro-5-(5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)pyridine.

Structure-Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyrimidine scaffold derived from this compound offers multiple points for diversification to explore structure-activity relationships.

PositionModificationPotential Impact on Activity
C5 of Pyrazolopyrimidine Introduction of various aryl or alkyl groupsCan occupy the hydrophobic pocket of the kinase active site, influencing potency and selectivity.
C7 of Pyrazolopyrimidine Attachment of different linkers and functional groupsCan be modified to interact with the solvent-exposed region, improving solubility and pharmacokinetic properties.
Fluorine on Pyridine Maintained in the final structureEnhances binding affinity and metabolic stability.

Best Practices and Troubleshooting

  • Purity of Starting Materials: Ensure the this compound is of high purity, as impurities can lead to side reactions and complicate purification.

  • Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents can improve reaction yields, especially when dealing with sensitive β-dicarbonyl compounds.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid the formation of byproducts due to prolonged heating.

  • Purification: The polarity of the resulting pyrazolopyrimidine can vary significantly based on the substituents. A gradient elution during column chromatography is often necessary for effective separation.

  • Handling Hydrazines: this compound, like other hydrazine derivatives, should be handled with appropriate personal protective equipment in a well-ventilated fume hood due to its potential toxicity.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its ability to readily form the privileged pyrazole and pyrazolopyrimidine scaffolds, combined with the beneficial properties imparted by the fluorinated pyridine ring, makes it an attractive starting material for drug discovery programs. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel and potent kinase inhibitors.

References

Application Notes & Protocols: The Strategic Use of 2-Fluoro-5-hydrazinylpyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Fluorinated Heterocycles in Modern Agriculture

The continuous demand for higher crop yields and more effective pest management solutions necessitates the development of novel agrochemicals with enhanced efficacy, selectivity, and favorable environmental profiles. Within this landscape, pyridine-based compounds have emerged as a cornerstone of pesticide discovery, forming the structural core of numerous successful fungicides, insecticides, and herbicides.[1][2] The strategic incorporation of fluorine atoms into these scaffolds is a widely recognized approach to modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, often leading to a significant enhancement in biological activity.[3][4]

This guide focuses on the application of a key fluorinated building block, 2-Fluoro-5-hydrazinylpyridine (also known as (5-Fluoropyridin-2-yl)hydrazine). Its unique bifunctional nature—a reactive hydrazine moiety for heterocycle construction and a fluorine-substituted pyridine ring for bioactivity enhancement—makes it an invaluable intermediate for synthesizing a new generation of high-performance agrochemicals.[5] We will explore its synthesis and delve into a detailed protocol for its application in constructing pyridinyl-pyrazole insecticides, a class of compounds known for their potent activity.

Synthesis of the Key Intermediate: this compound

The primary and most direct route to this compound involves the nucleophilic aromatic substitution of a corresponding 2-halo-5-fluoropyridine with hydrazine hydrate.[5] The halogen at the 2-position (typically chlorine) is readily displaced by the potent nucleophilicity of the hydrazine.

The general transformation is as follows:

  • Starting Material: 2-Chloro-5-fluoropyridine

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O)

  • Solvent: Typically a polar protic solvent like ethanol or a polar aprotic solvent such as Dimethylformamide (DMF).[5]

  • Conditions: The reaction is generally heated to reflux to ensure complete conversion.[5]

This process provides a reliable and scalable method for producing the key intermediate required for subsequent agrochemical synthesis.

start 2-Chloro-5-fluoropyridine reagent Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux start->reagent Nucleophilic Substitution product This compound reagent->product purify Purification (Recrystallization or Column Chromatography) product->purify Work-up final_product Pure Intermediate purify->final_product

Caption: General workflow for the synthesis of this compound.

Core Application: Construction of Pyridinyl-Pyrazole Scaffolds

A paramount application of hydrazines in agrochemical synthesis is their reaction with 1,3-dicarbonyl compounds (or their synthetic equivalents) to form the pyrazole ring system.[6][7] This cyclocondensation reaction is a robust and versatile method for creating highly substituted pyrazoles. When this compound is used, the resulting products are N-(5-fluoropyridin-2-yl)pyrazoles, a privileged scaffold in modern insecticides. The fluorine-bearing pyridine moiety often acts as a crucial pharmacophore, interacting with specific residues in the target insect's receptors.

The Causality Behind the Reaction: The reaction proceeds via an initial condensation of the more reactive hydrazine nitrogen onto one of the carbonyl groups, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining nitrogen attacks the second carbonyl group. A final dehydration step, often acid-catalyzed, yields the stable aromatic pyrazole ring. The choice of solvent and catalyst (often a protic acid like acetic acid) is critical to facilitate both the initial condensation and the final dehydration step.

Detailed Protocol: Synthesis of a Model N-(5-fluoropyridin-2-yl)pyrazole Insecticide

This protocol describes the synthesis of a model insecticide, 1-(5-Fluoropyridin-2-yl)-5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole , via the cyclocondensation of this compound with a trifluoromethylated 1,3-diketone.

4.1. Reagents and Materials

Reagent/MaterialGradeSupplier Example
This compound≥97%ChemScene
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione≥97%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Ethanol (Absolute)Reagent GradeVWR
Ethyl AcetateHPLC GradeMerck
HexanesHPLC GradeMerck
Saturated Sodium Bicarbonate Solution-Lab Prepared
Brine (Saturated NaCl Solution)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)AnhydrousAcros Organics
Round-bottom flask, condenser, magnetic stirrer-Standard Lab Glassware
TLC plates (Silica gel 60 F₂₅₄)-Millipore

4.2. Step-by-Step Experimental Workflow

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.27 g, 10.0 mmol, 1.0 eq).

  • Reagent Addition: Add ethanol (30 mL) and glacial acetic acid (5 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Diketone Addition: To the stirred solution, add 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (2.64 g, 10.0 mmol, 1.0 eq) portion-wise over 5 minutes.

    • Rationale: The acetic acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine. Ethanol serves as a suitable solvent for all reactants.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Work-up & Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the remaining residue with ethyl acetate (50 mL) and water (30 mL).

    • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Rationale: Neutralization removes the acetic acid catalyst, preventing potential side reactions during extraction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine all organic layers and wash with brine (1 x 30 mL).

    • Rationale: The brine wash removes residual water and inorganic salts from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the pure title compound as a white to off-white solid.[5]

cluster_0 Reaction Phase cluster_1 Work-up & Purification Phase Setup 1. Dissolve this compound in Ethanol/Acetic Acid Add 2. Add 1,3-Diketone Setup->Add Reflux 3. Heat to Reflux (4-6h) Add->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Cool 5. Cool & Concentrate Monitor->Cool Reaction Complete Extract 6. Dilute (EtOAc) & Neutralize (NaHCO₃) Cool->Extract Wash 7. Wash (Brine) & Dry (MgSO₄) Extract->Wash Purify 8. Column Chromatography Wash->Purify Final Pure Pyridinyl-Pyrazole Product Purify->Final

Caption: Step-by-step workflow for the synthesis of a model pyridinyl-pyrazole agrochemical.

Conclusion and Future Outlook

This compound is a potent and versatile intermediate for the synthesis of advanced, high-value agrochemicals. Its utility in forming robust heterocyclic systems like pyrazoles allows for the systematic exploration of chemical space in search of new pesticide candidates. The principles outlined in this guide, particularly the cyclocondensation protocol, provide a solid foundation for researchers in the agrochemical field. Future work will likely leverage this building block in combinatorial approaches and intermediate derivatization methods to accelerate the discovery of next-generation crop protection agents.[8]

References

Application Note: A Strategic Protocol for the Synthesis of Pyrazole Derivatives from 2-Fluoro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1][2][3] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in drug discovery, with applications ranging from oncology to anti-inflammatory and antimicrobial agents.[4][5] This application note provides a comprehensive, field-proven protocol for the synthesis of pyrazole derivatives utilizing 2-Fluoro-5-hydrazinylpyridine as a key starting material. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline robust characterization methods, and offer a practical troubleshooting guide. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities for pharmaceutical research.

Scientific Rationale & Mechanistic Insight

The synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound is a classic and highly reliable transformation, often referred to as the Knorr pyrazole synthesis.[6] The reaction proceeds via a cyclocondensation mechanism, which is both efficient and generally high-yielding.

Causality of the Reaction: The core of this synthesis lies in the nucleophilic nature of the hydrazine nitrogens and the electrophilic nature of the two carbonyl carbons in the 1,3-dicarbonyl compound. The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups towards nucleophilic attack.

The Stepwise Mechanism:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This step forms the five-membered dihydropyrazole ring.

  • Dehydration & Aromatization: The final step involves the elimination of a second molecule of water from the cyclic intermediate, leading to the formation of a stable, aromatic pyrazole ring.[6][7]

The use of this compound as the hydrazine component introduces a pyridyl moiety, a common feature in many bioactive molecules, and a fluorine atom, which can enhance metabolic stability and binding affinity.

G cluster_start Starting Materials cluster_mech Reaction Mechanism Hydrazine This compound Step1 Step 1: Nucleophilic Attack & Hydrazone Formation Hydrazine->Step1 Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate H₂O out Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Cyclic_Intermediate Dihydropyrazole Intermediate Step2->Cyclic_Intermediate Step3 Step 3: Dehydration & Aromatization Cyclic_Intermediate->Step3 H₂O out Product Final Product: 2-Fluoro-5-(pyrazol-1-yl)pyridine Derivative Step3->Product

Caption: Knorr Pyrazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Fluoro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

This protocol details the synthesis of a representative pyrazole derivative using acetylacetone as the 1,3-dicarbonyl component.

Materials and Equipment
Reagents & MaterialsGradeSupplierNotes
This compound>97%CommercialStore under inert gas, handle with care.
Acetylacetone (2,4-Pentanedione)Reagent Grade, >99%Commercial
Ethanol (EtOH), 200 ProofAnhydrousCommercialSolvent for the reaction.
Glacial Acetic Acid (AcOH)ACS GradeCommercialCatalyst.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃) aq.-Lab-preparedFor neutralization.
Brine (Saturated NaCl aq.)-Lab-preparedFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialDrying agent.
Equipment Specification - -
Round-bottom flask (100 mL)-Standard Labware
Reflux Condenser-Standard Labware
Magnetic Stirrer Hotplate-Standard Labware
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄CommercialFor reaction monitoring.
Rotary Evaporator-Standard LabwareFor solvent removal.
Glass Funnel & Filter Paper-Standard LabwareFor filtration.
Separatory Funnel (250 mL)-Standard LabwareFor extraction.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.27 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous ethanol (40 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add acetylacetone (1.05 eq, 1.05 g, 10.5 mmol) followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is typically complete within 2-4 hours, indicated by the consumption of the limiting reagent (this compound).

  • Work-up - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a solid.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 2-Fluoro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. High-purity intermediates are crucial for predictable outcomes in subsequent synthetic steps.[8]

G A 1. Setup Combine Hydrazine, Acetylacetone, EtOH, and AcOH in Flask B 2. Reaction Heat to Reflux (78-80°C) for 2-4 hours A->B C 3. Monitoring Track reaction progress using TLC B->C D 4. Cooldown & Concentration Remove EtOH via Rotary Evaporation C->D E 5. Extraction Dissolve in EtOAc, wash with NaHCO₃ and Brine D->E F 6. Drying Dry organic layer with MgSO₄, filter E->F G 7. Final Concentration Evaporate solvent to get crude product F->G H 8. Purification Column Chromatography or Recrystallization G->H I Pure Product H->I

Caption: Experimental Synthesis Workflow.

Characterization and Data Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized pyrazole derivative.

TechniqueExpected Results for 2-Fluoro-5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridinePurpose
¹H NMR (400 MHz, CDCl₃)δ ~ 8.2 (d, 1H, Py-H), 7.8 (dd, 1H, Py-H), 7.1 (dd, 1H, Py-H), 6.0 (s, 1H, Pz-H), 2.5 (s, 3H, Pz-CH₃), 2.2 (s, 3H, Pz-CH₃) ppm.Confirms proton environment and structural integrity.[9][10]
¹³C NMR (100 MHz, CDCl₃)Signals expected for pyridine and pyrazole carbons, including characteristic shifts for methyl groups (~14, 15 ppm) and pyrazole ring carbons (~108, 142, 150 ppm).Verifies the carbon skeleton of the molecule.[11]
Mass Spec. (ESI+)Calculated for C₁₀H₁₀FN₃: [M+H]⁺ = 192.09. Found value should be within ±0.01 Da.Confirms the molecular weight and formula.[12][13]
IR Spectroscopy (ATR)C-F stretch (~1200-1250 cm⁻¹), C=N stretch (~1580-1620 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹). Absence of N-H stretch from hydrazine (~3200-3400 cm⁻¹).Identifies key functional groups present/absent.[10][11]
Melting Point A sharp melting point range (e.g., within 1-2°C) indicates high purity.Assesses the purity of the final solid product.[12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Inactive catalyst or wet solvent.1. Extend reflux time and monitor by TLC.2. Use fresh anhydrous solvent and add a fresh drop of catalyst.
Low Yield 1. Mechanical loss during work-up.2. Decomposition of starting material.3. Inefficient purification.1. Ensure careful transfers and complete extraction.2. Ensure starting hydrazine is of good quality.3. Optimize chromatography solvent system or recrystallization conditions.
Multiple Products (TLC) 1. Formation of regioisomers (less common with symmetric dicarbonyls).2. Side reactions.1. If using an unsymmetrical dicarbonyl, separation by column chromatography is necessary. Characterize both isomers.2. Lower reaction temperature or reduce catalyst amount.
Purification Difficulty Product co-elutes with impurities.1. Try a different solvent system for chromatography.2. Convert the product to an acid salt (e.g., HCl salt) to induce crystallization, then neutralize back to the free base.[14]

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of pyrazole derivatives from this compound. The Knorr pyrazole synthesis is a powerful tool for medicinal chemists, enabling the efficient construction of diverse molecular libraries. By understanding the underlying mechanism and following the detailed experimental and characterization procedures outlined, researchers can confidently synthesize high-quality pyrazole building blocks for downstream applications in drug discovery and development.

References

Application Note: Comprehensive Purity Assessment of 2-Fluoro-5-hydrazinylpyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analytical techniques for assessing the purity of 2-Fluoro-5-hydrazinylpyridine, a critical intermediate in pharmaceutical synthesis. Ensuring the purity of such starting materials is paramount for the safety, efficacy, and regulatory compliance of final active pharmaceutical ingredients (APIs). We present an orthogonal analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for method selection and detailed, field-proven protocols.

Introduction: The Criticality of Purity

This compound is a heterocyclic building block whose unique structure, featuring a pyridine ring, a fluorine atom, and a reactive hydrazine group, makes it valuable in medicinal chemistry.[1] The purity of this intermediate directly impacts the impurity profile of the subsequent API. Potential impurities can arise from the synthesis process, including unreacted starting materials (e.g., 2,5-difluoropyridine), side-products, and isomers, or from degradation, as hydrazine compounds are susceptible to autoxidation.[2][3] A multi-faceted analytical strategy is therefore not just recommended, but essential for comprehensive characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆FN₃[4]
Molecular Weight 127.12 g/mol [4]
Appearance White to light yellow crystalline powder[1]
Melting Point Approx. 145-149 °C[1]
Solubility Slightly soluble in water; soluble in organic solvents (e.g., ethanol, DCM)[1]

An integrated approach, leveraging the strengths of orthogonal techniques, provides a complete and trustworthy purity profile.

cluster_0 Integrated Purity Assessment Workflow Start Sample: this compound HPLC HPLC-UV (Primary Assay & Impurity Profile) Start->HPLC Primary analysis GCMS GC-MS (Volatile & Trace Impurities) Start->GCMS Orthogonal check for volatiles NMR NMR Spectroscopy (Structural ID & qNMR) Start->NMR Structural confirmation DSC DSC (Solid-State Purity) Start->DSC Crystalline purity Report Comprehensive Purity Report HPLC->Report GCMS->Report NMR->Report DSC->Report

Caption: Integrated workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Potency and Impurities

Expertise & Causality: Reversed-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic molecules like this compound.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which effectively retains the aromatic pyridine ring.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to separate compounds with a range of polarities. The addition of a small amount of acid, such as formic acid, is critical. It protonates the basic nitrogen atoms in the pyridine ring and hydrazine moiety, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.[5][6]

  • Detection: The aromatic nature of the pyridine ring provides strong UV absorbance, making a photodiode array (PDA) or UV detector a sensitive and robust choice for detection and quantification.[7]

Protocol 2.1: RP-HPLC Purity Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic Conditions:

    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 90% B over 20 min, hold 5 min, return to 10% B
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection UV at 254 nm (or λmax)
    Injection Vol. 10 µL
  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner and at the same concentration as the standard. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Before analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Quantification: Purity is calculated using the area percent method. The assay value against a reference standard can also be determined.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Volatile Impurities

Expertise & Causality: The inherent low volatility and thermal lability of this compound make direct GC analysis challenging. However, GC-MS is the ideal technique for detecting and identifying trace volatile impurities, such as residual solvents or volatile starting materials. Furthermore, the parent compound can be analyzed after a chemical derivatization step to increase its volatility and thermal stability.[8][9]

A highly effective strategy is the in-situ derivatization with acetone to form the stable and volatile acetone azine derivative, which can then be analyzed by headspace GC-MS.[10] This approach offers exceptional sensitivity, with limits of quantitation often in the low ppm range.

cluster_reaction Derivatization Reaction mol1 This compound plus1 + mol1->plus1 mol2 2x Acetone plus1->mol2 arrow mol2->arrow mol3 Acetone Azine Derivative (Volatile) arrow->mol3 plus2 + 2x H₂O mol3->plus2

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Fluoro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions involving 2-Fluoro-5-hydrazinylpyridine and its derivatives. This pyridine scaffold is a valuable building block in medicinal chemistry, and its functionalization via modern cross-coupling techniques is paramount for the synthesis of novel chemical entities.[1] We will move beyond simple procedural lists to explore the underlying principles, causality behind experimental choices, and field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The guide emphasizes scientific integrity, providing mechanistic insights, troubleshooting strategies, and authoritative references to support all claims.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound moiety is a privileged structure in modern drug discovery. The fluorine atom can enhance metabolic stability and modulate pKa, while the hydrazine group serves as a versatile synthetic handle or a key pharmacophoric element.[1] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a mild and efficient path to elaborate on this core structure.[2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide a powerful platform for generating libraries of complex molecules from accessible precursors.[2][4]

This guide focuses on three cornerstone reactions:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds.[3][5]

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds.[6]

We will address the unique challenges presented by the substrate, including the electronic effects of the fluorine atom, the coordinating nature of the pyridine nitrogen, and the reactivity of the hydrazine group.

Core Mechanistic Principles & Substrate-Specific Challenges

All palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][8] Understanding this cycle is critical for rational protocol design and troubleshooting.

The General Catalytic Cycle
  • Oxidative Addition: A low-valent Pd(0) complex reacts with an organo(pseudo)halide (R-X), inserting into the R-X bond to form a high-valent Pd(II) intermediate. This is often the rate-limiting step.[2][3]

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner displaces the halide on the Pd(II) complex. In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium.[4][9] In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[3][10]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[3][7]

Palladium Catalytic Cycle Pd0 L₂Pd(0) PdII_RX L₂Pd(II)(R)(X) Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Nu L₂Pd(II)(R)(Nu) PdII_RX->PdII_R_Nu Transmetalation or Amine Coordination (Nu-M or Nu-H) PdII_R_Nu->Pd0 Reductive Elimination (R-Nu) RNu R-Nu RX R-X NuM Nu-M / Nu-H

Caption: General Palladium(0)/Palladium(II) Catalytic Cycle.

Challenges with the this compound System
  • Pyridine Nitrogen Coordination: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially forming off-cycle, inactive complexes. This is a common issue with nitrogen-containing heterocycles.[11]

    • Mitigation Strategy: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) is crucial.[12][13] These ligands sterically disfavor the coordination of the pyridine nitrogen and electronically promote the desired oxidative addition and reductive elimination steps.[12][13]

  • Hydrazine Group Reactivity: The hydrazine moiety is nucleophilic and can act as a bidentate ligand, potentially inhibiting the catalyst. When not the intended coupling partner, it often requires protection (e.g., as a Boc-protected derivative). For Buchwald-Hartwig reactions, it serves as the amine nucleophile.[14]

  • C-F Bond Activation: While palladium can catalyze C-F bond activation, this process is generally more challenging than for C-Cl, C-Br, or C-I bonds and typically requires specific, highly active catalyst systems.[15][16][17][18] For substrates containing both a C-F and a C-Br/Cl bond, coupling will selectively occur at the heavier halogen site.

Application & Protocols: A Practical Guide

For C-C coupling reactions like Suzuki and Sonogashira, a common synthetic strategy involves starting with a halogenated precursor, such as 5-Bromo-2-fluoro-3-hydrazinylpyridine . For C-N coupling, This compound can be used directly as the nucleophilic partner.

Protocol 1: Suzuki-Miyaura Coupling of Arylboronic Acids

This protocol describes the coupling of an arylboronic acid with a halo-pyridylhydrazine precursor to form a biaryl structure.

Reaction: 5-Bromo-2-fluoro-3-hydrazinylpyridine + Arylboronic Acid → 5-Aryl-2-fluoro-3-hydrazinylpyridine

Rationale for Component Selection:

  • Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a sterically demanding, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is highly effective for heteroaryl couplings.[11][19] These ligands accelerate reductive elimination and prevent catalyst deactivation.[12][19]

  • Base: An inorganic base like K₃PO₄ or K₂CO₃ is typically used. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[9][16]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, THF) and water is common, as it aids in dissolving both the organic substrate and the inorganic base.[11]

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4.5 mol %).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent).

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir vigorously for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃ (2 mol%)Air-stable Pd(0) source.
Ligand SPhos (4.5 mol%)Bulky, electron-rich ligand ideal for heteroaryl couplings.[13]
Base K₃PO₄ (3.0 equiv)Activates boronic acid, generally effective.[20]
Solvent 1,4-Dioxane / H₂OGood solubility for both organic and inorganic reagents.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Protocol 2: Buchwald-Hartwig Amination with this compound

This protocol uses this compound as the nitrogen nucleophile to couple with an aryl bromide.

Reaction: Aryl Bromide + this compound → N-Aryl-N'-(2-fluoropyridin-5-yl)hydrazine

Rationale for Component Selection:

  • Catalyst System: This reaction requires specialized ligands designed for C-N bond formation. Buchwald's biarylphosphine ligands or Hartwig's Josiphos-type ligands are standards in the field.[3][13][21] Pre-formed palladium catalysts incorporating these ligands are also highly effective.[21]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the hydrazine in situ after coordination to the palladium center.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are mandatory to prevent quenching of the strong base.[22]

Step-by-Step Protocol:

  • In a glovebox or under a strictly inert atmosphere, add the aryl bromide (1.0 equiv), palladium precatalyst (e.g., G3-XPhos, 2 mol %), and the base (e.g., NaOtBu, 1.5 equiv) to a reaction vessel.

  • Add this compound (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M).

  • Seal the vessel and heat to the desired temperature (typically 90-120 °C) with vigorous stirring for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

ParameterRecommended ConditionRationale
Pd Precatalyst G3-XPhos (2 mol%)Air-stable, highly active for C-N couplings.
Base NaOtBu (1.5 equiv)Strong, non-nucleophilic base essential for amine deprotonation.
Solvent Toluene (anhydrous)Aprotic solvent required for the strong base.
Temperature 90-120 °CStandard temperature range for Buchwald-Hartwig aminations.
Protocol 3: Sonogashira Coupling of Terminal Alkynes

This protocol outlines the C(sp²)–C(sp) bond formation between a halo-pyridylhydrazine and a terminal alkyne.

Reaction: 5-Bromo-2-fluoro-3-hydrazinylpyridine + Terminal Alkyne → 5-(Alkynyl)-2-fluoro-3-hydrazinylpyridine

Rationale for Component Selection:

  • Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[6][23] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst forms a copper(I) acetylide, which participates in the transmetalation step.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the H-X generated during the reaction and to deprotonate the terminal alkyne.[6]

  • Solvent: A polar aprotic solvent like THF or DMF is commonly used.

Workflow cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Products Start This compound or its bromo-derivative Suzuki Suzuki-Miyaura (Arylboronic Acid, Pd/Ligand, Base) Start->Suzuki + Aryl-B(OH)₂ Buchwald Buchwald-Hartwig (Aryl Halide, Pd/Ligand, Base) Start->Buchwald + Aryl-X Sonogashira Sonogashira (Terminal Alkyne, Pd/Cu, Base) Start->Sonogashira + Alkyne-H Prod_Suzuki 5-Aryl Derivative Suzuki->Prod_Suzuki Prod_Buchwald N-Aryl Hydrazine Buchwald->Prod_Buchwald Prod_Alkynyl 5-Alkynyl Derivative Sonogashira->Prod_Alkynyl

Caption: Synthetic workflow for derivatizing the pyridine core.

Step-by-Step Protocol:

  • To a reaction vessel, add 5-Bromo-2-fluoro-3-hydrazinylpyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol %), and the copper(I) iodide (CuI, 5 mol %).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Standard, effective catalyst for Sonogashira couplings.[23]
Cu Co-catalyst CuI (5 mol%)Generates copper acetylide for efficient transmetalation.[6]
Base Et₃N (3.0 equiv)Serves as both base and solvent in some cases.
Solvent THF or DMFCommon polar aprotic solvents for this reaction.
Temperature 25-50 °CReaction is often efficient at or near room temperature.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Catalyst poisoning (pyridine N or hydrazine). 3. Insufficiently anhydrous conditions (Buchwald-Hartwig).1. Use a fresh catalyst or pre-catalyst. 2. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to a Buchwald ligand). 3. Ensure all reagents and solvents are scrupulously dried.
Formation of Homocoupling Product 1. (Suzuki) Premature protodeboronation of boronic acid. 2. (Sonogashira) Oxidative coupling of the alkyne (Glaser coupling).1. Use a milder base (e.g., KF) or a boronate ester. Run reaction at a lower temperature. 2. Ensure the reaction is strictly anaerobic; use degassed solvents.
Dehalogenation of Starting Material 1. Presence of a hydrogen source. 2. β-hydride elimination from a Pd-amido intermediate (Buchwald-Hartwig).1. Use anhydrous solvents. 2. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).

Conclusion

Palladium-catalyzed cross-coupling reactions are exceptionally powerful for the functionalization of the this compound core. A rational approach to experimental design, grounded in an understanding of the catalytic cycle and the specific challenges posed by the substrate, is key to success. The choice of ligand is arguably the most critical parameter, directly influencing reaction efficiency by mitigating catalyst inhibition and promoting the desired bond-forming steps. The protocols provided herein serve as robust starting points for the synthesis of diverse and complex molecules for applications in pharmaceutical and materials science.

References

Creating Water-Soluble Hydrazone Derivatives for Biological Screening: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The hydrazone moiety (-NHN=CH-) is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] A significant hurdle in the preclinical development of many promising hydrazone-based candidates is their poor aqueous solubility, which complicates formulation and limits bioavailability.[5][6] This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and preparation of water-soluble hydrazone derivatives, ensuring their suitability for high-throughput biological screening and downstream drug development.

Section 1: The Chemistry of Hydrazone Formation & Strategies for Water Solubilization

Principle of Hydrazone Synthesis

Hydrazones are typically formed through the condensation reaction between a hydrazine (or a hydrazide derivative) and an aldehyde or ketone.[7][8] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine) of the hydrazone.

Causality of Catalysis: This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid or hydrochloric acid.[9] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the initial nucleophilic attack by the weakly basic hydrazine. Water-soluble catalysts like anthranilic acids have also been shown to be highly effective, especially for reactions in aqueous media at neutral pH.[10]

Strategies for Enhancing Water Solubility

Poor water solubility is a major challenge for nearly 90% of molecules in the drug discovery pipeline.[5][11] For hydrazone derivatives, solubility can be dramatically improved by incorporating polar or ionizable functional groups into either the carbonyl or hydrazine/hydrazide precursor.

  • Incorporation of Ionizable Groups: Introducing acidic (e.g., carboxylic acids, sulfonic acids) or basic (e.g., amines, pyridines) moieties allows for the formation of highly soluble salts by adjusting the pH.[6]

  • Attachment of Polar Moieties: Adding functional groups rich in hydrogen bond donors and acceptors, such as hydroxyls (-OH), amides (-CONH2), or short polyethylene glycol (PEG) chains, can significantly enhance aqueous solubility.[12]

  • Prodrug Approach: A lipophilic hydrazone can be temporarily modified with a soluble promoiety that is cleaved in vivo to release the active drug.[5]

This guide will focus on the first two strategies as they are most direct for preparing compounds for initial in vitro screening.

Section 2: Synthesis Protocol: A General Method for a Water-Soluble Hydrazone

This protocol details the synthesis of a representative water-soluble hydrazone from 4-hydroxybenzaldehyde and isoniazid (isonicotinic acid hydrazide), a common building block that provides a basic pyridine nitrogen for salt formation and solubility.

Materials and Reagents
  • 4-Hydroxybenzaldehyde

  • Isoniazid (Isonicotinic acid hydrazide)

  • Methanol (Absolute)

  • Glacial Acetic Acid

  • Diethyl Ether (for precipitation)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Experimental Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation Reagents 1. Dissolve Reactants (4-Hydroxybenzaldehyde + Isoniazid) in Methanol Catalyst 2. Add Catalytic Acetic Acid Reagents->Catalyst Reflux 3. Reflux Reaction (Monitor by TLC) Catalyst->Reflux Cool 4. Cool to RT Reflux->Cool Precipitate 5. Precipitate with Diethyl Ether Cool->Precipitate Filter 6. Filter & Wash Solid Product Precipitate->Filter Dry 7. Dry Under Vacuum Filter->Dry FinalProduct Pure Water-Soluble Hydrazone Dry->FinalProduct

Caption: General workflow for the synthesis of a water-soluble hydrazone.

Step-by-Step Synthesis Protocol
  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and isoniazid (1.37 g, 10 mmol) in 30 mL of absolute methanol. Stir until all solids are dissolved.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.[8][13]

  • Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product may begin to precipitate.

  • Precipitation: Slowly add diethyl ether (approx. 50 mL) to the cooled reaction mixture to induce further precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white or off-white solid in a vacuum oven at 40-50°C to yield the final hydrazone derivative.

Section 3: Purification and Characterization

While the precipitation method often yields a product of sufficient purity, further purification can be achieved if necessary. Characterization is mandatory to confirm the structure and purity of the final compound.

Purification of Polar Compounds

Purifying highly polar, water-soluble compounds can be challenging.[14]

  • Recrystallization: If a suitable solvent system can be found (e.g., ethanol/water, methanol/ether), recrystallization is an effective method for purification.

  • Reverse-Phase Chromatography: This is often the best chromatographic method for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is typically used.[15]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that do not retain on reverse-phase columns, HILIC is a powerful alternative that uses a polar stationary phase and a polar mobile phase.[14]

Characterization

The structure and purity of the synthesized hydrazone should be confirmed using standard analytical techniques.[16][17][18]

  • ¹H NMR Spectroscopy: Confirms the presence of key protons, such as the imine proton (-N=CH-) which typically appears as a singlet between 8.0-8.5 ppm, and the amide proton (-CONH-) which appears as a downfield singlet, often above 11.0 ppm.[16]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the formation of the desired product.[19]

  • Infrared (IR) Spectroscopy: Shows characteristic peaks for the C=N (imine) stretch (around 1596–1627 cm⁻¹) and the C=O (amide) stretch (around 1643–1658 cm⁻¹).[16][17]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Summary of Expected Characterization Data
Analysis Expected Result for (E)-N'-(4-hydroxybenzylidene)isonicotinohydrazide
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ ~11.5 (s, 1H, NH), δ ~8.7 (d, 2H, Py-H), δ ~8.2 (s, 1H, CH=N), δ ~7.8 (d, 2H, Py-H), δ ~7.5 (d, 2H, Ar-H), δ ~6.8 (d, 2H, Ar-H), δ ~10.0 (s, 1H, OH)
Mass Spec (ESI+) [M+H]⁺ expected at m/z 242.0875
Purity (HPLC) >95%

Section 4: Preparing Hydrazones for Biological Screening

Proper preparation of test compounds is critical for obtaining reliable and reproducible screening data.

Biological Screening Workflow

ScreeningWorkflow cluster_prep Compound Preparation cluster_assay Assay Execution Stock 1. Prepare High-Concentration Stock Solution (e.g., 10-50 mM) in DMSO or Buffer Dilute 2. Create Intermediate Dilution Plate Stock->Dilute AddCmpd 4. Transfer Final Compound Concentrations to Assay Plate Dilute->AddCmpd Plate 3. Add Cells/Enzyme to Assay Plate Plate->AddCmpd Incubate 5. Incubate Under Assay Conditions AddCmpd->Incubate Readout 6. Add Detection Reagent & Measure Signal Incubate->Readout Data Data Analysis Readout->Data

Caption: Standard workflow for preparing and testing compounds in a biological assay.

Protocol for Stock Solution Preparation

The goal is to prepare a concentrated stock solution that can be easily diluted into the aqueous assay buffer without precipitation.[20][21]

  • Weighing: Accurately weigh a precise amount of the hydrazone derivative (e.g., 2.41 mg) into a clean, labeled microcentrifuge tube or vial.[22]

  • Solvent Selection:

    • Primary Choice: If the compound is a salt or highly polar, attempt to dissolve it directly in the assay buffer or sterile water.

    • Secondary Choice (if needed): If solubility is insufficient in aqueous buffer, dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM).[21]

  • Solubilization: Add the calculated volume of solvent to the vial. For 2.41 mg of a compound with MW 241.25 g/mol , adding 1 mL of solvent yields a 10 mM stock solution. Vortex thoroughly until the compound is completely dissolved.[22]

  • Storage: Store stock solutions at -20°C or -80°C to maintain stability.[20] Avoid repeated freeze-thaw cycles.

Expert Insight: When using a DMSO stock, ensure the final concentration of DMSO in the assay well is low (typically ≤0.5%) to avoid solvent-induced artifacts that can affect biological readouts. This is a critical self-validating step in any screening protocol.

Section 5: Troubleshooting

Problem Probable Cause(s) Recommended Solution(s)
Low/No Reaction Yield Incomplete reaction; impure starting materials; insufficient catalyst.Check purity of reactants. Increase reaction time or add a few more drops of acetic acid. Ensure reflux temperature is maintained.
Difficulty in Purification Compound is too polar for normal-phase (silica) chromatography; streaking on TLC.Use reverse-phase HPLC for purification.[15] Alternatively, try HILIC.[14] For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can improve peak shape.
Compound Precipitates in Assay Exceeded aqueous solubility limit; incompatible buffer components (e.g., high salt).Lower the final testing concentration. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. Test solubility in different buffers prior to large-scale screening.
Inconsistent NMR Spectra Presence of rotamers (conformational isomers) around the amide N-N bond.This is a known characteristic of N-acylhydrazones and can result in duplicated peaks.[16][18] Running the NMR at an elevated temperature can sometimes coalesce these peaks into single, sharp signals.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Fluoro-5-hydrazinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-5-hydrazinylpyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, experience-driven guidance. We will address common challenges, explain the underlying chemical principles of the reaction, and offer robust, validated protocols to help you optimize your synthesis and troubleshoot effectively.

Core Synthesis Pathway: An Overview

The most prevalent and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 2-halo-5-fluoropyridine, typically 2-chloro- or 2-bromo-5-fluoropyridine, with hydrazine hydrate. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C2 position for nucleophilic attack by hydrazine.

cluster_start Starting Materials cluster_reaction Reaction cluster_process Downstream Processing cluster_end Final Product 2-Halo-5-fluoropyridine 2-Halo-5-fluoropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) 2-Halo-5-fluoropyridine->SNAr Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->SNAr Workup Workup SNAr->Workup Solvent, Reflux Purification Purification Workup->Purification Aqueous Extraction Product This compound Purification->Product Recrystallization or Column Chromatography

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most widely used method is the reaction of a 2-halo-5-fluoropyridine with hydrazine hydrate in a suitable solvent, such as ethanol or n-propanol.[1][2] This SNAr reaction is generally effective, though it requires careful optimization to achieve high yields and purity.

Q2: Why do most protocols recommend a large excess of hydrazine hydrate?

A significant excess of hydrazine hydrate is crucial to maximize the yield of the desired monosubstituted product.[3] The product, this compound, is also a nucleophile and can react with the starting 2-halo-5-fluoropyridine. This side reaction forms a dimeric impurity. By using a large excess of hydrazine, the probability of the starting material reacting with hydrazine is much higher than with the product, thus suppressing dimer formation.[3]

Q3: Which starting material is better: 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine?

While both can be used, bromo-substituted pyridines are generally more reactive than their chloro-counterparts in SNAr reactions due to the better leaving group ability of bromide. Starting with 2-bromo-5-fluoropyridine may lead to higher yields or allow for milder reaction conditions.[3] However, the choice often depends on the cost and availability of the starting materials.

Q4: What are the best solvents for this reaction?

Protic solvents like ethanol, n-propanol, or even water are commonly used.[1][2] These solvents can solvate the ionic intermediates of the SNAr mechanism. In some cases, higher boiling point solvents like dimethylformamide (DMF) might be employed to drive the reaction at higher temperatures.[1]

Q5: How is the final product typically purified?

Common methods for purification include recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel.[1] The choice depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing insights into their causes and validated solutions.

Problem 1: My reaction yield is consistently low (<60%).

  • Potential Cause A: Insufficient Hydrazine Hydrate. As discussed in the FAQs, an inadequate excess of hydrazine is a primary cause of low yield due to competitive formation of dimeric byproducts.[3]

    • Solution: Increase the molar equivalents of hydrazine hydrate. A common starting point is 5-10 equivalents relative to the 2-halo-5-fluoropyridine. For scale-up operations where using a large volume excess is problematic, consider the slow, controlled addition of the pyridine starting material to the heated hydrazine solution to maintain a constant excess of hydrazine throughout the reaction.[3]

  • Potential Cause B: Suboptimal Reaction Temperature or Time. The SNAr reaction on an electron-deficient pyridine ring requires sufficient thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction mixture is maintained at a consistent reflux temperature.[2][4] Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Incomplete conversion is often due to insufficient heating or premature termination of the reaction.

  • Potential Cause C: Poor Leaving Group. If you are using 2-chloro-5-fluoropyridine and experiencing low yields, the reactivity may be insufficient.

    • Solution: Consider switching to 2-bromo-5-fluoropyridine, which is a more reactive substrate.[3] This can often improve the yield and reduce reaction times.

Problem 2: My final product is contaminated with a significant, hard-to-remove impurity.

  • Potential Cause: Dimer Formation. This is the most common significant impurity. The product, being a hydrazine derivative, acts as a nucleophile and reacts with the starting material.

    • Solution: The most effective preventative measure is to use a larger excess of hydrazine hydrate or to employ the slow addition technique described in Problem 1.[3] If the impurity has already formed, careful column chromatography is typically required for its removal, which can be challenging due to similar polarities.

Problem 3: The reaction appears sluggish and does not go to completion.

  • Potential Cause A: Inefficient Mixing. On larger scales, inefficient stirring can lead to localized concentration gradients and poor heat transfer, slowing the reaction rate.

    • Solution: Use an overhead mechanical stirrer for reactions larger than 1 L to ensure the mixture is homogeneous and heated evenly.

  • Potential Cause B: Water Content in Hydrazine Hydrate. While hydrazine hydrate is an aqueous solution, significant dilution can lower the effective concentration of the nucleophile and reduce the reflux temperature.

    • Solution: Use a grade of hydrazine hydrate with a known, high concentration (e.g., 80% or higher). Ensure your reaction setup is equipped with a reflux condenser to prevent the loss of solvent and maintain concentration.

Problem 4: I am struggling with the workup, specifically removing excess hydrazine.

  • Potential Cause: High Water Solubility of Hydrazine. Hydrazine is highly soluble in water, but also has a high boiling point, making it difficult to remove completely by simple evaporation.

    • Solution: After the reaction, cool the mixture and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[2] Wash the combined organic layers multiple times with water and then with brine to remove the bulk of the residual hydrazine. Dry the organic layer over anhydrous sodium sulfate before final solvent evaporation.

Start Low Yield or Impure Product? CheckByproduct Major byproduct observed by TLC/LC-MS? Start->CheckByproduct CheckParams Review Reaction Parameters CheckByproduct->CheckParams No Dimer Likely Dimer Impurity CheckByproduct->Dimer Yes CheckTemp Is reflux temp adequate and stable? CheckParams->CheckTemp SolutionDimer Solution: 1. Increase hydrazine excess. 2. Add pyridine slowly to hydrazine. 3. Purify via chromatography. Dimer->SolutionDimer CheckTime Was reaction time sufficient (monitor)? CheckTemp->CheckTime Yes SolutionTemp Solution: Ensure vigorous, stable reflux. CheckTemp->SolutionTemp No CheckMaterial Consider using 2-bromopyridine starting material. CheckTime->CheckMaterial Yes SolutionTime Solution: Monitor reaction to completion before workup. CheckTime->SolutionTime No

Caption: Troubleshooting decision tree for optimizing the synthesis.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common literature methods.

Materials:

  • 2-Chloro-5-fluoropyridine (1.0 eq)

  • Hydrazine hydrate (80% in water, 10.0 eq)

  • Ethanol (approx. 10 mL per gram of starting material)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-5-fluoropyridine and ethanol.

  • Add the hydrazine hydrate (10.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to a vigorous reflux (approx. 80-85°C) and maintain for 6-12 hours.

  • Monitor the reaction's progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the resulting residue, add deionized water and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which often solidifies upon standing.

  • Purify the crude solid by recrystallization from an appropriate solvent or by flash column chromatography.

Table 1: Influence of Reaction Parameters on Synthesis Outcome
Starting MaterialHydrazine (eq.)SolventTemperature (°C)Typical Yield (%)Key Considerations
2-Chloro-5-fluoropyridine5Ethanol80 (Reflux)65-75%Moderate yield, potential for dimer formation.
2-Chloro-5-fluoropyridine10Ethanol80 (Reflux)80-90%Higher yield, suppressed dimer formation.[3]
2-Bromo-5-fluoropyridine5Ethanol80 (Reflux)75-85%More reactive starting material may improve yield.[3]
2-Chloro-5-fluoropyridine10n-Propanol97 (Reflux)85-92%Higher temperature can reduce reaction time.[2]

References

Technical Support Center: Synthesis of 2-Fluoro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-hydrazinylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your synthesis, improve yields, and ensure the purity of this critical building block.

Introduction

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds, valued for the unique reactivity and structural properties conferred by its fluoro and hydrazinyl moieties. The most prevalent synthetic route involves the nucleophilic aromatic substitution (SNAr) of a dihalopyridine, typically 2,5-difluoropyridine or 2-chloro-5-fluoropyridine, with hydrazine hydrate. While conceptually straightforward, this synthesis is often plagued by challenges related to yield, purity, and scalability. This guide will address these common issues with scientifically grounded explanations and actionable solutions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low Yield

Question: My reaction yield is consistently low. What are the primary factors to investigate?

Answer: Persistently low yields in the synthesis of this compound can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.

  • Starting Material Purity and Reactivity: The purity of your starting 2-halo-5-fluoropyridine is paramount. Impurities can interfere with the reaction. The choice of the leaving group at the 2-position also significantly impacts reactivity. The general order of reactivity for nucleophilic aromatic substitution on halopyridines is Br > Cl > F.[1] While 2,5-difluoropyridine is a common starting material, the C-F bond is the least reactive, potentially leading to incomplete conversion. If you are using 2,5-difluoropyridine and experiencing low conversion, consider switching to 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine, which will react under milder conditions or in shorter reaction times.

  • Reaction Temperature: The reaction temperature is a critical parameter. For less reactive starting materials like 2,5-difluoropyridine, a higher temperature is generally required to drive the reaction to completion. Some patented procedures suggest reflux temperatures in the range of 100-150°C.[2] However, excessively high temperatures can lead to the formation of degradation byproducts. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup. A gradual increase in temperature while monitoring the reaction by TLC or LC-MS is a good strategy.

  • Reaction Time: Ensure that the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material using an appropriate analytical technique. Incomplete reactions are a common cause of low yields.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. This prevents the absorption of atmospheric carbon dioxide by hydrazine hydrate, which can affect its nucleophilicity.[2] It also minimizes the risk of oxidative side reactions.

  • Hydrazine Hydrate Quality and Stoichiometry: Use a reputable source of hydrazine hydrate and ensure it has been stored correctly. The concentration of the hydrazine hydrate solution will also affect the reaction. While a large excess of hydrazine hydrate can drive the reaction to completion, it can also lead to the formation of the di-substituted byproduct (see below) and complicates the work-up. A molar ratio of 1.5 to 1.8 equivalents of hydrazine hydrate to the pyridine starting material is a good starting point to balance reactivity and minimize side reactions.[3]

Impurity Formation

Question: I am observing significant byproduct formation, particularly a di-substituted product. How can I minimize this?

Answer: The formation of 2,5-dihydrazinylpyridine is a common side reaction, especially when using 2,5-difluoropyridine as the starting material. This occurs because the initial product, this compound, can undergo a second nucleophilic substitution with hydrazine.

  • Mechanism of Di-substitution: The first substitution of a fluorine atom with hydrazine is the desired reaction. However, the resulting this compound is still an activated aromatic ring and can react further with the excess hydrazine present in the reaction mixture.

  • Controlling Stoichiometry: The most effective way to minimize di-substitution is to carefully control the stoichiometry of hydrazine hydrate. Using a large excess will favor the formation of the di-substituted product. Start with a modest excess (e.g., 1.5 equivalents) and optimize from there.

  • Controlled Addition: Instead of adding all the hydrazine hydrate at once, consider a slow, controlled addition using a syringe pump. This maintains a low concentration of the nucleophile in the reaction mixture, favoring the mono-substitution product.

  • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also improve selectivity. The activation energy for the second substitution may be higher, so lower temperatures will disfavor it.

Question: How can I identify common impurities?

Answer: Thin Layer Chromatography (TLC) is an invaluable tool for monitoring the reaction progress and identifying the presence of impurities. The product, this compound, is more polar than the starting 2-halo-5-fluoropyridine and will have a lower Rf value. The di-substituted byproduct, 2,5-dihydrazinylpyridine, will be even more polar and have a very low Rf value.

For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weights of the components in your reaction mixture. 1H and 13C NMR spectroscopy will provide structural confirmation of the desired product and any isolated impurities.

Work-up and Purification Issues

Question: I'm having difficulty purifying my product. What are the best practices?

Answer: A proper work-up and purification strategy is crucial for obtaining high-purity this compound.

  • Quenching the Reaction: After the reaction is complete, it should be cooled to room temperature. The excess hydrazine hydrate can be quenched by carefully adding the reaction mixture to a large volume of cold water or a mixture of ice and water.

  • Extraction: The aqueous mixture should then be extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The product will move into the organic layer, while the unreacted hydrazine hydrate and any inorganic salts will remain in the aqueous layer. Perform multiple extractions to ensure complete recovery of the product.

  • Washing the Organic Layer: The combined organic extracts should be washed with brine (a saturated aqueous solution of NaCl) to remove any remaining water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). After filtering off the drying agent, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallization is an effective method for purifying the crude product.[4] A suitable solvent system should be chosen where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol or a mixture of ethanol and water are often good choices.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is a reliable alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to separate the product from less polar starting material and more polar byproducts.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common and scalable synthetic route to this compound? The reaction of a 2-halo-5-fluoropyridine with hydrazine hydrate is the most widely used method. For scalability, starting with 2-chloro-5-fluoropyridine often provides a good balance of reactivity and cost-effectiveness. The use of a large excess of hydrazine hydrate should be avoided on a large scale due to safety concerns and work-up difficulties.[5]

  • Q2: What is the mechanism of the reaction between a 2-halo-5-fluoropyridine and hydrazine hydrate? The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 5-position activates the ring towards nucleophilic attack. The hydrazine, acting as the nucleophile, attacks the carbon atom bearing the leaving group (the halogen at the 2-position), forming a negatively charged intermediate known as a Meisenheimer complex. The leaving group is then expelled, and the aromaticity of the ring is restored to yield the product.[6]

  • Q3: How does the choice of the leaving group (F, Cl, Br) on the pyridine ring at the 2-position affect the reaction? The reactivity of the leaving group in SNAr reactions on pyridine rings generally follows the order Br > Cl > F. This is because the bond strength of the carbon-halogen bond decreases down the group, making the C-Br bond the easiest to break in the rate-determining step for many SNAr reactions.[1] Therefore, 2-bromo-5-fluoropyridine would be expected to be the most reactive starting material, followed by the chloro and then the fluoro analogue.

  • Q4: What is the optimal solvent for this synthesis, and why? Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often good choices for SNAr reactions as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile, which would reduce its reactivity.[7] However, polar protic solvents like ethanol or n-propanol are also commonly used and can be effective, particularly at higher temperatures.[8] The choice of solvent may require some empirical optimization for your specific reaction conditions.

  • Q5: What are the critical safety precautions when working with hydrazine hydrate? Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen.[9] All work must be conducted in a well-ventilated chemical fume hood.[10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), splash-proof goggles, a face shield, and a lab coat, is mandatory.[9] Have an emergency plan in place and ensure you are familiar with the safety data sheet (SDS) before starting any work.

  • Q6: Are there any safer alternatives to hydrazine hydrate for this transformation? For many applications requiring a hydrazine moiety, there are limited direct, safer substitutes for hydrazine hydrate itself in this type of SNAr reaction. However, for other transformations where hydrazine is used as a reducing agent (e.g., Wolff-Kishner reduction), safer alternatives like methyl hydrazinocarboxylate have been developed.[11] For this specific synthesis, the focus should be on implementing strict safety protocols and engineering controls to handle hydrazine hydrate safely.

  • Q7: How should this compound be stored to ensure its stability? this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[12] It is sensitive to strong oxidizing agents.[8] Storing it under an inert atmosphere can further prolong its shelf life.

Experimental Protocols & Data

General Protocol for the Synthesis of this compound from 2-Chloro-5-fluoropyridine
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-fluoropyridine (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or n-propanol.

  • Reagent Addition: Add hydrazine hydrate (1.5-1.8 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Table 1: Recommended Reaction Conditions
Starting MaterialHydrazine Hydrate (eq.)SolventTemperature (°C)Relative Reactivity
2,5-Difluoropyridine1.5 - 2.0DMF, Ethanol100 - 150Low
2-Chloro-5-fluoropyridine1.5 - 1.8Ethanol, n-Propanol80 - 120Medium
2-Bromo-5-fluoropyridine1.2 - 1.5Ethanol60 - 100High
Table 2: Common Solvents for Nucleophilic Aromatic Substitution
SolventTypeBoiling Point (°C)Notes
EthanolPolar Protic78Good for dissolving reactants, can H-bond with nucleophile.
n-PropanolPolar Protic97Similar to ethanol, higher boiling point allows for higher reaction temperatures.
Dimethylformamide (DMF)Polar Aprotic153Excellent for SNAr, stabilizes intermediates. High boiling point.
AcetonitrilePolar Aprotic82Good for SNAr, lower boiling point than DMF.

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Halo-5-fluoropyridine 2-Halo-5-fluoropyridine Heating Heating 2-Halo-5-fluoropyridine->Heating Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Heating Solvent Solvent Solvent->Heating Inert_Atmosphere Inert_Atmosphere Inert_Atmosphere->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Byproduct_Formation Start 2,5-Difluoropyridine Hydrazine1 + Hydrazine Hydrate Start->Hydrazine1 Product_Mono This compound (Desired Product) Hydrazine2 + Excess Hydrazine Hydrate Product_Mono->Hydrazine2 Product_Di 2,5-Dihydrazinylpyridine (Byproduct) Hydrazine1->Product_Mono Hydrazine2->Product_Di

Caption: Reaction pathway showing the formation of the desired mono-substituted product and the di-substituted byproduct.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Purity Verify Starting Material Purity Low_Yield->Check_Purity Optimize_Temp Optimize Reaction Temperature Low_Yield->Optimize_Temp Check_Stoichiometry Adjust Hydrazine Stoichiometry Low_Yield->Check_Stoichiometry Consider_Leaving_Group Consider a More Reactive Leaving Group (Br > Cl > F) Low_Yield->Consider_Leaving_Group Use_Inert_Atmosphere Ensure Inert Atmosphere Low_Yield->Use_Inert_Atmosphere Improved_Yield Improved Yield Check_Purity->Improved_Yield Optimize_Temp->Improved_Yield Check_Stoichiometry->Improved_Yield Consider_Leaving_Group->Improved_Yield Use_Inert_Atmosphere->Improved_Yield

Caption: A logical workflow for troubleshooting low reaction yields.

References

Common impurities in 2-Fluoro-5-hydrazinylpyridine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Fluoro-5-hydrazinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of this compound is heavily dependent on the synthetic route employed. The most common laboratory and industrial synthesis involves the nucleophilic aromatic substitution of a 2-halo-5-fluoropyridine with hydrazine hydrate.

Common Process-Related Impurities:

  • Unreacted Starting Materials: The most prevalent impurities are typically the unreacted 2-halo-5-fluoropyridine (e.g., 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine). Their presence is often due to incomplete reaction or suboptimal reaction conditions.

  • Excess Hydrazine/Hydrazine Hydrate: To drive the reaction to completion, an excess of hydrazine hydrate is often used.[1] Due to its high polarity and boiling point, it can be challenging to remove completely during work-up and may persist in the crude product.

  • Di-substituted Byproducts: Although less common due to the deactivating effect of the first hydrazine group, it is possible to have small amounts of byproducts where a second molecule of 2-fluoro-5-halopyridine has reacted with the product.

Potential Degradation-Related Impurities:

  • Oxidation Products: Aryl hydrazines are susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of corresponding aromatic compounds (2-fluoropyridine) and various colored byproducts.

  • N-Nitroso Compounds: Under specific oxidative conditions, there is a potential for the formation of carcinogenic N-nitroso compounds.[2] This is a critical safety consideration, and exposure to oxidizing agents should be minimized.

Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. However, pyridinic compounds can sometimes be challenging to crystallize effectively.

Common Issues & Solutions:

  • Oiling Out: This occurs when the compound comes out of solution as a liquid rather than a solid.

    • Causality: The solubility of your compound in the chosen solvent is too high, even at lower temperatures, or the cooling process is too rapid. Pyridine-containing compounds are known to be more challenging to crystallize than their non-heteroaromatic counterparts.[2]

    • Troubleshooting Steps:

      • Re-heat the solution to dissolve the oil.

      • Add a small amount of a co-solvent in which your compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid. Common anti-solvents for polar compounds are hexanes or diethyl ether.

      • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oiling.

      • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.

      • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

  • Poor Recovery: Low yield of purified product after recrystallization.

    • Causality: Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures.

    • Troubleshooting Steps:

      • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Solvent Selection: Choose a solvent system where the compound has high solubility at high temperatures and very low solubility at low temperatures.[3]

      • Concentrate the Mother Liquor: A second crop of crystals can often be obtained by carefully evaporating some of the solvent from the filtrate and re-cooling. Be aware that this second crop may be less pure.

Recommended Solvent Systems for this compound:

Solvent SystemRationale
EthanolA good starting point for polar compounds with hydrogen bonding capabilities.[2]
Isopropanol/WaterThe addition of water as an anti-solvent can help to reduce the solubility of the product upon cooling.
Ethyl Acetate/HexaneA common mixed-solvent system for compounds of intermediate polarity.[2]
Guide 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Workflow for Column Chromatography Purification:

purification_workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis tlc 1. TLC Analysis (e.g., 30% EtOAc/Hexane) slurry 2. Prepare Silica Slurry tlc->slurry column 3. Pack Column slurry->column sample 4. Load Sample (Dry or Wet Loading) column->sample elute_nonpolar 5. Elute with Low Polarity Solvent (e.g., 10% EtOAc/Hexane) sample->elute_nonpolar Start Elution elute_gradient 6. Gradually Increase Polarity (e.g., to 50% EtOAc/Hexane) elute_nonpolar->elute_gradient Remove less polar impurities elute_polar 7. Elute with High Polarity Solvent (e.g., 5% MeOH/DCM) elute_gradient->elute_polar Elute product collect 8. Collect Fractions elute_polar->collect Elute highly polar impurities tlc_fractions 9. Analyze Fractions by TLC collect->tlc_fractions combine 10. Combine Pure Fractions tlc_fractions->combine evaporate 11. Evaporate Solvent combine->evaporate

Caption: Workflow for column chromatography purification.

Common Issues & Solutions:

  • Co-elution of Impurities: The product and an impurity elute at the same time.

    • Causality: The chosen eluent system does not provide sufficient resolution between the compounds.

    • Troubleshooting Steps:

      • Optimize Solvent System: Use TLC to test different solvent systems. A good starting point for separation is to find a solvent system that gives your product an Rf value of ~0.3.[4] For polar compounds, consider using a more polar mobile phase like methanol in dichloromethane.[5]

      • Use a Gradient Elution: Start with a less polar solvent to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

  • Removal of Hydrazine: Residual hydrazine hydrate can be difficult to remove.

    • Causality: Hydrazine is highly polar and can interact strongly with the silica gel stationary phase.

    • Troubleshooting Steps:

      • Silica Gel Adsorption: Silica gel is acidic and can effectively adsorb basic compounds like hydrazine. Often, hydrazine will remain at the baseline of the column.

      • Aqueous Work-up: Before chromatography, a thorough aqueous work-up can help remove the bulk of water-soluble hydrazine.

      • Amine-functionalized Silica: For very difficult separations, consider using amine-functionalized silica gel, which can alter the elution profile of acidic and neutral compounds relative to basic ones.

Recommended Eluent Systems:

A gradient of ethyl acetate in hexanes is a good starting point. For more polar impurities, a small percentage of methanol in dichloromethane can be effective.[5]

Guide 3: Analytical Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.

HPLC Method Development Starting Point:

ParameterRecommendationRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid or Ammonium Formate in WaterProvides good peak shape for basic compounds like pyridines and is mass spectrometry compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Detection UV at 254 nm or Diode Array Detector (DAD)The pyridine ring is UV active. A DAD allows for the monitoring of multiple wavelengths to detect impurities with different chromophores.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.This will elute polar impurities first, followed by the main compound, and then less polar impurities.

Troubleshooting HPLC Analysis:

  • Poor Peak Shape (Tailing):

    • Causality: Secondary interactions between the basic pyridine nitrogen and residual acidic silanols on the silica-based C18 column.

    • Troubleshooting Steps:

      • Lower Mobile Phase pH: Using an acidic modifier like formic or trifluoroacetic acid will protonate the pyridine nitrogen, reducing its interaction with silanols.

      • Use a Base-Deactivated Column: Many modern HPLC columns are specifically designed to minimize silanol interactions and provide excellent peak shape for basic compounds.

  • Detecting Hydrazine:

    • Causality: Hydrazine has no chromophore and is therefore invisible to UV detection. It is also highly polar and may not be retained on a C18 column.[6]

    • Troubleshooting Steps:

      • Derivatization: React the sample with a derivatizing agent like salicylaldehyde, which reacts with hydrazine to form a UV-active product that can be quantified by HPLC.[7]

      • Alternative Detectors: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which do not require a chromophore for detection.[6]

Impurity Profiling Logic:

impurity_profiling cluster_synthesis Synthesis cluster_product Crude Product cluster_impurities Potential Impurities start_mat Starting Material (2-halo-5-fluoropyridine) main_product This compound start_mat->main_product unreacted_sm Unreacted Starting Material start_mat->unreacted_sm Incomplete Reaction reagent Reagent (Hydrazine) reagent->main_product excess_reagent Excess Hydrazine reagent->excess_reagent Excess Used degradation Degradation Products (e.g., Oxidation) main_product->degradation Instability

Caption: Origin of common impurities.

References

Purification of crude 2-Fluoro-5-hydrazinylpyridine by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Fluoro-5-hydrazinylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are handling this versatile intermediate. Here, we provide in-depth technical guidance and troubleshooting in a question-and-answer format to address the specific challenges you may encounter during the purification of this polar, functionalized pyridine derivative.

Introduction to Purification Challenges

This compound is a polar molecule due to the presence of the fluorine atom, the pyridine nitrogen, and the hydrazine moiety. This polarity, combined with the basicity of the hydrazine and pyridine groups, can present unique challenges during purification. Common issues include poor solubility in non-polar solvents, strong retention on silica gel, and potential for "oiling out" during recrystallization. This guide will equip you with the knowledge to select the appropriate purification strategy—recrystallization or column chromatography—and troubleshoot common problems to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: Which purification method is generally preferred for this compound, recrystallization or column chromatography?

The choice between recrystallization and column chromatography depends on the scale of your purification and the nature of the impurities.

  • Recrystallization is often suitable for larger quantities of material where the impurities have significantly different solubility profiles from the desired product. It is a cost-effective and scalable method.

  • Column chromatography is preferred for smaller scales or when impurities are structurally very similar to the product, making separation by solubility difficult. It offers higher resolution but is more time-consuming and uses more solvent.

A logical approach is to first attempt recrystallization. If this fails to yield the desired purity, then column chromatography should be employed.

Q2: What are the most common impurities I should be aware of when purifying this compound?

The most common impurities will depend on the synthetic route used. A frequent synthesis involves the nucleophilic substitution of a halogen (like another fluorine or chlorine) on the pyridine ring with hydrazine.[1] Therefore, potential impurities include:

  • Unreacted starting materials: e.g., 2,5-difluoropyridine or 2-chloro-5-fluoropyridine.

  • Di-substituted byproducts: where hydrazine may have reacted twice with the starting material.

  • Solvents from the reaction or workup.

Q3: Are there any stability concerns with this compound during purification?

Hydrazine derivatives can be sensitive to strong oxidizing agents and may be unstable at high temperatures over prolonged periods.[1] While generally stable under normal purification conditions, it is advisable to avoid unnecessarily high temperatures during recrystallization and to use freshly distilled solvents for chromatography to minimize exposure to peroxides. The stability of similar compounds has been studied, and it is known that pH can influence the stability of related structures.[2]

Purification by Recrystallization: A Troubleshooting Guide

Recrystallization is a powerful technique for purifying solids based on differences in solubility. The ideal solvent will dissolve the crude product when hot but not at room temperature, while impurities will either be insoluble in the hot solvent or remain soluble at room temperature.

Recommended Starting Solvents for Recrystallization

While a specific solvent system for this compound is not extensively documented in publicly available literature, based on its polar nature and the purification of similar compounds, the following are recommended starting points:

Solvent/SystemRationale
Ethanol A polar protic solvent that is often effective for polar compounds.[3]
n-Propanol A slightly less polar alcohol that has been used in the synthesis of related hydrazinopyridines.[4]
Toluene A non-polar aromatic solvent that may be effective if the crude solid is less polar than anticipated.
Ethanol/Water A mixed solvent system where the polarity can be fine-tuned.
Troubleshooting Recrystallization

Issue: The compound "oils out" instead of forming crystals.

  • Cause: The solution is too concentrated, or the cooling is too rapid.

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent.

    • Allow the solution to cool slowly, perhaps by insulating the flask.

    • Scratching the inside of the flask with a glass rod at the solvent's surface can initiate crystallization.

Issue: No crystals form upon cooling.

  • Cause: The compound is too soluble in the chosen solvent, or the solution is too dilute.

  • Solution:

    • If the solution is dilute, try boiling off some of the solvent to increase the concentration.

    • If the compound is highly soluble, the chosen solvent is not suitable. A less polar solvent or a mixed solvent system may be required.

    • Induce crystallization by adding a seed crystal of the pure compound.

Issue: The recovered yield is very low.

  • Cause: Too much solvent was used, or the compound has some solubility in the cold solvent.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • After crystallization, cool the flask in an ice bath to minimize the solubility of the product before filtration.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Purification by Column Chromatography: A Troubleshooting Guide

Flash column chromatography is a highly effective method for purifying compounds with similar polarities. For a polar and basic compound like this compound, special considerations are necessary.

Recommended Column Chromatography Conditions
  • Stationary Phase: Silica gel is a common choice, but its acidic nature can cause peak tailing with basic compounds like pyridines.[5] If this is observed, consider using alumina (neutral or basic) or deactivating the silica gel by flushing with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) before loading the sample.

  • Mobile Phase (Eluent): A gradient elution from a less polar to a more polar solvent system is generally recommended. Based on the polarity of the target molecule, here are some suggested starting solvent systems:

Solvent SystemStarting GradientRationale
Hexane / Ethyl Acetate 100% Hexane -> 50% Ethyl AcetateA standard system for moderately polar compounds.
Dichloromethane / Methanol 100% Dichloromethane -> 10% MethanolA more polar system suitable for polar compounds.
Ethyl Acetate / Methanol 100% Ethyl Acetate -> 10% MethanolAn alternative polar system.

Pro-Tip: To improve peak shape and reduce tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase.[5]

Troubleshooting Column Chromatography

Issue: The compound is not moving off the baseline (Rf = 0).

  • Cause: The mobile phase is not polar enough.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Switch to a more polar solvent system, such as dichloromethane/methanol.

Issue: All compounds are coming out with the solvent front (Rf = 1).

  • Cause: The mobile phase is too polar.

  • Solution:

    • Start with a less polar solvent system. For example, begin with 100% hexane and gradually introduce the more polar solvent.

Issue: The compound is streaking or tailing on the column.

  • Cause: Strong interaction with the stationary phase, often due to the basicity of the compound interacting with acidic silica gel.[5]

  • Solution:

    • Add a basic modifier like triethylamine (0.5-1%) to your eluent.

    • Consider using a different stationary phase, such as neutral or basic alumina.

    • Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). If it dissolves at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If it dissolves when hot, the solvent is a good candidate.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid just dissolves. Add the solvent dropwise to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system. The ideal system will give your product an Rf value of ~0.2-0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dry silica gel containing your sample to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Workflows

Recrystallization Workflow

G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystallize Crystallization cool->crystallize oiling_out Troubleshoot: 'Oiling Out' cool->oiling_out Issue? no_crystals Troubleshoot: No Crystals cool->no_crystals Issue? isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end oiling_out->dissolve Solution: Reheat & Add Solvent no_crystals->cool Solution: Concentrate or Seed

Caption: Workflow for the recrystallization of this compound.

Column Chromatography Workflow

G start Crude Mixture tlc TLC Analysis for Solvent System start->tlc pack Pack Column (Silica or Alumina) tlc->pack load Load Sample (Dry Loading Recommended) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect streaking Troubleshoot: Streaking/Tailing elute->streaking Issue? analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end streaking->elute Solution: Add Triethylamine

Caption: Workflow for the column chromatography of this compound.

References

Technical Support Center: Managing Exothermic Reactions with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions for managing temperature control in exothermic reactions involving hydrazine hydrate. The information herein is designed to ensure experimental success and, most importantly, operational safety.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems that may arise during an exothermic reaction with hydrazine hydrate. The format follows a "Symptom, Cause, and Solution" model to provide clear, actionable advice.

Issue 1: Rapid, Uncontrolled Temperature Spike Early in the Reaction

  • Symptom: Immediately upon adding hydrazine hydrate or a catalyst, the reaction temperature rises much faster than anticipated, exceeding the planned temperature profile.

  • Possible Causes:

    • Catalyst Contamination: The reaction vessel or reagents may be contaminated with highly active catalytic materials. Iron oxides (rust), copper, cobalt, and molybdenum are known to significantly lower the critical temperature for a runaway reaction.[1] Even trace amounts can have a dramatic effect.

    • Incorrect Reagent Concentration: Using a more concentrated solution of hydrazine hydrate than specified in the protocol will increase the reaction rate and heat output. Boiling of aqueous solutions can inadvertently concentrate the hydrazine, increasing the hazard.[1]

    • Inadequate Initial Cooling: The pre-cooling of the reaction vessel was insufficient to absorb the initial heat of reaction.

  • Corrective Actions:

    • Immediate Action: Cease addition of any further reagents. Increase the cooling bath's efficiency immediately (e.g., by adding dry ice to an acetone bath).

    • Dilution: If safe and feasible, add a pre-chilled, inert solvent to dilute the reactants and increase the overall heat capacity of the mixture.

    • Prepare for Quenching: If the temperature continues to rise uncontrollably, prepare to execute the emergency quenching procedure.

    • Post-Mortem Analysis: After stabilizing the reaction, meticulously clean all glassware and verify the purity and concentration of all reagents before attempting the reaction again. Ensure all equipment is free from rust or other metal contaminants.[1][2]

Issue 2: Slower-Than-Expected or Stalled Reaction

  • Symptom: The reaction does not initiate, or the rate of temperature increase is significantly below the expected profile, indicating poor conversion.

  • Possible Causes:

    • Catalyst Inactivity: The catalyst used may be deactivated or of insufficient quantity.

    • Low Reagent Purity: The hydrazine hydrate or other reactants may be of a lower purity than required, or the hydrazine may have degraded during storage.

    • Excessive Dilution: The reaction mixture may be too dilute, slowing the reaction rate. Using a very dilute hydrazine solution might be safer from a thermal runaway perspective but can hinder the desired chemical transformation.[1]

  • Corrective Actions:

    • Verify Reagents: Check the age and storage conditions of the hydrazine hydrate and catalyst. Consider titrating the hydrazine hydrate to confirm its concentration.

    • Controlled Temperature Increase: Slowly and carefully increase the reaction temperature by a few degrees to see if the reaction initiates. Monitor the temperature closely for any sudden exothermic response.

    • Catalyst Addition: If confident in the reagent purity, consider a small, controlled addition of fresh catalyst. Be prepared for a potential rapid increase in reaction rate.

Issue 3: Pressure Buildup in a Closed or Semi-Closed System

  • Symptom: A pressure gauge indicates a rapid rise in vessel pressure, or gas is evolving more vigorously than expected.

  • Possible Causes:

    • Thermal Decomposition: The reaction temperature has exceeded the decomposition temperature of hydrazine hydrate, leading to the formation of nitrogen, hydrogen, and ammonia gases.[3][4] The decomposition can be accelerated by catalysts.[1]

    • Side Reactions: Unintended side reactions may be occurring, producing gaseous byproducts.

    • Insufficient Headspace or Venting: The reactor setup does not have adequate headspace or a properly sized vent to accommodate the gas evolution.

  • Corrective Actions:

    • Immediate Cooling: Immediately apply maximum cooling to the reactor to reduce the temperature and slow the rate of gas-producing decomposition reactions.

    • Controlled Venting: If the system is designed for it, carefully vent the excess pressure through a scrubber or to a safe, ventilated area. Never vent directly to the atmosphere without appropriate scrubbing.

    • Emergency Quenching: If pressure and temperature continue to rise, this is a precursor to a runaway reaction. Initiate the emergency quenching protocol immediately.

Emergency Protocol: Quenching a Runaway Reaction

A thermal runaway is a critical emergency. The following is a generalized workflow for quenching the reaction. This protocol must be adapted to your specific experimental setup and scale.

Caption: Decision workflow for managing a potential thermal runaway reaction.

Frequently Asked Questions (FAQs)

Q1: What is the safest concentration of hydrazine hydrate to use for an exothermic reaction?

A: There is no single "safest" concentration, as it depends on the specific reaction kinetics and scale. However, using more dilute aqueous solutions of hydrazine hydrate is inherently safer.[1] Dilution increases the heat capacity of the solution, meaning it can absorb more energy for a given temperature rise. Solutions below 40% hydrazine in water are reported to have no flash point, which significantly reduces fire risk.[5] Always start with the most dilute solution that still allows for an acceptable reaction rate and yield.

Q2: What materials should I avoid for my reactor and ancillary equipment?

A: Avoid materials that can catalyze the decomposition of hydrazine. Key materials to avoid include copper, brass, bronze, iron (especially rust), cobalt, and molybdenum and their oxides.[1] For laboratory scale, borosilicate glass is generally acceptable. For larger scale or high-temperature applications, specific grades of stainless steel (e.g., 304 or 316) that have been properly passivated are often used. Always ensure the system is scrupulously clean before use.[2]

Q3: How can I accurately monitor the temperature of my reaction?

A: Use a calibrated thermocouple or resistance temperature detector (RTD) placed directly in the reaction mixture. For viscous mixtures, ensure the probe is near the center of the liquid and that the mixture is well-stirred to avoid localized hot spots. An independent temperature probe for the cooling bath is also recommended to monitor the efficiency of heat removal.

Q4: What are the primary decomposition products I should be concerned about?

A: The decomposition of hydrazine can follow several pathways, but the primary products are typically nitrogen (N₂), hydrogen (H₂), and ammonia (NH₃).[3][4] The formation of these gases is what leads to pressure buildup in closed systems. Hydrogen is also highly flammable.

Q5: What is the appropriate Personal Protective Equipment (PPE) for handling hydrazine hydrate?

A: A comprehensive PPE setup is mandatory. This includes:

  • Gloves: Butyl rubber gloves are highly recommended.[2][6] Neoprene and nitrile rubber are also listed as compatible materials.[2]

  • Eye Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.[7]

  • Body Protection: A chemical-resistant apron or lab coat. For larger quantities, a full protective suit may be necessary.[2]

  • Respiratory Protection: All handling of hydrazine hydrate should be done in a certified chemical fume hood.[7] If there is a risk of exposure above the occupational exposure limits, a NIOSH-approved respirator is required.[2]

Q6: How should I dispose of excess or waste hydrazine hydrate?

A: Never dispose of hydrazine hydrate down the drain.[2] Waste should be collected in a clearly labeled, dedicated container. Small amounts of residual hydrazine can be neutralized. A common method involves dilution with water followed by the slow addition of a dilute solution of an oxidizing agent like hydrogen peroxide or calcium hypochlorite (bleach).[2][8] The addition of a copper salt can catalyze this decomposition, but it must be done with extreme caution and cooling as the reaction is exothermic.[2] Always consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Data Tables for Quick Reference

Table 1: Occupational Exposure Limits for Hydrazine

AgencyLimit TypeValueNotes
OSHAPEL (8-hr TWA)1 ppmPermissible Exposure Limit.[9]
ACGIHTLV (8-hr TWA)0.01 ppmThreshold Limit Value, with a skin designation.[2][9]
NIOSHREL (2-hr Ceiling)0.03 ppmRecommended Exposure Limit.[3][9]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.

Table 2: Key Properties of Hydrazine Hydrate (64% Hydrazine Solution)

PropertyValueSource
Chemical FormulaN₂H₄·H₂O[10]
Molar Mass50.06 g/mol N/A
Boiling Point~120 °C (248 °F)N/A
Flash Point73 °C (163 °F) (Open Cup)[1]
Autoignition Temp.270 °C (518 °F) (on iron rust)[3]

References

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 2-Fluoro-5-hydrazinylpyridine. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to help you navigate the common challenges encountered when transitioning this synthesis from the lab bench to pilot or manufacturing scale.

Overview of Synthetic Strategies

This compound is a key building block in medicinal chemistry. Its synthesis on a large scale, however, is not without challenges, primarily revolving around the use of hazardous reagents, controlling reaction selectivity, and ensuring product purity and stability. The two most prevalent synthetic routes start from either a 2-halopyridine derivative or a 2-aminopyridine derivative.

G cluster_0 Route A: Nucleophilic Aromatic Substitution cluster_1 Route B: Diazotization Pathway A_start 2-Chloro-5-fluoropyridine or 2,5-Difluoropyridine A_product This compound A_start->A_product Hydrazinolysis A_reagent Hydrazine Hydrate (N₂H₄·H₂O) A_reagent->A_product B_start 2-Fluoro-5-aminopyridine B_diazotization Diazotization (NaNO₂, HCl) B_start->B_diazotization B_intermediate Diazonium Salt Intermediate B_diazotization->B_intermediate B_reduction Reduction (e.g., SnCl₂, Na₂SO₃) B_intermediate->B_reduction B_product This compound B_reduction->B_product start Common Precursors start->A_start start->B_start caption Figure 1. High-level overview of primary synthetic routes.

Caption: Figure 1. High-level overview of primary synthetic routes.

Route A is often preferred for its directness but requires careful control of the hydrazinolysis step. Route B avoids direct hydrazinolysis on a halogenated precursor but involves the generation of potentially unstable diazonium salts.[1] This guide will primarily focus on the challenges associated with Route A, which is more commonly employed in scale-up scenarios.

FAQs and Troubleshooting Guide

Section 2.1: The Hydrazinolysis Reaction

The core of the synthesis is the nucleophilic aromatic substitution of a halogen (typically chlorine or fluorine) at the 2-position of the pyridine ring with hydrazine.[2]

Q: Why do literature protocols often use a large excess of hydrazine hydrate? Is this necessary for scale-up?

A: A significant excess of hydrazine hydrate (often 5-10 equivalents or more) is used for two primary reasons. First, it acts as both a reagent and a solvent, ensuring the starting material is fully solvated. Second, and more critically, it leverages Le Châtelier's principle to drive the reaction to completion and minimize the formation of the common bis-substituted byproduct, N,N'-bis(5-fluoro-2-pyridyl)hydrazine.[3] In this side reaction, the desired product acts as a nucleophile and reacts with another molecule of the starting halide.

For scale-up, using such a large excess presents significant safety, environmental, and cost challenges.[4][5] The volume of hydrazine increases processing risks and complicates the work-up required to remove it. It is highly recommended to reduce the excess. Strategies include:

  • Slow Addition: Add the 2-halo-5-fluoropyridine solution slowly to a moderately heated solution of a reduced amount of hydrazine (e.g., 2-3 equivalents). This maintains a constant excess of hydrazine in the reaction vessel without requiring a large total volume.[3]

  • Solvent Use: Introduce a high-boiling, inert solvent like n-propanol, diglyme, or toluene.[6] This allows the reaction to be run at a higher dilution with a lower excess of hydrazine, improving process control.

G cluster_desired Desired Pathway (High Hydrazine Conc.) cluster_side Side Reaction (Low Hydrazine Conc.) SM 2-Chloro-5-fluoropyridine Product This compound SM->Product + H₂N-NH₂ Byproduct N,N'-bis(5-fluoro-2-pyridyl)hydrazine (Dimer Impurity) SM->Byproduct Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Product Product->Byproduct + Starting Material caption Figure 2. Competing reactions during hydrazinolysis.

Caption: Figure 2. Competing reactions during hydrazinolysis.

Troubleshooting Guide: Hydrazinolysis Step

Issue Potential Cause(s) Recommended Action(s)
Reaction Stalls / Incomplete Conversion 1. Insufficient temperature. 2. Poor mixing in the reactor. 3. Deactivation of hydrazine (e.g., by incompatible materials of construction).1. Gradually increase reaction temperature, monitoring for exotherms. Reactions in solvents like n-propanol may require reflux.[6] 2. Ensure adequate agitation, especially for heterogeneous mixtures. 3. Verify reactor is free of catalytic metal oxides (iron, copper) which can decompose hydrazine.[4][5]
Excessive Byproduct Formation 1. Localized low concentration of hydrazine. 2. Reaction temperature is too high, favoring the product-as-nucleophile pathway.1. Implement slow, subsurface addition of the halide into the hydrazine solution. 2. Re-evaluate the thermal profile. A lower temperature for a longer duration may improve selectivity.
Uncontrolled Exotherm / Runaway Reaction 1. Hydrazine decomposition catalyzed by contaminants. 2. Addition of halide is too rapid. 3. Insufficient cooling capacity for the batch size.1. Ensure the reactor is scrupulously clean. Avoid contact with rust, copper, brass, and other catalytic metals.[5] 2. Reduce the addition rate immediately. Have a quenching agent (e.g., a large volume of cold water) on standby. 3. Perform a Reaction Safety Assessment (RSA) or Reaction Calorimetry (RC1) study before scale-up to determine thermal output and ensure adequate cooling.
Section 2.2: Work-up and Purification

Q: What is the most effective method for purifying this compound at scale?

A: The choice of purification depends on the impurity profile.

  • Aqueous Work-up/Extraction: This is the first step to remove excess hydrazine and salts. The crude product is often dissolved in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water.[6]

  • Recrystallization: If the primary impurity is the dimer byproduct, recrystallization is often effective. Suitable solvent systems include ethanol/water, isopropanol, or toluene.[7]

  • Column Chromatography: While effective at the lab scale, silica gel chromatography is generally not cost-effective or practical for large-scale manufacturing. It should be avoided if possible.

Troubleshooting Guide: Purification

Issue Potential Cause(s) Recommended Action(s)
Product is an Oil, Fails to Crystallize 1. Presence of residual solvent or hydrazine. 2. High levels of impurities depressing the melting point.1. Ensure the product is thoroughly dried under vacuum. Co-evaporation with a solvent like toluene can help remove residual hydrazine. 2. Attempt to precipitate the product as a salt (e.g., hydrochloride) which may be more crystalline, then neutralize back to the free base in a final step.
Product Degradation (Color Change) 1. Exposure to air/oxygen (hydrazine derivatives can oxidize). 2. Exposure to high temperatures during solvent removal or drying. 3. Contamination with trace metals.1. Conduct work-up and drying steps under an inert atmosphere (Nitrogen or Argon).[5] 2. Use a rotary evaporator with controlled bath temperature and dry in a vacuum oven at low heat (<40-50°C). 3. Ensure all equipment is clean. If metal contamination is suspected, consider washing the organic solution with a chelating agent like aqueous EDTA.
Low Purity After Recrystallization 1. Inappropriate solvent choice. 2. Impurity has similar solubility to the product.1. Screen a wider range of solvent systems (e.g., heptane/ethyl acetate, methyl tert-butyl ether). 2. If the impurity is the dimer, consider a reactive quench. Small amounts of an aldehyde could potentially react with the more nucleophilic hydrazine product, making it easier to separate, though this adds complexity.
Section 2.3: Safety and Handling

The primary hazard in this synthesis is hydrazine. It is toxic, corrosive, a suspected carcinogen, and can decompose violently.[4][8][9]

Q: What are the essential safety precautions for handling hydrazine hydrate in a production environment?

A: A multi-layered approach is mandatory.

  • Engineering Controls: All transfers and reactions must be conducted in a closed system or a well-ventilated area, such as a walk-in fume hood with dedicated exhaust. Use of a scrubber for vent lines is recommended.[10]

  • Personal Protective Equipment (PPE): A full complement of PPE is required, including chemical-resistant gloves (butyl rubber is often recommended), a slicker suit, boots, and a full-face respirator with an appropriate cartridge or a supplied-air system.[5][9] Standard lab coats and safety glasses are insufficient.

  • Material Compatibility: Use reactors and transfer lines made of compatible materials like stainless steel (304L, 316L), Teflon, or glass. Avoid copper, brass, bronze, zinc, and iron, as they can catalyze decomposition.[4][5]

  • Spill Response: Have a spill kit ready. Small spills can be diluted with large amounts of water. Larger spills should be contained and neutralized with a weak oxidizing agent like calcium hypochlorite, but this should only be done by trained personnel as the neutralization can be exothermic.[5]

Hydrazine Hazard Summary

Hazard Type Description Mitigation
Toxicity Highly toxic by inhalation, ingestion, and skin absorption. ACGIH Threshold Limit Value (TLV) is extremely low (0.01 ppm).[4] Odor threshold is much higher than the TLV.[8]Use closed systems. Wear full PPE, including respiratory protection.[5][9]
Flammability Hydrazine vapors are flammable in air from 4.7% to 100% by volume. Autoignition temperature can be as low as 165°C.[4][5]Operate under an inert atmosphere (Nitrogen). Eliminate all ignition sources.[5]
Reactivity Strong reducing agent. Reacts violently with oxidizing agents. Can decompose exothermically, especially in the presence of catalytic metals or metal oxides.[4][5]Isolate from oxidizing agents. Ensure equipment is clean and constructed of compatible materials.
Corrosivity Caustic liquid that can cause severe chemical burns to skin and eyes.[9]Wear appropriate gloves, face shield, and protective clothing.

Example Scale-Up Protocol: Hydrazinolysis of 2-Chloro-5-fluoropyridine

This protocol is for illustrative purposes. All procedures must be thoroughly evaluated for safety and scalability by qualified personnel before implementation.

Objective: To synthesize ~1 kg of this compound.

Materials:

  • 2-Chloro-5-fluoropyridine (1.1 kg, 8.36 mol)

  • Hydrazine Hydrate (64% hydrazine, ~1.3 kg, 26.1 mol, 3.1 eq)

  • n-Propanol (10 L)

  • Dichloromethane (DCM) (15 L)

  • Deionized Water (20 L)

  • Brine (5 L)

  • Anhydrous Sodium Sulfate

Equipment:

  • 20 L glass-lined reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled addition.

  • Appropriate PPE for all operators.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and free of any rust or incompatible metal residues. Purge the reactor with nitrogen for at least 30 minutes.

  • Charge Reagents: Under a nitrogen atmosphere, charge the reactor with n-propanol (5 L) and hydrazine hydrate (1.3 kg). Begin agitation and heat the mixture to 60°C.

  • Substrate Addition: Dissolve the 2-Chloro-5-fluoropyridine (1.1 kg) in n-propanol (5 L). Slowly add this solution to the heated hydrazine mixture over 2-3 hours, maintaining the internal temperature between 60-70°C. Monitor for any significant exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (~95-100°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Cool Down & Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the n-propanol.

  • Extraction: To the residue, add DCM (10 L) and deionized water (10 L). Agitate vigorously for 15 minutes. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Washing: Wash the organic layer sequentially with deionized water (2 x 5 L) and then brine (1 x 5 L) to remove residual hydrazine.

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Final Concentration: Concentrate the filtrate under reduced pressure at a bath temperature below 40°C until a solid begins to form.

  • Isolation: The crude solid can be further purified by recrystallization from a suitable solvent system like isopropanol/water to yield the final product. Dry the final solid in a vacuum oven at <40°C.

References

Preventing degradation of 2-Fluoro-5-hydrazinylpyridine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-hydrazinylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this reagent to prevent its degradation. By understanding the chemical nature of this compound, we can anticipate and mitigate potential stability issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. Specific supplier recommendations suggest refrigeration at 2-8°C.[1] The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen. This is crucial because the hydrazinyl moiety is susceptible to oxidation.

Q2: Why is an inert atmosphere important for storing this compound?

A2: The hydrazinyl group (-NHNH₂) in this compound is a strong reducing agent and is therefore prone to oxidation upon exposure to atmospheric oxygen. This oxidation can lead to the formation of various impurities, including diazene and further decomposition products, which can compromise the reactivity and purity of the compound. Storing under an inert atmosphere minimizes the presence of oxygen, thus inhibiting this primary degradation pathway.

Q3: The material I received is a solid. How should I handle it to minimize degradation?

A3: this compound is typically a white to off-white solid.[2] When handling, it is critical to minimize its exposure to the atmosphere. We recommend the following workflow:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture into the product.

  • Open the container in a glove box or under a gentle stream of inert gas.

  • Quickly weigh out the desired amount of material.

  • Tightly reseal the container, purge the headspace with an inert gas, and store it at the recommended temperature.

Q4: What materials are incompatible with this compound?

A4: Due to its chemical nature, this compound should not be stored with or exposed to strong oxidizing agents, strong acids, and strong bases.[2][3] Contact with these substances can lead to vigorous and potentially hazardous reactions, as well as rapid degradation of the compound.

Q5: How can I assess the purity of my this compound if I suspect degradation?

A5: While specific analytical methods for this compound are not detailed in the provided search results, standard techniques for small molecules can be applied. We recommend using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks that would indicate degradation products. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be a powerful tool to assess the purity and structural integrity of the compound.

Troubleshooting Guides

Issue 1: The normally white solid has developed a yellow or brown tint.
  • Potential Cause: This is a common indicator of oxidation. The hydrazinyl group is likely undergoing air oxidation, leading to the formation of colored impurities. This can be exacerbated by prolonged or repeated exposure to air, improper sealing of the container, or storage at elevated temperatures.

  • Recommended Action:

    • Assess the purity of the material using a recommended analytical technique (e.g., HPLC, LC-MS, or ¹H NMR).

    • If the purity is compromised, it is advisable to use a fresh, unopened lot of the reagent for critical applications.

    • For future prevention, strictly adhere to the recommended handling and storage protocols, ensuring minimal exposure to the atmosphere and the use of an inert gas.

Issue 2: The reagent shows diminished reactivity in my experiments.
  • Potential Cause: A loss of reactivity is a strong indicator of degradation. The nucleophilicity of the hydrazinyl group is critical for many of its intended reactions. Oxidation or other degradation pathways can convert the hydrazinyl moiety into less reactive functional groups.

  • Recommended Action:

    • Confirm the identity and purity of the reagent using analytical methods.

    • Review the experimental setup to eliminate other potential causes for the failed reaction.

    • If degradation is confirmed, procure a new batch of the reagent and implement stricter storage and handling procedures.

Visualizing Degradation and Proper Handling

To further illustrate the concepts discussed, the following diagrams outline the potential degradation pathway of this compound and the recommended workflow for its handling.

cluster_degradation Potential Oxidative Degradation Pathway A This compound B [O] (Air, Oxidizing Agents) A->B C Diazene Intermediate B->C D Further Decomposition Products (e.g., 2-Fluoropyridine) C->D

Caption: Potential oxidative degradation of this compound.

cluster_workflow Recommended Handling Workflow start Start equilibrate Equilibrate container to room temperature start->equilibrate inert_env Open in inert atmosphere (glove box or inert gas stream) equilibrate->inert_env weigh Quickly weigh the desired amount inert_env->weigh reseal Tightly reseal container weigh->reseal purge Purge headspace with inert gas reseal->purge store Store at 2-8°C, protected from light purge->store end End store->end

Caption: Recommended workflow for handling this compound.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the hydrazinyl group.
Light Protect from lightTo prevent potential photodegradation.[2][4]
Container Tightly sealed, appropriate material (e.g., glass)To prevent exposure to air and moisture.[3][5][6][7][8]
Compatibility Store away from strong oxidizers, acids, and basesTo avoid rapid and hazardous reactions.[2][3]

By adhering to these guidelines, you can significantly extend the shelf life of your this compound and ensure the reliability and reproducibility of your experimental results.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Fluoro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Fluoro-5-hydrazinylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this unique building block in palladium-catalyzed cross-coupling reactions. The inherent electronic properties of this compound present specific challenges that require careful consideration of catalyst systems and reaction parameters. This document provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: Low yields or reaction failure when using this compound are common and can stem from several factors related to the substrate's structure. The primary challenges arise from the two nitrogen-containing functional groups. The lone pair of electrons on the pyridine nitrogen and the hydrazine moiety can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which effectively halts the catalytic cycle.[1] Additionally, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring.

Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success with such challenging substrates.

  • Base Selection: The strength and type of base can significantly impact the reaction's success.

  • Catalyst Loading: Insufficient catalyst may not be enough to overcome the inhibitory effects of the substrate.

  • Oxygen Contamination: Inadequate degassing can lead to catalyst deactivation through oxidation.

Q2: What is a reasonable starting catalyst loading for cross-coupling reactions with this compound?

A2: For challenging substrates like this compound, a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 2 to 5 mol%.[2] While the goal is often to minimize catalyst loading for cost-effectiveness and to reduce palladium contamination in the product, starting with a higher loading within this range is advisable to ensure reaction initiation.[2][3] Subsequent optimization studies can then be performed to systematically reduce the catalyst loading.

Q3: Which palladium catalysts and ligands are recommended for this compound?

A3: There isn't a single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the coupling partner. However, for challenging heteroaromatic substrates, catalyst systems with bulky, electron-rich phosphine ligands are often more effective.[1][4] These ligands can promote the crucial oxidative addition step and stabilize the active catalytic species.[2]

  • Recommended Ligands: Consider using ligands such as SPhos, XPhos, or RuPhos.

  • Pre-catalysts: Buchwald-type palladacycle pre-catalysts are excellent options as they are often more stable and provide sustained catalytic activity.[2]

Q4: What are the most common side reactions to expect, and how can they be minimized?

A4: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.

  • Protodeboronation (in Suzuki Couplings): This is the hydrolysis of the boronic acid to the corresponding arene. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or conducting the reaction under anhydrous conditions.[1]

  • Homocoupling: This can be reduced by ensuring a thoroughly degassed reaction mixture to eliminate oxygen and by using a Pd(0) catalyst source.[4]

  • Hydrodehalogenation: This is the replacement of the halogen on your coupling partner with hydrogen. This can be suppressed by optimizing the ligand and base combination and ensuring anhydrous conditions.[4]

  • Defluorination: While less common for fluoropyridines compared to other fluoroarenes, strong bases and high temperatures can sometimes lead to the loss of the fluorine atom. Using milder bases and carefully controlling the reaction temperature can mitigate this.[5]

Troubleshooting Guide: Optimizing Catalyst Loading

This section provides a systematic approach to troubleshooting and optimizing catalyst loading for cross-coupling reactions involving this compound.

Problem: Reaction Stalls or Proceeds to Low Conversion

This is a common issue when working with coordinating substrates like this compound. The following workflow can help diagnose and resolve the problem.

graph TD { A[Start: Low Conversion] --> B{Is the Catalyst System Appropriate?}; B -->|No| C[Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos)]; B -->|Yes| D{Is Catalyst Loading Sufficient?}; C --> D; D -->|No| E[Increase Catalyst Loading Incrementally (e.g., 2% -> 3.5% -> 5%)]; D -->|Yes| F{Are Reaction Conditions Optimal?}; E --> F; F -->|No| G[Screen Base and Solvent]; F -->|Yes| H[Investigate Substrate/Reagent Purity]; G --> H; H --> I[Consider Pre-catalyst Activation]; I --> J[End: Optimized Reaction];

}

Caption: Troubleshooting workflow for low conversion.

Data Presentation: Recommended Starting Conditions for Catalyst Screening

The following table provides a starting point for screening catalyst loading and other key parameters for Suzuki-Miyaura and Buchwald-Hartwig couplings with this compound.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ or Pd(OAc)₂
Ligand SPhos, XPhos, or RuPhosBrettPhos, XPhos, or RuPhos
Catalyst Loading (mol%) Start: 3-5% Optimized: 1-2%Start: 2-4% Optimized: 0.5-1.5%
Base K₃PO₄ or Cs₂CO₃NaOtBu or LHMDS
Solvent Dioxane/H₂O or Toluene/H₂OToluene or Dioxane
Temperature (°C) 80 - 11080 - 100

Note: This data is illustrative and based on best practices for similar challenging substrates. Experimental optimization is crucial.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to optimizing the catalyst loading for the coupling of this compound with an aryl boronic acid.

  • Reagent Preparation:

    • Ensure all reagents are of high purity.

    • Degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

    • Finely grind solid bases to ensure good mixing and reactivity.

  • Reaction Setup:

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

    • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

    • In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent, or weigh them out directly into the reaction vial under a positive flow of inert gas.

    • Add the degassed solvent to the reaction vial via syringe.

    • Degas the reaction mixture for an additional 5-10 minutes.

  • Catalyst Loading Screening:

    • Set up parallel reactions with varying catalyst loadings (e.g., 5 mol%, 3.5 mol%, 2 mol%, 1 mol%, and a control with 0 mol%).

    • Ensure all other parameters (reagent stoichiometry, concentration, temperature) are kept constant across all reactions.

  • Reaction and Monitoring:

    • Heat the reaction mixtures to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress at regular intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up and Analysis:

    • Upon completion, cool the reactions to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the yield for each catalyst loading to identify the optimal concentration.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Experimental workflow for catalyst loading optimization.

References

Technical Support Center: Strategies to Minimize the Formation of Bis-Hydrazinyl Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing the formation of common byproducts in reactions involving hydrazine derivatives. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate challenges in your experiments and ensure the synthesis of high-purity target molecules.

Understanding the "Bis-Hydrazinyl" Byproduct Challenge

In many synthetic applications involving hydrazine or its derivatives, particularly in the formation of hydrazones from carbonyl compounds, a common and often frustrating side reaction is the formation of a "bis-hydrazinyl" type of byproduct. While this term can be ambiguous, in the vast majority of cases, it refers to the formation of an azine (R₂C=N-N=CR₂). This occurs when the initially formed hydrazone, which is itself a hydrazine derivative, acts as a nucleophile and reacts with a second equivalent of the carbonyl compound.

This guide will focus primarily on the prevention, detection, and elimination of azine byproducts, as they are the most prevalent "bis-hydrazinyl" impurities encountered in this context.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of azine formation in my hydrazone synthesis?

A1: Azine formation is a competing reaction that becomes significant when the concentration of the carbonyl compound (aldehyde or ketone) is high relative to the hydrazine.[1] The desired hydrazone is formed first, but if unreacted carbonyl is readily available, the hydrazone can react with it to form the more stable, conjugated azine. This is especially problematic when using hydrazine (NH₂NH₂) itself, as the resulting hydrazone is still reactive.[1]

Q2: How does reaction stoichiometry influence the formation of azine byproducts?

A2: Stoichiometry is a critical factor. Using an excess of the carbonyl compound will strongly favor the formation of the azine byproduct. Conversely, using a slight excess of the hydrazine reagent (typically 1.1 to 1.2 equivalents) can effectively suppress the formation of the azine by ensuring that the carbonyl compound is the limiting reactant and is consumed preferentially in the formation of the desired hydrazone.[1]

Q3: What is the optimal pH for minimizing byproduct formation?

A3: Hydrazone formation is generally fastest under mildly acidic conditions (pH 4-6).[1] This is because the acid catalyzes the dehydration of the hemiaminal intermediate. However, strongly acidic conditions (pH < 4) can lead to the protonation of the hydrazine, rendering it non-nucleophilic and slowing down the desired reaction.[2] Strongly basic conditions are also not ideal. Maintaining a controlled, slightly acidic pH is key to promoting the desired reaction while minimizing side reactions like hydrolysis of the product.[1]

Q4: Can temperature and reaction time affect the purity of my product?

A4: Yes. Elevated temperatures and prolonged reaction times can increase the likelihood of azine formation, especially if there is an excess of the carbonyl compound present.[1] It is advisable to run the reaction at room temperature initially and monitor its progress closely. If the reaction is sluggish, gentle heating can be applied, but this should be done cautiously while monitoring for the appearance of the azine byproduct.

Q5: Are there other types of "bis-hydrazinyl" byproducts I should be aware of?

A5: While azines are the most common, other "bis" structures are theoretically possible depending on the reactants. For instance, using a dicarbonyl compound with a hydrazine will intentionally form a bis-hydrazone.[3][4] In reactions with highly reactive electrophiles, it's possible to get di-substitution on both nitrogen atoms of hydrazine, though this is less common and highly dependent on the specific substrates and conditions. For most standard hydrazone syntheses, azine formation is the primary concern.

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause(s) Troubleshooting & Optimization Steps
High level of a less polar byproduct detected by TLC/LC-MS. Formation of an azine byproduct. Azines are often less polar than the corresponding hydrazones.1. Adjust Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the hydrazine reagent.[1] 2. Slow Addition: Add the carbonyl compound dropwise to the solution of the hydrazine to maintain a low concentration of the carbonyl.[1] 3. Purification: If the byproduct has already formed, separate it using column chromatography or recrystallization.
Low yield of the desired hydrazone. - Incomplete reaction. - Hydrolysis of the product during workup. - Competing azine formation.1. Monitor Reaction: Ensure the reaction has gone to completion using TLC or LC-MS. 2. Catalysis: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to accelerate the reaction.[1] 3. Control pH: During workup, use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) to remove any excess acid and prevent hydrolysis.[1] 4. Follow Protocol 2: Implement the slow addition method to minimize the competing azine formation.
Multiple spots on TLC, even with modified conditions. - Degradation of starting materials or product. - Presence of other reactive functional groups.1. Check Starting Material Purity: Ensure the aldehyde/ketone and hydrazine are pure before starting the reaction. 2. Inert Atmosphere: If your compounds are sensitive to oxidation, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Protecting Groups: If other reactive groups are present, consider using appropriate protecting groups.

Reaction Mechanisms and Control Strategies

The key to minimizing byproduct formation is to control the relative rates of the desired hydrazone formation versus the undesired azine formation.

G cluster_0 Desired Pathway: Hydrazone Formation cluster_1 Side Reaction: Azine Formation RCHO_1 Carbonyl (RCHO) Hemiaminal Hemiaminal Intermediate RCHO_1->Hemiaminal + Hydrazine Hydrazine Hydrazine (H2NNH2) Hydrazine->Hemiaminal Hydrazone Desired Hydrazone (RCH=NNH2) Hemiaminal->Hydrazone - H2O Hydrazone_2 Hydrazone (RCH=NNH2) Azine_Intermediate Intermediate Hydrazone_2->Azine_Intermediate + Carbonyl RCHO_2 Carbonyl (RCHO) (Excess) RCHO_2->Azine_Intermediate Azine Azine Byproduct (RCH=N-N=CHR) Azine_Intermediate->Azine - H2O

Caption: Reaction pathways for desired hydrazone and undesired azine formation.

Strategic Control Flowchart

This workflow can help you decide on the best experimental approach.

G Start Start Hydrazone Synthesis CheckStoichiometry Use 1.1-1.2 eq. Hydrazine? Start->CheckStoichiometry StandardProtocol Run Standard Protocol 1 CheckStoichiometry->StandardProtocol Yes SlowAdditionProtocol Use Slow Addition Protocol 2 CheckStoichiometry->SlowAdditionProtocol No Monitor Monitor reaction by TLC/LC-MS StandardProtocol->Monitor SlowAdditionProtocol->Monitor ByproductCheck Azine byproduct > 5%? Monitor->ByproductCheck Workup Proceed to Workup & Purification ByproductCheck->Workup No Optimize Troubleshoot: - Lower Temperature - Check pH - Purify via Chromatography ByproductCheck->Optimize Yes End Pure Hydrazone Workup->End Optimize->Monitor

Caption: Decision workflow for minimizing azine byproduct formation.

Experimental Protocols

Protocol 1: Standard Hydrazone Synthesis

This protocol is suitable for reactions where azine formation is not expected to be a major issue.

  • Dissolve Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Add Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution.

  • Catalysis (Optional): If the reaction is slow at room temperature, add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is consumed.

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude hydrazone. Purify further by recrystallization or column chromatography if necessary.

Protocol 2: Minimizing Azine Byproduct Formation via Slow Addition

This modified protocol is highly recommended to suppress the formation of azines.

  • Dissolve Hydrazine: In a round-bottom flask, dissolve the hydrazine derivative (1.2 equivalents) in the chosen solvent.

  • Prepare Carbonyl Solution: Dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent in a separate dropping funnel.

  • Slow Addition: Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over a period of 15-30 minutes.[1] This keeps the instantaneous concentration of the carbonyl compound low, disfavoring the second reaction with the hydrazone.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. Pay close attention to the potential appearance of a new, often less polar, spot corresponding to the azine.

  • Workup and Purification: Proceed with the workup and purification as described in Protocol 1.

Analytical Characterization and Data Interpretation

Proper analytical techniques are crucial for identifying and quantifying byproduct formation.

Technique Desired Hydrazone Signature Azine Byproduct Signature Notes
TLC Typically a single, moderately polar spot.A less polar spot compared to the hydrazone.Use a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) to achieve good separation.
¹H NMR Presence of N-H proton signals (if applicable). Distinct signals for the RCH=N- group.Absence of N-H protons. Symmetrical azines will show a simplified spectrum. Characteristic signals for the RCH=N-N=CHR group.The disappearance of the aldehyde proton signal (around 9-10 ppm) indicates consumption of the starting material.
LC-MS A clear peak with the expected mass-to-charge ratio (m/z) for [M+H]⁺.A peak with an m/z corresponding to [2*RCHO + N₂ - H₂O + H]⁺.Mass spectrometry is definitive for identifying the molecular weights of the product and byproduct.

Purification Strategies

If azine byproducts are formed, they can often be removed using standard purification techniques.

  • Column Chromatography: This is a very effective method for separating hydrazones from the less polar azine byproducts. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common starting point.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective way to obtain the pure hydrazone, provided there is a sufficient difference in solubility between the product and the byproduct.

By understanding the underlying mechanisms and implementing these strategic protocols, researchers can significantly minimize the formation of bis-hydrazinyl (azine) byproducts, leading to higher yields and purer compounds for downstream applications.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Fluoro-5-hydrazinylpyridine and Other Hydrazinylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity of 2-Fluoro-5-hydrazinylpyridine with its non-fluorinated counterparts, namely 2-hydrazinylpyridine, 3-hydrazinylpyridine, and 4-hydrazinylpyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize these compounds as key building blocks in the synthesis of novel therapeutic agents.

The introduction of a fluorine atom to a pyridine ring can significantly alter the electronic properties of the molecule, thereby influencing the reactivity of its functional groups.[1][2] This guide will explore these electronic effects and provide experimental context for the observed differences in reactivity, focusing on common synthetic transformations such as hydrazone and pyrazole formation.

The Influence of Fluorine on the Electronic Environment of the Pyridine Ring

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). When attached to an aromatic ring like pyridine, it can also participate in resonance by donating a lone pair of electrons (+M effect). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, the inductive effect typically dominates.

This strong inductive effect withdraws electron density from the pyridine ring, making the ring itself less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution.[3] Crucially, this electron withdrawal also impacts the basicity and nucleophilicity of the exocyclic hydrazine group.

In this compound, the fluorine atom at the 2-position significantly reduces the electron density on the pyridine nitrogen and, to a lesser extent, on the hydrazine moiety at the 5-position. This reduction in electron density is expected to decrease the nucleophilicity of the hydrazine group compared to its non-fluorinated analogs.

The addition of fluorine atoms to a pyridine ring can lead to a stabilization of the molecule, resulting in shorter bond lengths within the ring and an increased resistance to certain addition reactions.[1][4] This stabilization is a factor to consider when planning synthetic strategies.

Comparative Reactivity in Common Synthetic Transformations

Hydrazinylpyridines are versatile reagents in organic synthesis, primarily utilized for their nucleophilic hydrazine moiety.[5] Common reactions include the formation of hydrazones with aldehydes and ketones, and the synthesis of pyrazoles from 1,3-dicarbonyl compounds.[6][7][8]

The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a classic condensation reaction.[8][9][10] The rate of this reaction is dependent on the nucleophilicity of the hydrazine.

dot

Hydrazone_Formation Hydrazinylpyridine R-Py-NHNH₂ Intermediate Hemiaminal Intermediate Hydrazinylpyridine->Intermediate + Carbonyl Carbonyl R'R''C=O Carbonyl->Intermediate Hydrazone R-Py-N=CR'R'' Intermediate->Hydrazone - H₂O Water H₂O

Caption: General workflow for hydrazone formation.

Due to the electron-withdrawing nature of the fluorine atom in this compound, the hydrazine group is less nucleophilic. Consequently, its reaction with carbonyl compounds is expected to be slower compared to the unsubstituted hydrazinylpyridines.

Table 1: Predicted Relative Reactivity in Hydrazone Formation

CompoundPosition of HydrazineSubstituentExpected Relative Reactivity
4-Hydrazinylpyridine4NoneHighest
2-Hydrazinylpyridine2NoneHigh
3-Hydrazinylpyridine3NoneMedium
This compound52-FluoroLowest

Note: This table is a qualitative prediction based on electronic effects. Experimental verification is recommended.

The Knorr pyrazole synthesis and related methods involve the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12][13] This reaction also relies on the nucleophilic character of the hydrazine.

dot

Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Hydrazinylpyridine R-Py-NHNH₂ Condensation Initial Condensation Hydrazinylpyridine->Condensation Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyridyl-substituted Pyrazole Dehydration->Pyrazole

References

A Comparative Analysis of Novel Fluorinated Pyridine Derivatives and Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Development

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, pyridine derivatives, particularly those incorporating fluorine and hydrazinyl moieties, have emerged as a promising class of compounds. This guide provides a comparative overview of the potential efficacy of these emerging derivatives against established antimicrobial agents, grounded in available preclinical data. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of new antimicrobial discovery.

Note to the Reader: Direct and comprehensive experimental data on the specific subclass of 2-Fluoro-5-hydrazinylpyridine derivatives is limited in publicly accessible literature. Therefore, this guide will draw upon published data from structurally related fluorinated pyridines and hydrazone derivatives to provide a logical and scientifically grounded comparison with established antimicrobial drugs.

Section 1: The Evolving Threat and the Need for Novel Scaffolds

The diminishing efficacy of current antimicrobial therapies necessitates a departure from the modification of existing drug classes towards the investigation of novel mechanisms of action and chemical structures. Pyridine rings are a common feature in many biologically active compounds, and their derivatives have shown a wide range of therapeutic potential.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and overall potency.[2] Similarly, the hydrazinyl and hydrazone moieties are known to be pharmacologically active and are present in several antimicrobial agents.[3][4] This guide will focus on a comparative assessment of these novel derivatives against representatives of major classes of established antimicrobials.

Section 2: Comparative Efficacy Analysis

For the purpose of this guide, we will compare the reported in vitro activity of various pyridine and hydrazone derivatives against a panel of clinically relevant microorganisms. This data will be juxtaposed with the typical efficacy of selected established agents: Ciprofloxacin (a fluoroquinolone), Piperacillin-Tazobactam (a β-lactam/β-lactamase inhibitor combination), and Fluconazole and Amphotericin B (antifungal agents).

Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key measure of antimicrobial potency, for our selected comparators against common bacterial pathogens.

Antimicrobial Agent Target Organism Typical MIC Range (µg/mL) References
Ciprofloxacin Escherichia coli0.01 - 0.5[5][6]
Staphylococcus aureus0.25 - 1.0[5][6]
Pseudomonas aeruginosa0.5 - 2.0[5][6]
Piperacillin-Tazobactam Escherichia coli2 - 8[2][7]
Staphylococcus aureus1 - 2[2]
Pseudomonas aeruginosa4 - 32[2][8]
Fluorinated Pyridine/Hydrazone Derivatives (Examples) Escherichia coliModerate to good activity reported[1][9]
Staphylococcus aureusModerate to good activity reported[1][9][10]
Pseudomonas aeruginosaModerate activity reported[9]

Note: The MIC values for established agents can vary based on resistance patterns. The data for fluorinated pyridine/hydrazone derivatives is based on a range of compounds from the literature and does not represent a single agent.

Antifungal Efficacy

The following table summarizes the MIC values for our selected antifungal comparators.

Antimicrobial Agent Target Organism Typical MIC Range (µg/mL) References
Fluconazole Candida albicans0.25 - 2.0[11]
Aspergillus fumigatusIntrinsically resistant (MIC >64)[12]
Amphotericin B Candida albicans0.125 - 1.0[13]
Aspergillus fumigatus0.5 - 2.0
Hydrazone Derivatives (Examples) Candida albicansModerate to good activity reported[9]

Section 3: Mechanistic Insights - A Tale of Different Targets

A key differentiator for any new antimicrobial class is its mechanism of action. While our understanding of the precise mechanisms of novel pyridine derivatives is still evolving, early research points towards distinct targets compared to many established agents.

Established Antimicrobial Mechanisms

The established agents chosen for comparison operate through well-characterized pathways:

  • Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This leads to breaks in the bacterial chromosome and cell death.

  • Piperacillin-Tazobactam (β-lactam/β-lactamase inhibitor): Piperacillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). Tazobactam is a β-lactamase inhibitor that protects piperacillin from degradation by many bacterial β-lactamase enzymes.

  • Fluconazole (Azole antifungal): Inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and inhibits fungal growth.

  • Amphotericin B (Polyene antifungal): Binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and fungal cell death.

cluster_established Established Antimicrobial Mechanisms Cipro Ciprofloxacin DNAGyrase DNA Gyrase/ Topoisomerase IV Cipro->DNAGyrase Inhibits PipTaz Piperacillin-Tazobactam CellWall Cell Wall Synthesis (PBPs) PipTaz->CellWall Inhibits Flucon Fluconazole ErgosterolSynth Ergosterol Synthesis (Lanosterol 14-α-demethylase) Flucon->ErgosterolSynth Inhibits AmphB Amphotericin B Ergosterol Ergosterol (Cell Membrane) AmphB->Ergosterol Binds to & Disrupts

Caption: Mechanisms of action for selected established antimicrobial agents.

Potential Mechanisms of Novel Pyridine Derivatives

While not definitively established for this compound derivatives specifically, studies on related hydrazone compounds suggest a potential mechanism involving the inhibition of bacterial DNA gyrase.[3] This would place them in the same mechanistic class as fluoroquinolones, which could have implications for cross-resistance. However, the unique structural features of these novel pyridine derivatives may allow for different binding interactions within the enzyme's active site, potentially overcoming existing resistance mechanisms. Further research is needed to elucidate the precise molecular targets.

Section 4: Experimental Protocols for Comparative Assessment

To ensure the scientific integrity of any comparison between novel and established antimicrobial agents, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[3][9]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a foundational assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds (e.g., this compound derivatives) and comparator agents in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

start Start prep_solutions Prepare Antimicrobial Stock Solutions start->prep_solutions serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_solutions->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent that kills a specified percentage (usually 99.9%) of the initial microbial inoculum.

Step-by-Step Methodology:

  • Perform MIC Assay: Follow the steps for the broth microdilution MIC assay as described above.

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours (or longer for fungi) until colonies are visible in the growth control.

  • Determine MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Section 5: Concluding Remarks and Future Directions

The preliminary data on fluorinated pyridine and hydrazone derivatives are encouraging and warrant further investigation. While direct comparisons with established agents are challenging without specific data on this compound derivatives, the broader class of compounds shows promise.

Key Takeaways for Researchers:

  • Potential for Novelty: The unique chemical scaffolds of these derivatives may offer new avenues to combat resistant pathogens.

  • Mechanistic Elucidation is Crucial: A thorough understanding of the mechanism of action is necessary to predict cross-resistance and to guide further optimization.

  • Standardized Testing is Non-Negotiable: Adherence to CLSI or EUCAST guidelines is essential for generating reliable and comparable data.

Future research should focus on the synthesis and comprehensive antimicrobial screening of a library of this compound derivatives. Promising lead compounds should then be subjected to rigorous mechanistic studies, toxicity profiling, and evaluation in animal models of infection. This systematic approach will be critical in determining the true therapeutic potential of this emerging class of antimicrobial agents.

References

A Researcher's Compass: A Comparative Guide to Validating the Structure of Synthesized 2-Fluoro-5-hydrazinylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a synthetic scheme to a well-characterized molecule is paved with analytical rigor. In the synthesis of novel compounds, particularly those with rich pharmacological potential like 2-Fluoro-5-hydrazinylpyridine derivatives, unambiguous structural validation is not just a formality but a cornerstone of scientific integrity and a prerequisite for meaningful biological evaluation. The presence of a highly electronegative fluorine atom and a reactive hydrazinyl group on the pyridine scaffold introduces electronic complexities and potential for isomeric impurities, demanding a robust, multi-technique approach to structural elucidation.

This guide provides an in-depth, objective comparison of the critical analytical techniques used to validate the structure of synthesized this compound derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights and detailed protocols to navigate the challenges of structural characterization with confidence.

The Synthetic Gauntlet: Navigating Isomeric Pitfalls

The synthesis of this compound derivatives often involves nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine precursor.[1][2][3] A common route employs the reaction of 2,5-dihalopyridine with hydrazine hydrate.[1][4] However, the regioselectivity of this reaction is a critical variable. Depending on the specific halogens and reaction conditions, a mixture of isomers can be formed, making it imperative to confirm the precise position of the hydrazinyl group. For instance, starting with 2-chloro-5-fluoropyridine, nucleophilic attack by hydrazine could potentially occur at either the 2- or 5-position, leading to the desired product or an undesired isomer.

Furthermore, the reactivity of the hydrazinyl group itself can lead to side reactions and the formation of impurities.[5] Therefore, a comprehensive analytical strategy is not just about confirming the presence of the target molecule but also about ensuring its purity and isomeric integrity.

The Analytical Arsenal: A Comparative Overview

No single analytical technique provides a complete structural picture. An integrated approach, leveraging the strengths of multiple methodologies, is the gold standard for validating the structure of synthesized organic compounds.[6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic molecules in solution.[6][10] For fluorinated pyridine derivatives, a suite of NMR experiments is essential for unambiguous assignment.[10][11][12][13]

  • ¹H NMR (Proton NMR): This is typically the first NMR experiment performed and provides crucial information about the electronic environment and connectivity of protons in the molecule.[10][11] The aromatic protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns (J-coupling) that are highly sensitive to the positions of the fluorine and hydrazinyl substituents.[10][14] Protons alpha to the electronegative nitrogen atom are the most deshielded and appear at the lowest field (highest ppm).[10][11]

  • ¹³C NMR (Carbon NMR): While less sensitive than ¹H NMR, ¹³C NMR provides direct information about the carbon skeleton.[10] A key diagnostic feature for this compound derivatives is the large one-bond carbon-fluorine coupling constant (¹JCF), which provides definitive evidence for the location of the C-F bond.

  • ¹⁹F NMR (Fluorine NMR): Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally informative technique for fluorinated compounds.[15][16] The chemical shift of the fluorine atom and its coupling to neighboring protons and carbons provide unambiguous confirmation of its position on the pyridine ring.

  • 2D NMR (COSY, HSQC, HMBC): In cases of spectral overlap or ambiguity in 1D spectra, two-dimensional NMR experiments are indispensable for establishing connectivity.[10]

    • COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and piecing together the molecular framework.[10]

Table 1: Comparison of NMR Spectroscopy Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and relative numbers.High sensitivity, rapid acquisition.Signal overlap in complex molecules.
¹³C NMR Carbon skeleton and hybridization.Direct observation of all carbon atoms.Lower sensitivity, longer acquisition times.
¹⁹F NMR Fluorine environment and connectivity.High sensitivity, large chemical shift dispersion.Requires a fluorine-capable probe.
2D NMR Detailed through-bond connectivity.Unambiguous assignment of complex spectra.Longer experiment times.

Experimental Protocol: NMR Analysis of this compound Derivatives

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled (or coupled) 1D ¹⁹F NMR spectrum.

  • 2D NMR Acquisition (if necessary): Based on the complexity of the 1D spectra, acquire COSY, HSQC, and HMBC spectra to resolve any ambiguities.

  • Data Interpretation: Analyze chemical shifts, coupling constants (JHH, JCH, JFH, JCF), and 2D correlations to assemble the final structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and, with high-resolution instruments, its elemental formula.[6][17]

  • Low-Resolution MS (e.g., Quadrupole): Provides the nominal molecular weight, which is useful for a quick confirmation of the product's identity.

  • High-Resolution MS (HRMS) (e.g., TOF, Orbitrap): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula and distinguishing between compounds with the same nominal mass.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum, particularly with techniques like Electron Ionization (EI), can provide valuable structural information.[18][19][20] The presence of halogen isotopes (e.g., ³⁵Cl/³⁷Cl, ⁷⁹Br/⁸¹Br) results in characteristic isotopic patterns in the mass spectrum, which can be a powerful diagnostic tool.[21]

Table 2: Comparison of Mass Spectrometry Ionization Techniques

Ionization TechniqueInformation ProvidedStrengthsLimitations
Electron Ionization (EI) Molecular weight and fragmentation pattern.Reproducible fragmentation for library matching.Molecular ion may be absent for fragile molecules.
Electrospray Ionization (ESI) Accurate molecular weight of polar molecules.Soft ionization, suitable for non-volatile compounds.Limited fragmentation for structural elucidation.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI for polar compounds, EI for more volatile compounds).

  • Data Analysis: Determine the molecular weight from the molecular ion peak. If using HRMS, calculate the elemental formula. Analyze the fragmentation pattern for structural clues.

X-ray Crystallography: The Definitive Structure Determination

Single-crystal X-ray crystallography is the gold standard for unambiguous three-dimensional structure determination.[22][23][24][25] By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise arrangement of atoms in the solid state.[26]

While being the most definitive technique, the primary challenge often lies in growing single crystals of sufficient quality for analysis.[22]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.[22]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, angles, and stereochemistry.

Integrated Validation Workflow

The following workflow illustrates a logical and efficient approach to the structural validation of a synthesized this compound derivative.

validation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_advanced_analysis Advanced Analysis (if required) cluster_conclusion Conclusion Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Unambiguous Data Structure_Ambiguous Structure Ambiguous NMR->Structure_Ambiguous Ambiguous Data Incorrect_Structure Incorrect Structure NMR->Incorrect_Structure Inconsistent Data MS->Structure_Confirmed MS->Incorrect_Structure Incorrect MW TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Structure_Confirmed Xray X-ray Crystallography Xray->Structure_Confirmed Structure_Ambiguous->TwoD_NMR Structure_Ambiguous->Xray Definitive Confirmation

Caption: A logical workflow for the structural validation of synthesized compounds.

Conclusion: A Commitment to Quality

The rigorous structural validation of synthesized this compound derivatives is a non-negotiable aspect of high-quality chemical research. A synergistic combination of NMR spectroscopy, mass spectrometry, and, when necessary, X-ray crystallography provides a self-validating system that ensures the identity, purity, and isomeric integrity of the target compound. By embracing a comprehensive analytical strategy, researchers can build a solid foundation for subsequent biological and pharmacological investigations, ultimately accelerating the path toward new discoveries and therapeutic innovations.

References

A Senior Application Scientist's Guide to Quantitative Analysis of 2-Fluoro-5-hydrazinylpyridine Reaction Products: HPLC vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of reaction products is paramount to ensuring the safety, efficacy, and quality of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the quantitative analysis of reaction products derived from 2-Fluoro-5-hydrazinylpyridine. This key intermediate is frequently utilized in the synthesis of novel therapeutic agents, making the robust analysis of its reaction outcomes a critical step in the drug development pipeline.

The primary reaction of this compound involves the condensation of its hydrazinyl group with aldehydes or ketones to form hydrazones. This guide will focus on the quantitative analysis of these hydrazone products, while also considering the potential presence of unreacted starting materials and process-related impurities.

The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC remains the workhorse for quantitative analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1][2] A well-developed and validated RP-HPLC method can effectively separate the target hydrazone product from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices in RP-HPLC Method Development

The development of a robust RP-HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. For a typical (5-fluoropyridin-2-yl)hydrazone, the following choices are rationalized:

  • Column Chemistry: A C18 stationary phase is the logical starting point. The nonpolar C18 chains will interact with the aromatic and aliphatic portions of the hydrazone, while the polar nature of the pyridine ring and the hydrazone linkage will be influenced by the mobile phase composition, allowing for good retention and selectivity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is generally preferred. The buffer controls the pH, which can influence the ionization state and, therefore, the retention of the pyridine moiety. A gradient is often necessary to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.

  • Detector: A photodiode array (PDA) detector is highly recommended. It not only allows for quantification at a specific wavelength but also provides spectral information that can be used to assess peak purity and aid in the identification of unknown impurities. The aromatic nature of the pyridine and any attached aryl groups in the hydrazone will provide strong UV absorbance.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a typical RP-HPLC method for the quantitative analysis of a (5-fluoropyridin-2-yl)hydrazone derivative, validated according to the International Conference on Harmonisation (ICH) guidelines.[3][4][5][6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.01 M Phosphate buffer, pH 4.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 272 nm (or the λmax of the specific hydrazone).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Product & Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for quantitative analysis by RP-HPLC.

Comparative Analysis with Orthogonal Methods

Relying on a single analytical technique can sometimes provide a limited view of a sample's purity.[8] Orthogonal methods, which rely on different separation or detection principles, offer a more comprehensive and trustworthy assessment. Here, we compare HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) and Supercritical Fluid Chromatography (SFC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling absolute quantification against a certified internal standard.

Advantages over HPLC:

  • Primary Method: Does not require a specific reference standard for the analyte, reducing reliance on potentially impure standards.

  • Structural Information: Provides structural confirmation of the analyte and can help in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Disadvantages:

  • Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for trace impurity analysis.

  • Higher Sample Consumption: Typically requires milligram quantities of the sample.

  • Potential for Peak Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[10] It is often considered a "green" alternative to normal-phase HPLC and offers unique selectivity for polar and chiral compounds.[11][12]

Advantages over HPLC:

  • Faster Separations: The low viscosity of the mobile phase allows for higher flow rates and faster analysis times.[9]

  • Unique Selectivity: Can provide different elution orders and better resolution for certain compounds, especially polar and chiral molecules.[13]

  • Reduced Solvent Consumption: Primarily uses CO2, significantly reducing the consumption of organic solvents.[10]

Disadvantages:

  • Limited to Less Polar Compounds: While improving, SFC is generally less suitable for very polar, water-soluble compounds compared to RP-HPLC.

  • Higher Initial Instrument Cost: SFC systems can be more expensive than standard HPLC systems.

Method_Comparison cluster_main Analytical Method Comparison cluster_attributes Performance Attributes HPLC HPLC Sensitivity Sensitivity HPLC->Sensitivity High Selectivity Selectivity HPLC->Selectivity High Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost Moderate qNMR qNMR qNMR->Sensitivity Low qNMR->Selectivity Moderate qNMR->Speed Slow qNMR->Cost High (Instrument) SFC SFC SFC->Sensitivity Moderate-High SFC->Selectivity High (Polar/Chiral) SFC->Speed High SFC->Cost High (Instrument)

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 2-Fluoro-5-hydrazinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like 2-Fluoro-5-hydrazinylpyridine is paramount for ensuring process control, safety, and the quality of the final active pharmaceutical ingredient (API). As a synthetic building block, residual levels of this hydrazine derivative must be meticulously monitored. This guide provides an in-depth comparison of analytical methodologies for its quantification, emphasizing the "why" behind experimental choices and grounding all protocols in the principles of scientific integrity and regulatory compliance.

The Imperative for Methodological Diversity and Cross-Validation

Relying on a single analytical method for the quantification of a reactive and potentially genotoxic impurity like this compound can be a precarious approach. Each analytical technique possesses inherent strengths and weaknesses, and its performance can be influenced by the sample matrix. Cross-validation, the process of comparing two or more distinct analytical methods, provides a high degree of confidence in the reported results.[1][2] It serves as a crucial component of a robust analytical lifecycle management strategy, ensuring data integrity and consistency.[3][4][5]

This guide will explore and compare two fundamentally different, yet complementary, analytical approaches for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization: A highly specific and sensitive chromatographic method.

  • Colorimetric UV-Visible (UV-Vis) Spectrophotometry: A rapid and cost-effective spectroscopic technique.

We will delve into the detailed protocols for each method, present a comparative analysis of their performance characteristics, and illustrate the logical workflow for their cross-validation.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Direct analysis of this compound by HPLC-UV is challenging due to its limited chromophore, resulting in poor sensitivity. To overcome this, a pre-column derivatization step is employed. This involves reacting the hydrazine moiety with a derivatizing agent to form a stable product with a strong UV absorbance, thereby significantly enhancing detection sensitivity.[6][7] For this guide, we will adapt a common derivatization strategy using salicylaldehyde.[6]

Experimental Protocol: HPLC-UV with Salicylaldehyde Derivatization

1. Preparation of Solutions:

  • Diluent: Acetonitrile and water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Accurately weigh a sample containing an expected amount of this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.

  • Derivatizing Reagent (Salicylaldehyde Solution): Prepare a 1% (v/v) solution of salicylaldehyde in the diluent.

2. Derivatization Procedure:

  • To 1.0 mL of each standard and sample solution in separate vials, add 0.5 mL of the Salicylaldehyde Solution.

  • Cap the vials and vortex for 30 seconds.

  • Heat the vials in a water bath at 60°C for 20 minutes.

  • Allow the solutions to cool to room temperature before injection.

3. Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of phosphate buffer (pH 4.0) and acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 360 nm
Injection Volume 20 µL

4. System Suitability:

  • Before sample analysis, inject the derivatized mid-range standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The theoretical plates for the analyte peak should be ≥ 2000.

  • The tailing factor should be ≤ 2.0.

Causality Behind Experimental Choices:

  • Derivatization: The reaction between the hydrazine group of this compound and the aldehyde group of salicylaldehyde forms a stable hydrazone derivative. This derivative possesses a conjugated system that strongly absorbs UV radiation at approximately 360 nm, a wavelength where the parent compound has negligible absorbance.[6]

  • Reverse-Phase HPLC: A C18 column is chosen for its versatility in retaining and separating moderately polar organic compounds like the hydrazone derivative.

  • Buffered Mobile Phase: A phosphate buffer at pH 4.0 ensures the stability of the hydrazone and maintains a consistent ionization state of any residual silanol groups on the column, leading to reproducible retention times and symmetric peak shapes.[8]

  • Isocratic Elution: For a single analyte quantification, an isocratic mobile phase provides simplicity, robustness, and stable baselines.

Method 2: Quantification by Colorimetric UV-Visible (UV-Vis) Spectrophotometry

Principle: This method is based on the classic reaction of hydrazines with p-dimethylaminobenzaldehyde (PDAB) in an acidic medium to form a yellow-colored azine derivative.[9] The intensity of the color, which is directly proportional to the concentration of the hydrazine, is measured spectrophotometrically. This technique is rapid and does not require extensive sample separation.

Experimental Protocol: Colorimetric UV-Vis Assay

1. Preparation of Solutions:

  • Solvent: Deionized water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water.

  • Working Standard Solutions: Prepare a series of dilutions from the Standard Stock Solution to create calibration standards ranging from 2 µg/mL to 20 µg/mL.

  • Sample Solution: Accurately weigh a sample containing an expected amount of this compound and dissolve it in deionized water to achieve a theoretical concentration within the calibration range.

  • Color Reagent (PDAB Solution): Dissolve 2 g of p-dimethylaminobenzaldehyde in 100 mL of a 1:1 mixture of methanol and concentrated hydrochloric acid.

2. Color Development Procedure:

  • To 5.0 mL of each standard and sample solution in separate test tubes, add 5.0 mL of the PDAB Solution.

  • Mix well and allow the solutions to stand at room temperature for 15 minutes for complete color development.

3. Spectrophotometric Measurement:

ParameterCondition
Instrument UV-Vis Spectrophotometer
Wavelength of Maximum Absorbance (λmax) 458 nm
Blank A 1:1 mixture of deionized water and the PDAB Solution
Cuvette Path Length 1 cm

4. Analysis:

  • Measure the absorbance of each standard and sample solution against the blank.

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Causality Behind Experimental Choices:

  • PDAB Reaction: The condensation reaction between the hydrazine and the aldehyde in a strong acidic environment forms a quinoidal structure, which is a highly colored compound.[9] This allows for sensitive spectrophotometric detection.

  • Acidic Medium: The concentrated hydrochloric acid serves as a catalyst for the condensation reaction and ensures the stability of the resulting colored product.

  • λmax at 458 nm: This wavelength corresponds to the maximum absorbance of the yellow azine derivative, providing the highest sensitivity for quantification as per Beer-Lambert law.[9]

  • Blank Correction: Using a mixture of the solvent and the color reagent as a blank corrects for any background absorbance from the reagent itself, ensuring that the measured absorbance is solely due to the analyte-reagent product.

Comparative Performance Analysis

The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the expected performance of the two described methods for the quantification of this compound.

Parameter HPLC-UV with Derivatization Colorimetric UV-Vis Spectrophotometry Rationale / Governing Principles
Specificity HighModerate to LowHPLC physically separates the derivatized analyte from other matrix components and potential impurities before detection. UV-Vis measures the total absorbance of all compounds that react with the color reagent, which can lead to positive interference.[10][11]
Sensitivity (LOD/LOQ) High (ng/mL range)Moderate (µg/mL range)The derivatization for HPLC is designed to create a product with a high molar absorptivity, and the chromatographic separation concentrates the analyte into a narrow band, enhancing the signal-to-noise ratio.[6]
Linearity & Range WideNarrowHPLC detectors typically offer a wider linear dynamic range. Colorimetric assays can be limited by factors such as reagent depletion at high concentrations or deviations from Beer's Law.
Precision (%RSD) Excellent (typically < 2%)Good (typically < 5%)The automated and controlled nature of modern HPLC systems leads to higher precision compared to the more manual manipulations in a colorimetric assay.[2]
Accuracy (% Recovery) Excellent (98-102%)Good (95-105%)High specificity in HPLC minimizes interferences, leading to better accuracy. The accuracy of the UV-Vis method is highly dependent on the sample matrix being free of other reactive compounds.[2][12]
Throughput ModerateHighThe chromatographic run time makes HPLC a lower throughput technique compared to the rapid color development and measurement in the UV-Vis method.
Cost & Complexity HighLowHPLC systems require a significant capital investment, more complex maintenance, and highly trained operators. UV-Vis spectrophotometers are relatively inexpensive and simpler to operate.

Cross-Validation Workflow

The core principle of cross-validation is to analyze the same set of samples using two different analytical methods and compare the results.[1] A statistically significant agreement between the methods provides a high level of confidence in the accuracy of the quantitative data.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_uvvis Method 2: UV-Vis cluster_analysis Data Analysis & Comparison Sample Homogeneous Bulk Sample Lot Prep Prepare Multiple Aliquots Sample->Prep Deriv_HPLC Derivatize with Salicylaldehyde Prep->Deriv_HPLC Deriv_UV React with PDAB Reagent Prep->Deriv_UV Analyze_HPLC Analyze via Validated HPLC-UV Method Deriv_HPLC->Analyze_HPLC Result_HPLC Result Set A (Concentration Values) Analyze_HPLC->Result_HPLC Compare Statistical Comparison (e.g., Paired t-test, Bland-Altman plot) Result_HPLC->Compare Analyze_UV Measure Absorbance at 458 nm Deriv_UV->Analyze_UV Result_UV Result Set B (Concentration Values) Analyze_UV->Result_UV Result_UV->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis methods.

Statistical Comparison: The quantitative results obtained from both methods should be compared using appropriate statistical tools. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two datasets. A Bland-Altman plot is also highly recommended to visualize the agreement between the two methods across the concentration range. The acceptance criteria for the cross-validation should be pre-defined in a validation protocol.[1] For example, the percentage difference between the results from the two methods for any given sample should not exceed a pre-defined limit (e.g., ±15%).

Conclusion

Both the HPLC-UV with pre-column derivatization and the colorimetric UV-Vis spectrophotometry methods offer viable approaches for the quantification of this compound. The HPLC method provides superior specificity and sensitivity, making it the preferred choice for release testing and stability studies where the accurate quantification of low-level impurities in complex matrices is required. The UV-Vis method, on the other hand, serves as an excellent tool for rapid in-process control checks, cleaning verification, or situations where high throughput is necessary and the sample matrix is well-defined and free from interfering substances.

By employing a cross-validation strategy, laboratories can leverage the strengths of both methods to build a comprehensive and robust analytical control strategy. This dual-method approach not only enhances the reliability of the quantitative data but also demonstrates a deep understanding of the analytical lifecycle, which is a cornerstone of modern pharmaceutical development and quality assurance.

References

A Comparative Review of Synthesis Routes for Substituted Hydrazinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Substituted hydrazinopyridines are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates and pharmacophores in a vast array of therapeutic agents. Their unique electronic and structural properties enable them to act as versatile scaffolds in drug design, contributing to compounds with activities ranging from antibacterial and anticancer to cardiovascular and neuroprotective. The strategic introduction of the hydrazine moiety onto the pyridine ring is a critical step that dictates the efficiency, scalability, and overall cost-effectiveness of a drug development program.

This guide provides a comparative analysis of the principal synthetic routes to substituted hydrazinopyridines. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each methodology, supported by experimental data and field-proven insights to inform your synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Route

The most prevalent and industrially significant method for synthesizing hydrazinopyridines is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine with hydrazine. This reaction is particularly effective for substitutions at the 2- and 4-positions of the pyridine ring, which are electronically activated towards nucleophilic attack.

Mechanism and Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The potent nucleophile, hydrazine (typically in the form of hydrazine hydrate), attacks the electron-deficient carbon atom bearing a halogen (Cl, Br, F). This disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, aromaticity is restored by the expulsion of the halide leaving group, yielding the hydrazinopyridine product.

SNAr_Mechanism

The choice of starting material is critical. Chloropyridines are most commonly used due to their optimal balance of reactivity and cost. 2-chloropyridines and 4-chloropyridines are highly reactive due to the activating effect of the ring nitrogen. 3-halopyridines are significantly less reactive and often require harsher conditions or the presence of strong electron-withdrawing groups on the ring to facilitate substitution.

Experimental Considerations and Data

The reaction is typically performed by heating the halopyridine with an excess of hydrazine hydrate, which often serves as both the nucleophile and the solvent.[1] The large excess is a key experimental parameter, employed to maximize the reaction rate and minimize the formation of dimeric byproducts.[1] However, this presents significant challenges during scale-up, particularly concerning product isolation and waste disposal.[1]

Starting MaterialReagents & ConditionsSolventYieldPurityReference
2-ChloropyridineHydrazine hydrate (10 vol), 100°C, 48hNone (Hydrazine hydrate)78%>99%[2]
2,3-DichloropyridineHydrazine hydrate (molar ratio 1:4-6), Reflux, 4-8hPolar Solvents (e.g., Ethanol)95-99%99% (HPLC)[3][4]
2,3-DichloropyridineHydrazine hydrate (50%), Reflux, 5h2-Ethoxyethanol95%99.8% (HPLC)[5]
4-Chloropyridine HClHydrazine hydrateVarious (Patents)VariableVariable[6]

As the table illustrates, high yields can be achieved, particularly for activated substrates like 2,3-dichloropyridine. The use of co-solvents such as ethanol or 2-ethoxyethanol can moderate the reaction and simplify workup procedures.[3][5] For instance, the use of 2-ethoxyethanol was shown to reduce the reaction time for 2,3-dichloropyridine from 36 hours to just 5 hours.[5]

Protocol: Synthesis of 3-Chloro-2-hydrazinopyridine

This protocol is adapted from a high-yield synthesis method.[3][5]

Materials:

  • 2,3-Dichloropyridine (1 eq)

  • Hydrazine hydrate (80% solution, 4-6 eq)

  • Ethanol or 2-Ethoxyethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine and the chosen solvent (e.g., ethanol).

  • Slowly add hydrazine hydrate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate as a solid.

  • Collect the solid product by suction filtration.

  • Wash the solid with cold water to remove excess hydrazine hydrate and salts.

  • Dry the product under vacuum to obtain 3-chloro-2-hydrazinopyridine as a white solid.

Protocol_Workflow

Diazotization of Aminopyridines

An alternative classical route involves the diazotization of an aminopyridine followed by reduction of the resulting diazonium salt. This multi-step process offers a different strategic approach, particularly when the corresponding aminopyridine is more readily available or cheaper than the halopyridine.

Mechanistic Pathway

The synthesis begins with the treatment of an aminopyridine with a diazotizing agent, typically sodium nitrite (NaNO₂) in a strong acid like HCl, at low temperatures (e.g., -5°C) to form an unstable pyridine diazonium salt.[1] This intermediate is then immediately subjected to reduction. A variety of reducing agents can be used, with common choices including stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃). The reduction of the diazonium group yields the desired hydrazine functionality.

Diazotization_Route

Advantages and Disadvantages

Advantages:

  • Alternative Starting Materials: This route is valuable when the aminopyridine precursor is more accessible or economical. Aminopyridines can be synthesized via methods like the Chichibabin reaction.[7][8]

  • Avoids Large Excess of Hydrazine: This method circumvents the need for a large excess of hydrazine hydrate, simplifying downstream processing.

Disadvantages:

  • Instability of Intermediates: Pyridine diazonium salts are often unstable and can be explosive, requiring careful temperature control and immediate use.

  • Multi-step Process: The two-step nature of the reaction can lead to lower overall yields compared to a direct SNAr.

  • Waste Generation: The use of reducing agents like stannous chloride can generate significant metallic waste.

Transition-Metal Catalyzed Routes

Modern organic synthesis has seen the rise of transition-metal catalysis for constructing C-N bonds. While direct catalytic hydrazinylation of pyridines is less common than SNAr, these methods are emerging for the synthesis of highly functionalized or complex structures.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can in principle be adapted for the formation of N-N bonds.[9][10] These reactions typically involve the coupling of an aryl halide with an amine or hydrazine derivative in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

A key advantage of this approach is its broad functional group tolerance and the potential for milder reaction conditions compared to classical methods. For instance, the synthesis of a complex drug intermediate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, utilized a palladium-catalyzed Suzuki coupling to build the carbon skeleton, followed by a hydrazinolysis step, demonstrating the integration of modern and classical techniques.[11] While direct cross-coupling with hydrazine itself is challenging, protected hydrazine derivatives are often used.

Comparative Summary

FeatureNucleophilic Aromatic Substitution (SNAr)Diazotization of AminopyridinesTransition-Metal Catalysis
Starting Material Halopyridine (usually 2- or 4-halo)AminopyridineHalopyridine, Hydrazine derivative
Key Reagents Hydrazine hydrateNaNO₂, HCl, Reducing agent (e.g., SnCl₂)Pd or Cu catalyst, Ligand, Base
Generality Very general for activated pyridinesDependent on aminopyridine availabilityEmerging field, often for complex molecules
Scalability High, but excess hydrazine is a challengeModerate, safety concerns with diazonium saltsPotentially high, but catalyst cost can be a factor
Key Advantage Direct, often high-yielding, cost-effectiveAvoids large excess of hydrazineMild conditions, high functional group tolerance
Key Disadvantage Requires large excess of hydrazine, harsh for unactivated ringsUnstable intermediates, multi-stepCatalyst cost and screening, less developed

Conclusion

The synthesis of substituted hydrazinopyridines is dominated by the robust and cost-effective Nucleophilic Aromatic Substitution (SNAr) pathway. Its directness and high yields for activated halopyridines make it the method of choice for industrial-scale production. However, challenges related to the use of excess hydrazine hydrate necessitate process optimization, such as the use of co-solvents to improve reaction times and simplify workup.

The diazotization of aminopyridines remains a viable alternative, particularly when the aminopyridine precursor is readily available. While it avoids the issue of excess hydrazine, the instability of the diazonium intermediate requires careful handling and control. Finally, transition-metal catalyzed methods represent the cutting edge of synthesis, offering unparalleled functional group tolerance and milder conditions, though they are currently more suited for complex, high-value targets rather than bulk manufacturing of simple hydrazinopyridines. The optimal choice of synthetic route will always depend on a careful evaluation of substrate availability, cost, scalability, safety, and the specific structural requirements of the target molecule.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.